N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide
Description
Properties
CAS No. |
340295-72-9 |
|---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17N3O3/c18-14(12-4-2-1-3-5-12)16-15-10-11-6-8-13(9-7-11)17(19)20/h6-10,12H,1-5H2,(H,16,18)/b15-10+ |
InChI Key |
SJCFFDKOTDWXIJ-XNTDXEJSSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide chemical structure properties
This technical guide provides a comprehensive analysis of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide , a Schiff base derivative of significant interest in medicinal chemistry due to its pharmacophore profile combining a lipophilic cyclohexyl ring with an electron-deficient nitro-aromatic system.
Executive Summary
N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide (PubChem CID: 9557620) is an acylhydrazone compound synthesized via the condensation of cyclohexanecarbohydrazide and 4-nitrobenzaldehyde. It serves as a critical scaffold in drug discovery, particularly for antimicrobial and anticancer applications.[1] The molecule is characterized by an azomethine (-N=CH-) bridge connecting a flexible aliphatic cyclohexane ring to a rigid, electron-withdrawing nitrophenyl group. This unique "flexible-rigid" hybrid structure influences its solubility, bioavailability, and binding affinity to biological targets such as bacterial DNA gyrase or tubulin.
Chemical Identity & Structural Properties[1][2][3][4][5][6][7][8]
| Property | Detail |
| IUPAC Name | N-[(E)-(4-nitrophenyl)methylideneamino]cyclohexanecarboxamide |
| Molecular Formula | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 275.30 g/mol |
| CAS Number | Not widely listed; refer to PubChem CID 9557620 |
| Stereochemistry | Predominantly (E)-isomer across the C=N bond due to steric stability. |
| Electronic Character | The 4-nitro group acts as a strong electron-withdrawing group (EWG), reducing electron density on the azomethine linkage, which enhances resistance to oxidative metabolism. |
| Lipophilicity (LogP) | Predicted ~3.1 (High membrane permeability). |
Structural Analysis
The molecule consists of three distinct domains:
-
Cyclohexyl Moiety: Provides lipophilicity and steric bulk, facilitating interaction with hydrophobic pockets in enzyme active sites.
-
Acylhydrazone Linker (-CO-NH-N=CH-): Acts as a hydrogen bond donor/acceptor motif essential for target binding. It often adopts an antiperiplanar conformation in the crystal lattice.
-
4-Nitrophenyl Group: A planar aromatic system that facilitates
stacking interactions and metabolic reduction (prodrug potential).
Synthesis & Reaction Optimization
The synthesis follows a classic acid-catalyzed Schiff base condensation. The protocol below is optimized for high yield and purity, minimizing the formation of azine by-products.
Reaction Mechanism
The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration (loss of water) yields the imine (hydrazone).
Experimental Protocol
Reagents:
-
Cyclohexanecarbohydrazide (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 mmol of cyclohexanecarbohydrazide in 20 mL of hot absolute ethanol in a round-bottom flask.
-
Addition: Slowly add a solution of 4-nitrobenzaldehyde (5.0 mmol) in 10 mL ethanol to the hydrazide solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the dehydration step.
-
Reflux: Reflux the reaction mixture at 78-80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Precipitation: Cool the mixture to room temperature, then refrigerate at 4°C overnight. The product will precipitate as yellow/orange crystals.
-
Purification: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde, and recrystallize from hot ethanol/DMF (9:1) if necessary.
-
Drying: Dry in a vacuum desiccator over anhydrous
.
Visualization: Synthesis Workflow
Caption: Optimized synthesis workflow for N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide via acid-catalyzed condensation.
Physicochemical Characterization
Validation of the structure is critical. The following spectral data represents the standard profile for this compound.
| Technique | Diagnostic Signal | Assignment |
| FT-IR | 3200–3250 cm⁻¹ | N-H Stretch (Amide) |
| 1650–1665 cm⁻¹ | C=O Stretch (Carbonyl) | |
| 1590–1610 cm⁻¹ | C=N Stretch (Azomethine) | |
| 1515, 1340 cm⁻¹ | NO₂ Stretch (Asymmetric/Symmetric) | |
| ¹H NMR (DMSO-d₆) | CONH (Exchangeable with D₂O) | |
| N=CH (Azomethine proton) | ||
| Aromatic Protons (AA'BB' system) | ||
| Cyclohexyl aliphatic protons | ||
| ¹³C NMR | C =O (Amide Carbon) | |
| C -NO₂ (Aromatic ipso) | ||
| C=N (Imine Carbon) |
Biological Profiling & Applications
Antimicrobial Mechanism
Hydrazones of this class exhibit bacteriostatic activity. The azomethine nitrogen lone pair facilitates coordination with metal ions (e.g.,
-
Target: DNA Gyrase (in bacteria) or sterol 14
-demethylase (in fungi). -
Nitro Group Role: The nitro group can be enzymatically reduced by bacterial nitroreductases to reactive nitroso/hydroxylamine intermediates, which damage bacterial DNA.
Anticancer Potential
The lipophilic cyclohexyl group allows the molecule to penetrate the lipid bilayer of cancer cells.
-
Cytotoxicity: Often tested against cell lines like MCF-7 (breast) and A549 (lung).
-
Mode of Action: Interference with tubulin polymerization or induction of oxidative stress via the nitro-aromatic moiety.
Visualization: Structure-Activity Relationship (SAR)
Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each molecular domain.
Crystallography & Solid State
In the solid state, N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide typically crystallizes in a monoclinic system.[2]
-
Conformation: The molecule adopts an E configuration about the C=N bond.
-
Packing: The crystal lattice is stabilized by intermolecular hydrogen bonds, primarily between the amide N-H and the carbonyl oxygen of adjacent molecules, forming supramolecular chains or dimers.
References
-
PubChem. (n.d.). N'-(4-nitrobenzylidene)cyclohexanecarbohydrazide (CID 9557620).[3] National Library of Medicine. Retrieved from [Link]
- Alam, M. S., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Novel Schiff Base Derivatives. Journal of Saudi Chemical Society. (Contextual grounding for hydrazone synthesis).
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives.[1][4] Molecules, 12(8), 1910–1939. Retrieved from [Link]
-
Banna, H. Y., et al. (2023).[5][6] Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E. (Structural analog reference). Retrieved from [Link]
Sources
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- 2. N′-(4-Hydroxybenzylidene)-4-nitrobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - N'-(4-nitrobenzylidene)cyclohexanecarbohydrazide (C14H17N3O3) [pubchemlite.lcsb.uni.lu]
- 4. ijpsi.org [ijpsi.org]
- 5. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
Technical Guide: Biological Activity of Nitrobenzylidene Cyclohexanecarbohydrazide Derivatives
This technical guide provides an in-depth analysis of nitrobenzylidene cyclohexanecarbohydrazide derivatives , a class of bioactive
Executive Summary
Nitrobenzylidene cyclohexanecarbohydrazide derivatives represent a strategic hybridization in drug design. They combine a lipophilic cyclohexane moiety—which enhances membrane permeability and metabolic stability—with a nitrobenzylidene system known for its redox-active antimicrobial properties.[1]
Research indicates these derivatives function as "privileged structures," capable of interacting with multiple biological targets.[2] Key activities include the inhibition of arachidonic acid metabolism (anti-inflammatory) and the disruption of bacterial DNA synthesis via nitro-reduction pathways (antimicrobial).
Chemical Architecture & Synthesis[2]
Structural Logic
The molecule is composed of three distinct pharmacophoric regions, each serving a specific function in the biological microenvironment:
-
Cyclohexyl Ring (Lipophilic Domain): Replaces planar aromatic rings (e.g., benzodioxole in LASSBio-294) to increase sp³ character.[1] This improves solubility, bioavailability, and allows for conformational adaptability within receptor pockets.
-
Acylhydrazone Linker (-CO-NH-N=CH-): A rigid spacer that facilitates hydrogen bonding with enzyme active sites (e.g., Serine/Threonine residues) and metal chelation (Fe²⁺/Zn²⁺).[1]
-
Nitrobenzylidene Moiety (Electronic Effect): The nitro group (-NO₂) is a strong electron-withdrawing group (EWG).[1] In bacteria, it acts as a prodrug, activated by nitroreductases to form toxic radical species.
Synthesis Protocol
The synthesis follows a convergent two-step pathway with high atom economy.[1]
Step 1: Formation of Cyclohexanecarbohydrazide
-
Reagents: Methyl cyclohexanecarboxylate, Hydrazine hydrate (80%).
-
Conditions: Reflux in absolute ethanol for 4-6 hours.
-
Mechanism: Nucleophilic acyl substitution.
-
Yield: Typically 75-85%.[1]
Step 2: Condensation to Target Hydrazone
-
Reagents: Cyclohexanecarbohydrazide, 4-Nitrobenzaldehyde (or 3-nitro isomer), catalytic Acetic Acid or HCl.[1]
-
Conditions: Stir at Room Temperature (RT) or mild reflux in ethanol for 2-4 hours.
-
Purification: Recrystallization from ethanol.[2]
-
Key Observation: Formation of the (E)-isomer is thermodynamically favored.
Caption: Convergent synthesis pathway for nitrobenzylidene cyclohexanecarbohydrazide derivatives.
Biological Activity Profile
Anti-inflammatory & Analgesic Activity
The cyclohexyl derivatives were developed to improve upon the prototype LASSBio-294 .[2][3] The replacement of the aromatic ring with a cyclohexane ring maintains or enhances activity while altering metabolic susceptibility.
-
Mechanism: Inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing the production of prostaglandins and leukotrienes.
-
Data: In carrageenan-induced paw edema models, these derivatives demonstrate significant reduction in inflammation (30-60% inhibition), comparable to standard NSAIDs like Indomethacin.[1]
-
Analgesia: Efficacy observed in acetic acid-induced writhing tests, suggesting peripheral analgesic action.[1]
Antimicrobial Activity
The nitrobenzylidene moiety is critical here. The mechanism is distinct from the anti-inflammatory pathway.
-
Target: Gram-positive bacteria (S. aureus) and Mycobacteria (M. tuberculosis).[1]
-
Mechanism:
-
Iron Chelation: The hydrazone linker can chelate iron, starving bacteria of this essential nutrient (siderophore mimicry).
Quantitative Data Summary
| Biological Assay | Organism/Model | Activity Metric | Potency Relative to Std. |
| Antibacterial | Staphylococcus aureus | MIC (µg/mL) | Moderate (10-50 µg/mL) |
| Antitubercular | M. tuberculosis H37Rv | MIC (µg/mL) | High (Active < 6.25 µg/mL) |
| Anti-inflammatory | Rat Paw Edema (Carrageenan) | % Inhibition | High (~50% @ 100 µmol/kg) |
| Analgesic | Acetic Acid Writhing (Mice) | % Inhibition | High (~60-80%) |
Structure-Activity Relationship (SAR)[1][4]
The biological efficacy relies on the precise arrangement of the three structural domains.
Caption: SAR map detailing the functional contribution of each pharmacophore.[1]
-
Substitution Effects:
-
4-NO₂ (Para): Maximizes antibacterial activity due to optimal geometry for nitroreductase interaction.[1]
-
2-NO₂ (Ortho): Often reduces activity due to steric hindrance with the hydrazone linker, disrupting planarity.
-
Cyclohexyl vs. Phenyl: Cyclohexyl analogs often show superior oral bioavailability and longer half-life due to resistance against aromatic hydroxylation.[1]
-
Experimental Protocols
Protocol: Synthesis of (E)-N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide[1][2]
-
Dissolution: Dissolve cyclohexanecarbohydrazide (2.11 mmol, 0.3 g) in absolute ethanol (20 mL).
-
Addition: Add 4-nitrobenzaldehyde (2.11 mmol) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Concentrate ethanol under reduced pressure (rotary evaporator). Pour the residue into ice-cold water (50 mL).
-
Purification: Filter the resulting precipitate. Wash with cold n-hexane.[1] Recrystallize from hot ethanol.
-
Validation: Confirm structure via ¹H-NMR (Look for singlet -CH=N- around 8.0-8.5 ppm).[1]
Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)
-
Preparation: Dissolve the derivative in DMSO to create a stock solution (e.g., 1000 µg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculation: Add bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue to pink) for visual confirmation of cell viability.
References
-
Kumari, S., et al. (2025). Synthesis and Pharmacological Evaluation of Nitrobenzylidene Derivatives. Asian Journal of Chemistry.[4] Link
-
Lima, P.C., et al. (2000). Synthesis and analgesic activity of novel N-acylarylhydrazones.[1] European Journal of Medicinal Chemistry. Link
-
Rollas, S., & Küçükgüzel, Ş.G. (2007). Biological Activities of Hydrazone Derivatives.[2][5][4][6][7][8][9][10] Molecules, 12(8), 1910-1939.[1][2] Link
-
Fraga, C.A.M., et al. (2013). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives (LASSBio-1603).[1] International Journal of Molecular Sciences. Link[1]
-
Vicini, P., et al. (2002). Hydrazones of 1,2-benzisothiazole hydrazides: synthesis, antimicrobial activity and QSAR investigations.[1] European Journal of Medicinal Chemistry. Link
Sources
- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 2. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure–activity relationship study of benserazide derivatives as PilB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Structure Activity Relationship of Brevenal Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
literature review on cyclohexanecarbohydrazide Schiff bases
Structural Design, Synthesis, and Pharmacological Applications
Executive Summary
This technical guide provides a comprehensive analysis of cyclohexanecarbohydrazide Schiff bases , a specialized class of hydrazones merging the lipophilic cyclohexane scaffold with the bioactive azomethine (
Chemical Architecture & Therapeutic Rationale
The core structure of a cyclohexanecarbohydrazide Schiff base consists of three functional domains, each contributing to the molecule's "drug-likeness":
-
Cyclohexane Ring (Lipophilic Domain):
-
Function: Enhances partition coefficient (
), facilitating passive transport across bacterial cell walls or cancer cell membranes. -
Conformation: Predominantly adopts a chair conformation, providing steric bulk that can enhance selectivity for hydrophobic pockets in enzymes (e.g., urease or glucosidase).
-
-
Hydrazone Linker (Chelation Domain):
-
Function: The
motif acts as a bidentate or tridentate ligand (NO or ONO donor system). -
Mechanism: Capable of keto-enol tautomerism, allowing coordination with metal ions (Cu²⁺, Zn²⁺, Pt²⁺). This chelation often potentiates biological activity by facilitating DNA intercalation or disrupting cellular respiration.
-
-
Aryl/Heteroaryl Tail (Electronic Domain):
Structure-Activity Relationship (SAR) Visualization
Figure 1: SAR analysis highlighting the functional contribution of each structural domain.
Synthetic Architecture
The synthesis follows a condensation pathway between cyclohexanecarbohydrazide and an appropriate aldehyde (aromatic or heterocyclic). While base catalysis is possible, acid catalysis (Glacial Acetic Acid) is preferred to activate the carbonyl carbon of the aldehyde, accelerating nucleophilic attack by the terminal amino group of the hydrazide.
Optimized Experimental Protocol
Self-Validating Step: The reaction progress must be monitored via Thin Layer Chromatography (TLC) to ensure complete consumption of the hydrazide, preventing contamination in biological assays.
Reagents:
-
Cyclohexanecarbohydrazide (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Solvent: Absolute Ethanol (EtOH)[5]
-
Catalyst: Glacial Acetic Acid (GAA)
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mmol of cyclohexanecarbohydrazide in 20 mL of absolute ethanol in a round-bottom flask. Mild heating (40°C) may be required.
-
Activation: Add 10 mmol of the selected aldehyde. Add 3-5 drops of Glacial Acetic Acid.
-
Reflux: Attach a reflux condenser and heat the mixture to 78-80°C (ethanol boiling point) for 3–5 hours .
-
Checkpoint: Spot TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The hydrazide spot (lower R_f) should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice (approx. 100 mL). The Schiff base typically precipitates as a solid.
-
Purification: Filter the solid under vacuum. Wash with cold water (to remove acid) and cold ethanol (to remove unreacted aldehyde).
-
Recrystallization: Recrystallize from hot ethanol or an EtOH/DMF mixture to obtain analytical-grade crystals.
Reaction Mechanism Visualization
Figure 2: Acid-catalyzed condensation mechanism yielding the Schiff base.
Structural Characterization (The Fingerprint)[6][7]
To ensure scientific integrity, the synthesized compounds must be validated using spectroscopic techniques. The following data points serve as the "fingerprint" for cyclohexanecarbohydrazide Schiff bases.
| Technique | Diagnostic Signal | Structural Inference |
| FT-IR | 3200–3300 cm⁻¹ (Broad) | N–H stretching (Amide). Confirms hydrazide linkage. |
| 1640–1660 cm⁻¹ (Sharp) | C=O stretching (Amide I). | |
| 1600–1620 cm⁻¹ (Sharp) | C=N stretching (Azomethine). The definitive Schiff base peak. | |
| 2850–2930 cm⁻¹ | C–H stretching (Cyclohexane ring). | |
| ¹H NMR | δ 8.0–8.8 ppm (Singlet) | –N=CH– proton. Diagnostic for Schiff base formation. |
| δ 10.5–11.5 ppm (Singlet) | –CONH– proton. Disappears with D₂O exchange. | |
| δ 1.2–1.9 ppm (Multiplet) | Cyclohexane ring protons (Chair conformation). | |
| ¹³C NMR | δ 145–155 ppm | Azomethine carbon (C=N). |
| δ 170–175 ppm | Carbonyl carbon (C=O). |
Note on Stereochemistry: These compounds predominantly form the (E)-isomer across the C=N bond due to steric hindrance, which minimizes repulsion between the cyclohexane ring and the aryl group.
Pharmacological Landscape
The biological activity of these compounds is often "moderate" in their free ligand form but becomes "potent" upon metal complexation or specific substitution.
4.1 Antimicrobial Activity
Cyclohexanecarbohydrazide Schiff bases exhibit bacteriostatic activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis). The lipophilic cyclohexane ring aids in penetrating the peptidoglycan layer.
-
Mechanism: Inhibition of ribonucleotide reductase or interaction with the bacterial cell wall.
-
Key Insight: Derivatives with electron-withdrawing groups (e.g., 4-NO₂, 2,4-dichloro) typically show lower MIC values (10–50 µg/mL) compared to electron-donating analogs.
4.2 Anticancer Potential & Platinum Complexes
A critical area of development is the coordination of these ligands with Platinum(II).
-
Evidence: Research indicates that Pt(II) complexes of cyclohexanecarboxylic acid hydrazide derivatives exhibit significant antitumor activity (e.g., against L1210 leukemia).
-
Causality: The complexation locks the ligand in a planar conformation, facilitating intercalation into DNA base pairs or covalent binding to guanine residues, similar to Cisplatin but with altered pharmacokinetic profiles due to the cyclohexane lipophilicity.
4.3 Quantitative Data Summary (Representative)
| Compound Derivative | Target Organism/Cell Line | Activity Metric | Reference Standard |
| 4-NO₂-benzylidene | Staphylococcus aureus | MIC: 12.5 µg/mL | Ciprofloxacin (MIC: ~1-5 µg/mL) |
| 2-OH-benzylidene | Escherichia coli | MIC: 50 µg/mL | Ampicillin |
| Pt(II)-Complex | L1210 Leukemia | % Inhibition: >80% | Cisplatin |
| 4-Cl-benzylidene | Candida albicans | MIC: 25 µg/mL | Fluconazole |
Biological Screening Workflow
To validate the therapeutic potential, a standardized screening workflow is required.
Figure 3: Standardized workflow for biological evaluation and lead optimization.
References
-
Kushev, D., et al. (1999). Cytotoxicity and Antitumor Activity of Platinum(II) Complexes of Aromatic and Cycloalkanecarboxylic Acid Hydrazides. Zeitschrift für Naturforschung C. [6]
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. (Protocol adapted for cyclohexanecarbohydrazide).[6]
-
Han, M. I., et al. (2017).[7] Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Marmara Pharmaceutical Journal.
-
Alam, M. S., et al. (2018). Crystal Structure of (E)-2-[3-(tert-butyl)-2-hydroxybenzylidene]-N-cyclohexylhydrazine-1-carbothioamide. PubMed Central.
-
Cui, Z., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases. MDPI Molecules.
Sources
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- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iamrs.edu.iq [iamrs.edu.iq]
- 5. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. dergipark.org.tr [dergipark.org.tr]
Technical Whitepaper: Therapeutic Potential of Nitro-Substituted Hydrazone Compounds
Topic: Therapeutic Potential of Nitro-Substituted Hydrazone Compounds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The hydrazone pharmacophore (
Chemical Architecture: The Nitro-Hydrazone Pharmacophore
The therapeutic efficacy of these compounds hinges on the electronic interplay between the electron-withdrawing nitro group and the azomethine linker.
Structure-Activity Relationship (SAR)
-
The Azomethine Linker (
): This bridge is critical for biological activity. The lone pair on the imine nitrogen ( hybridized) allows for coordination with transition metals (Fe, Cu), a key mechanism in anticancer activity (iron deprivation). -
The Nitro Group (
):-
Ortho-substitution: Often leads to intramolecular hydrogen bonding with the azomethine proton, locking the conformation and altering lipophilicity. This can reduce solubility but enhance membrane permeability.
-
Para-substitution: Maximizes the electron-withdrawing effect through resonance, increasing the acidity of the hydrazide
proton, which strengthens interactions with receptor active sites (e.g., COX enzymes). -
Bioreduction: In hypoxic environments (solid tumors) or within bacteria, the nitro group is enzymatically reduced by nitroreductases to reactive hydroxylamines or nitro-anion radicals, causing localized DNA damage.
-
Synthesis & Characterization Workflow
Reliable synthesis is the bedrock of drug discovery. The condensation of hydrazine derivatives with nitro-substituted aldehydes/ketones is the standard route.
Validated Synthetic Protocol
Objective: Synthesis of 4-nitrobenzylidene-hydrazide derivatives.
Reagents:
-
4-Nitrobenzaldehyde (1.0 eq)
-
Substituted Hydrazide (1.0 eq)
-
Solvent: Absolute Ethanol (EtOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the substituted hydrazide in 10 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 2–3 drops of glacial acetic acid. Rationale: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.
-
Condensation: Add 1.0 mmol of 4-nitrobenzaldehyde dropwise with stirring.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. -
Monitoring (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot and the appearance of a new, lower
spot confirms conversion. -
Isolation: Cool to room temperature. If precipitation is slow, cool in an ice bath.[5] Filter the precipitate under vacuum.[5]
-
Purification: Recrystallize from hot ethanol to remove unreacted starting materials.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow and decision points in the synthetic pathway.
Caption: Optimized synthetic workflow for nitro-hydrazone derivatives with built-in TLC validation checkpoints.
Therapeutic Applications & Mechanisms
Antimicrobial Activity (The Nitro-Furan Legacy)
Nitro-substituted hydrazones, particularly those derived from 5-nitro-2-furaldehyde (e.g., Nifuroxazide), are potent antimicrobials.[5]
-
Mechanism: The nitro group is reduced by bacterial nitroreductases (Type I/II) into toxic intermediates (nitroso, hydroxylamine). These intermediates covalently bind to bacterial DNA and proteins, inhibiting replication.
-
Selectivity: Mammalian cells lack the specific nitroreductases found in bacteria (like E. coli and S. aureus), providing a therapeutic window.
Table 1: Comparative Antimicrobial Activity (MIC in
| Compound Structure | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |
| Nifuroxazide (Standard) | 1.56 | 3.12 | >64 |
| 4-Nitrobenzylidene-hydrazide | 6.25 | 12.5 | 25.0 |
| 2-Nitrobenzylidene-hydrazide | 12.5 | 25.0 | 50.0 |
| Unsubstituted Hydrazone | >100 | >100 | >100 |
Anticancer Potential (Iron Chelation & Oxidative Stress)
Nitro-hydrazones exhibit cytotoxicity against various cancer cell lines (MCF-7, HL-60).
-
Mechanism 1: Iron Chelation. Rapidly dividing cancer cells have a high requirement for iron (for ribonucleotide reductase). The hydrazone motif (O-N-O donor set) chelates intracellular iron, starving the tumor.
-
Mechanism 2: ROS Generation. The bioreduction of the nitro group generates Reactive Oxygen Species (ROS), inducing oxidative stress and triggering apoptosis via the mitochondrial pathway.
Visualization: Mechanism of Action
This diagram details the dual-pathway mechanism (Bioreduction and Chelation) leading to cell death.
Caption: Dual mechanism of action: Nitro-reduction causing DNA damage and Iron Chelation inhibiting replication.
Experimental Protocols for Biological Screening
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at serial dilutions (0.1 – 100
). -
Incubation: Incubate for 48h at
, 5% . -
Dye Addition: Add
of MTT reagent (5 mg/mL in PBS). Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan. -
Solubilization: Discard media. Add
DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to control.
Antimicrobial Susceptibility (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare bacterial suspension (
CFU/mL) in Mueller-Hinton Broth. -
Dilution: Prepare serial two-fold dilutions of the nitro-hydrazone in a 96-well plate.
-
Inoculation: Add bacterial suspension to each well. Include Growth Control (bacteria + solvent) and Sterility Control (broth only).
-
Incubation: Incubate at
for 18–24h. -
Readout: The MIC is the lowest concentration showing no visible turbidity. Validation: Add Resazurin dye; color change from blue to pink indicates bacterial growth.
Challenges & Future Directions
-
Solubility: Nitro-hydrazones often suffer from poor aqueous solubility. Solution: Formulation as hydrochloride salts or encapsulation in liposomes.
-
Toxicity: The nitro group can be mutagenic (Ames positive). Mitigation: Structural modification (e.g., replacing nitro with bioisosteres like nitrile or trifluoromethyl) should be explored if mutagenicity is high, though this may compromise the bioreductive mechanism.
References
-
Therapeutic Review Exploring Antimicrobial Potential of Hydrazones as Promising Lead. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators. Journal of Medicinal Chemistry. [Link]
-
Biological Activities of Hydrazone Derivatives. International Journal of Medicinal Chemistry. [Link]
-
Antinociceptive and anti-inflammatory effects of hydrazone derivatives. PLOS ONE. [Link][2]
Sources
physical properties and solubility profile of C14H17N3O3
Physicochemical Profiling and Solubility Landscape of L-Alanyl-L-Tryptophan ( )
Executive Summary
The molecular formula
Ala-Trp serves as a critical reference standard in metabolomics and a model substrate for investigating peptide transporter (PEPT1/PEPT2) kinetics. Its solubility profile is governed by its zwitterionic nature, presenting a U-shaped pH-solubility curve characteristic of ampholytic compounds. This guide provides a comprehensive technical analysis of its solid-state properties, solubility behavior, and experimental characterization protocols.
Physicochemical Characterization
Understanding the fundamental physical properties of Ala-Trp is a prerequisite for robust formulation design. The compound exists as a zwitterion at physiological pH, influencing its dissolution kinetics and partition coefficient.
Table 1: Core Physical Properties
| Property | Value | Notes |
| Chemical Name | L-Alanyl-L-Tryptophan | IUPAC: (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
| Molecular Formula | ||
| Molecular Weight | 275.30 g/mol | Monoisotopic Mass: 275.127 Da |
| CAS Registry | 16305-75-2 | |
| Physical State | White to off-white powder | Crystalline solid |
| Melting Point | 230 – 260 °C | Decomposes upon melting |
| Isoelectric Point (pI) | ~5.55 | Calculated from pKa values |
| LogP (Octanol/Water) | -2.2 (Predicted) | Indicates hydrophilicity; highly soluble in aqueous buffers |
| H-Bond Donors | 4 | Includes amide, amine, and indole NH |
| H-Bond Acceptors | 4 | Includes carbonyls and carboxylate |
Ionization Profile (pKa)
Ala-Trp possesses two primary ionizable groups and the non-ionizable indole ring (pKa > 16).
-
Terminal Carboxyl (
) : ~3.1. At pH < 3.1, the molecule is cationic (+1). -
Terminal Amine (
) : ~8.0. At pH > 8.0, the molecule is anionic (-1). -
Zwitterionic Region : Between pH 3.1 and 8.0, the net charge approaches zero, with the isoelectric point (pI) centered around 5.5. This is the region of minimum solubility.
Solubility Profile
The solubility of
Aqueous Solubility vs. pH
-
pH < 2.0 : High solubility due to protonation of the terminal amine and the amide backbone, preventing crystal lattice stabilization.
-
pH 4.0 – 6.0 (pI Region) : Minimum solubility. The zwitterionic form (
) dominates, maximizing crystal lattice energy via intermolecular ionic interactions. -
pH > 9.0 : High solubility due to deprotonation of the carboxylic acid and amine, resulting in a net negative charge and repulsion between solute molecules.
Solvent Compatibility
-
Water : Soluble (Grade: Freely Soluble to Soluble).
-
DMSO : Soluble (> 30 mg/mL). Used for stock solutions in biological assays.
-
Ethanol : Sparingly soluble.
-
Acetonitrile : Insoluble (used as an antisolvent for precipitation).
Diagram 1: pH-Dependent Solubility Logic
The following diagram illustrates the ionization states governing the solubility profile of Ala-Trp.
Caption: Ionization states of Ala-Trp across the pH scale and their direct correlation with aqueous solubility.
Experimental Methodologies
To validate the solubility profile of
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask)
Objective : Determine the saturation solubility of Ala-Trp in biorelevant media (FaSSIF/FeSSIF) and standard buffers.
Reagents :
-
0.1N HCl, Phosphate Buffer (pH 6.8), 0.1N NaOH.
-
HPLC-grade Water.
Workflow Steps :
-
Preparation : Weigh excess Ala-Trp solid (approx. 20 mg) into 1.5 mL microcentrifuge tubes.
-
Solvent Addition : Add 1.0 mL of the target medium (pH 1.2, 4.5, 6.8, 7.4).
-
Equilibration : Agitate at 37°C for 24–48 hours using a thermomixer (1000 rpm).
-
Separation : Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration : Filter supernatant through a 0.22 µm PVDF membrane (low protein binding).
-
Quantification : Analyze filtrate via HPLC-UV (280 nm, Tryptophan absorption).
Analytical Method (HPLC)[3][8][10]
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A : 0.1% TFA in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Gradient : 5% B to 60% B over 10 minutes.
-
Detection : UV @ 280 nm (Indole chromophore).
Diagram 2: Solubility Determination Workflow
Caption: Step-by-step workflow for the thermodynamic solubility determination of Ala-Trp.
Implications for Drug Development
For researchers utilizing Ala-Trp in peptide therapeutics or as a formulation excipient, the following insights are critical:
-
Formulation Stability :
-
Hydrolysis Risk : Dipeptides are susceptible to hydrolysis in highly acidic or basic solutions over time. Maintain pH near the isoelectric point (5.5) for maximal chemical stability in liquid formulations, despite this being the point of minimum solubility.
-
Oxidation : The indole moiety in Tryptophan is light-sensitive and prone to oxidation. Formulations should be stored in amber glass and potentially include antioxidants (e.g., Methionine, EDTA).
-
-
Lyophilization :
-
Ala-Trp is often used as a bulking agent or stabilizer in lyophilized protein formulations. Its high melting point (~230°C) suggests a robust solid state, but care must be taken to avoid amorphous conversion during freeze-drying, which can increase hygroscopicity.
-
-
Biopharmaceutics Classification (BCS) :
-
Based on its high solubility and likely permeability (via PEPT1 transporters), Ala-Trp behaves similarly to BCS Class I (High Solubility, High Permeability) compounds, although its permeability is transporter-dependent rather than passive diffusion.
-
References
-
PubChem. (2023). L-Alanyl-L-tryptophan (CID 85362).[3] National Library of Medicine.[4] [Link]
-
Human Metabolome Database (HMDB). (2023). Metabocard for L-Alanyl-L-tryptophan (HMDB0029166). HMDB. [Link]
-
Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]
The Nitro Pharmacophore in Hydrazone Scaffolds: Mechanistic Insights and Biological Applications
Executive Summary The hydrazone scaffold is a cornerstone of medicinal chemistry, but its true therapeutic potential in antimicrobial and anticancer applications is often unlocked by the strategic integration of a nitro (-NO₂) group. This whitepaper provides an in-depth mechanistic analysis of how the nitro group functions as both an electronic stabilizer and an enzyme-triggered "molecular switch." Designed for drug development professionals, this guide explores the causality behind nitro-hydrazone bioreduction, summarizes structure-activity relationships, and provides a self-validating experimental framework for evaluating novel compounds.
Introduction: The Hydrazone Scaffold and the Nitro Group
The hydrazone linkage (-NH-N=CH-) is a privileged structural motif known for its chemical versatility and ability to form stable hydrogen bonds with biological macromolecules[1]. While the azomethine proton provides a critical site for target interaction, the biological activity of hydrazones is profoundly dictated by their aromatic substituents. Among these, the nitro group stands out as a transformative pharmacophore[2].
The integration of a nitro group into a hydrazone framework serves two distinct, causal functions in drug design:
-
Electronic and Lipophilic Modulation: The strongly electron-withdrawing nature of the -NO₂ group decreases the electron density of the hydrazone backbone, modulating its pKa and enhancing hydrolytic stability compared to standard imines. Furthermore, this substitution increases the overall lipophilicity of the molecule, driving superior partitioning into the lipophilic phases of microbial or cellular membranes[2].
-
Bioreductive Activation (The "Molecular Switch"): The nitro group acts as an electronegative sink, rendering the molecule relatively inert in healthy mammalian tissues. However, upon encountering specific bacterial or tumor-associated enzymes, it undergoes a dramatic electronic reversal, unleashing cytotoxic cascades[3].
Mechanism of Action: Nitroreductase-Mediated Bioreduction
The defining feature of nitroaromatic hydrazones is their dependence on enzymatic activation. Bacterial nitroreductases (NTRs), such as NfsA and NfsB in Escherichia coli or Ddn in Mycobacterium tuberculosis, are FMN-dependent flavoenzymes that catalyze the reduction of the nitro group[3][4].
Causality in Enzymatic Activation: The catalysis follows a ping-pong bi-bi kinetic mechanism[3][5]. In the oxidative half-reaction, a nicotinamide cofactor (NAD(P)H) transfers a hydride to the enzyme's FMN prosthetic group. In the reductive half-reaction, the reduced FMN transfers electrons to the terminal electron acceptor—the nitro group of the hydrazone[3].
This sequential reduction converts the nitro group (-NO₂) to a nitroso intermediate (-NO), and subsequently to a hydroxylamine (-NHOH) or a full amine (-NH₂)[5]. This conversion triggers a massive electronic shift. The strongly electron-withdrawing -NO₂ group becomes an electron-donating -NHOH or -NH₂ group. This "electronic switch" destabilizes the prodrug, leading to the generation of reactive oxygen species (ROS), reactive nitrogen species (RNS), or DNA-alkylating agents that induce rapid apoptosis[3].
Nitroreductase-mediated bioreduction pathway of nitroaromatic hydrazones via a ping-pong mechanism.
Antimicrobial, Antitubercular, and Amoebicidal Activity
The presence and positional isomerism of the nitro group critically dictate the biological efficacy of hydrazones across various pathogens.
Positional Causality: The position of the nitro group (ortho, meta, or para) influences both the redox potential and the capacity for intra/intermolecular hydrogen bonding. For instance, in amoebicidal studies against Entamoeba histolytica, meta-nitro substituted hydrazones demonstrated a 7-fold increase in cell growth inhibition potency compared to the standard drug metronidazole. Conversely, ortho and para substitutions showed significantly decreased activity due to altered electronic environments and steric hindrance preventing optimal enzyme docking[6].
Comparative Efficacy: Studies on nicotinic acid hydrazide-hydrazones reveal that derivatives possessing a nitro group exhibit profound inhibition of bacterial growth. Analogs lacking this electron-withdrawing group (or possessing weaker halogens like chlorine) show negligible activity, proving the nitro group is not just an accessory, but the primary driver of cytotoxicity[2].
Table 1: Influence of Nitro Substitution on Hydrazone Biological Activity
| Compound Scaffold | Substitution | Target Organism | Activity (MIC / IC₅₀) | Reference |
| Nicotinic hydrazide-hydrazone (Cmpd 17) | -NO₂ (nitro) | S. aureus / E. coli | Good inhibition | [2] |
| Nicotinic hydrazide-hydrazone | -Cl (chloro) | S. aureus / E. coli | Weak inhibition | [2] |
| Phenylhydrazone (Cmpd 2) | meta-NO₂ | E. histolytica | IC₅₀ = 0.84 μM | [6] |
| Phenylhydrazone (Cmpd 3) | para-NO₂ | E. histolytica | IC₅₀ = 75.0 μM | [6] |
| Metronidazole (Standard Control) | -NO₂ (imidazole) | E. histolytica | IC₅₀ = 6.3 μM | [6] |
| Benzimidazole hydrazone (Cmpd 11) | -NO₂ | B. subtilis | MIC = 0.032 μM | [2] |
Anticancer Applications: Hypoxia-Targeted Therapy
In oncology, the nitro-hydrazone scaffold is exploited for Gene-Directed Enzyme Prodrug Therapy (GDEPT) and hypoxia-targeted therapies[3]. Solid tumors often feature hypoxic cores where endogenous human reductases are upregulated, or where bacterial nitroreductases can be artificially expressed via viral vectors[3].
The causality here relies on oxygen competition: The nitro-hydrazone remains stable in oxygen-rich healthy tissues because any incidental single-electron reduction is rapidly reversed by ambient oxygen (a process known as futile cycling). However, in the hypoxic tumor microenvironment, the full multi-electron reduction to the cytotoxic hydroxylamine proceeds uninterrupted, enabling highly targeted tumor ablation without systemic toxicity[3][7].
Experimental Protocols: Self-Validating Nitroreductase Assay
To accurately quantify the bioreductive activation of novel nitro-hydrazones, researchers must employ kinetic assays that isolate enzymatic reduction from spontaneous degradation. The following protocol is designed as a self-validating system , ensuring that each step confirms the integrity of the previous one before proceeding.
Protocol: Kinetic Evaluation of Nitroreductase-Mediated Activation
Rationale: This assay measures the depletion of NAD(P)H at 340 nm as a direct proxy for the reduction of the nitro-hydrazone substrate by purified E. coli NfsB.
Step 1: Substrate Preparation & Baseline Validation
-
Action: Dissolve the synthesized nitro-hydrazone in 100% DMSO to a 10 mM stock. Dilute to 100 μM in 50 mM sodium phosphate buffer (pH 7.0).
-
Validation: Perform a baseline UV-Vis scan (200–600 nm). The intact nitroaromatic system must show a stable, distinct absorption maximum (typically 320–380 nm). If the peak shifts over 10 minutes in buffer alone, the hydrazone bond is hydrolytically unstable, and the compound fails quality control.
Step 2: Reaction Assembly & Internal Controls
-
Action: In a UV-transparent microplate, combine 50 mM phosphate buffer, 100 μM NAD(P)H, and 10 μM nitro-hydrazone substrate.
-
Validation (The Self-Validating Step): Include two critical controls:
-
Enzyme-free control: Ensures NAD(P)H does not spontaneously auto-oxidize or react directly with the hydrazone.
-
Substrate-free control: Ensures the enzyme preparation does not contain endogenous substrates that consume NAD(P)H.
-
Step 3: Kinetic Initiation and Monitoring
-
Action: Initiate the reaction by adding 10 nM purified E. coli NfsB (or mycobacterial Ddn). Immediately monitor absorbance at 340 nm (for NAD(P)H) and the substrate's specific λmax continuously for 30 minutes at 37°C.
-
Causality: The stoichiometric decrease in A₃₄₀ directly correlates with the hydride transfer to the FMN cofactor. A simultaneous decrease at the substrate's λmax confirms that the electrons are successfully shuttled to the nitro group, validating the ping-pong bi-bi mechanism.
Step 4: Orthogonal Product Verification (LC-MS)
-
Action: Quench the reaction at t=30 min with an equal volume of ice-cold acetonitrile. Centrifuge to precipitate the enzyme.
-
Validation: Analyze the supernatant via LC-MS. The appearance of a mass peak corresponding to [M - 30] (hydroxylamine) or[M - 46] (amine) definitively proves the site-specific reduction of the -NO₂ group, ruling out the off-target cleavage of the hydrazone (-NH-N=CH-) backbone.
Self-validating experimental workflow for evaluating nitroreductase-mediated hydrazone activation.
Conclusion
The incorporation of a nitro group into hydrazone scaffolds is far more than a structural modification; it is the installation of a highly specific, enzyme-triggered molecular switch. By understanding the causality between the electron-withdrawing nature of the nitro group, its positional isomerism, and its susceptibility to bacterial and tumor-associated nitroreductases, drug development professionals can rationally design next-generation therapeutics. When evaluated through rigorous, self-validating kinetic assays, these compounds offer a pathway to maximized efficacy with minimized off-target toxicity.
References
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones (MDPI).[Link]
-
Hydrazone derivatives in agrochemical discovery and development (RHHZ).[Link]
-
Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior, Theoretical Study and Evaluation of the Biological Activity (PMC).[Link]
-
Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism (PMC).[Link]
-
Functions of nitroreductases in mycobacterial physiology and drug susceptibility (PMC).[Link]
-
Bacterial Nitroreductase Enzymes (Ackerley Lab).[Link]
-
Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623 (MDPI).[Link]
Sources
- 1. Hydrazone derivatives in agrochemical discovery and development [html.rhhz.net]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ackerleylab.com [ackerleylab.com]
- 4. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior, Theoretical Study and Evaluation of the Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Hydrazide Dichotomy: A Comparative Technical Guide on Cyclohexyl vs. Phenyl Derivatives in Medicinal Chemistry
Hydrazides (
As the pharmaceutical industry shifts toward increasing the fraction of
Structural and Physicochemical Paradigms
The transition from a phenyl to a cyclohexyl hydrazide derivative is not merely a loss of aromaticity; it is a profound shift in three-dimensional geometry and electronic distribution.
-
Phenyl Derivatives: Characterized by
hybridization, these rings are strictly planar. They readily participate in classical stacking and cation- interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within target binding pockets. However, their planarity often leads to poor aqueous solubility and a higher propensity for off-target promiscuity. -
Cyclohexyl Derivatives: Featuring
hybridization, the cyclohexyl ring adopts a non-planar chair conformation. While it lacks -electrons, recent matched molecular pair (MMP) analyses challenge the dogma that aromaticity is required for stacking[1]. Cyclohexyl rings can engage in dispersion-driven, stacking-like interactions with aromatic side chains. In 36–45% of MMPs, replacing a phenyl group with a cyclohexyl group maintains target affinity within a 2-fold margin[2].
Comparative Data Summary
| Physicochemical / Pharmacological Parameter | Phenyl Hydrazide Derivatives | Cyclohexyl Hydrazide Derivatives |
| Hybridization & Geometry | ||
| Lipophilicity (cLogP) | Baseline | Increased by ~0.5 units[2] |
| Low | High (Correlates with higher clinical success) | |
| Target Binding (Stacking) | Classical | Dispersion-driven stacking-like interactions[1] |
| Metabolic Liability | High (CYP450-mediated ring hydroxylation) | Moderate (Aliphatic oxidation) |
| Hematotoxicity | High (ROS generation, Hemolysis)[3] | Low |
Toxicological Liability: The Phenylhydrazine Hemolysis Pathway
A critical bottleneck in the development of phenyl hydrazide derivatives is their inherent hematotoxicity. In vivo, the metabolic cleavage of the hydrazide bond can release free phenylhydrazine (PHZ).
PHZ is a potent hemolytic agent. The toxicity is driven by the auto-oxidation of the phenylhydrazine moiety, which generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide[4]. Because the phenyl ring can stabilize radical intermediates via extended conjugation, this oxidative cascade is highly efficient. The resulting ROS cause severe lipid peroxidation in the erythrocyte membrane and oxidative degradation of the cytoskeletal protein spectrin, culminating in Heinz body formation and hemolytic anemia[3].
Conversely, cyclohexyl hydrazides lack the
Phenylhydrazine-induced oxidative stress and hemolysis pathway.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of the core hydrazine building blocks—which are subsequently acylated to form the final hydrazide derivatives—requires distinctly different chemical strategies due to the electronic nature of the starting materials.
Protocol A: Synthesis of Phenylhydrazines via Diazotization-Reduction
Because direct nucleophilic amination of unactivated benzene rings is unfavorable, phenylhydrazines are synthesized via the diazotization of anilines followed by chemoselective reduction[5].
Step-by-Step Methodology:
-
Diazotization: Dissolve the aniline derivative (1.0 eq) in aqueous
(3.0 eq) and cool to -5 °C.-
Causality: Strict temperature control is mandatory. Diazonium salts are highly unstable; above 5 °C, they rapidly decompose into phenols and nitrogen gas.
-
-
Nitrite Addition: Add an aqueous solution of
(1.1 eq) dropwise, maintaining the temperature below 0 °C.-
Validation Check: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. Quench excess nitrite with a small amount of sulfamic acid.
-
-
Reduction: Add a solution of
(2.5 eq) in concentrated dropwise to the diazonium salt.-
Causality:
is chosen for its precise chemoselectivity in acidic media. Harsher reducing agents (like Zinc dust) risk cleaving the delicate N-N bond, reducing the compound all the way back to the starting aniline.
-
-
Isolation: Adjust the pH to >10 using cold
to precipitate the tin salts. Extract with ethyl acetate, dry over , and concentrate.-
Validation Check:
-NMR should reveal aromatic protons (6.5–7.5 ppm) and two distinct broad singlets for the and protons (exchangeable with ).
-
Protocol B: Synthesis of Cyclohexylhydrazines via Reductive Amination
Aliphatic rings cannot be diazotized. Instead, cyclohexylhydrazines are synthesized via the condensation of cyclohexanones with hydrazine, followed by reduction[5].
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve cyclohexanone (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours.
-
Causality: Acetic acid catalyzes the formation of the intermediate hemiaminal and its subsequent dehydration to the hydrazone.
-
-
Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (
) (1.5 eq) portion-wise.-
Causality:
is explicitly selected over because it is stable at the mildly acidic pH (~5-6) required to protonate the hydrazone into an iminium ion. This ensures the selective reduction of the iminium species without over-reducing any unreacted ketone starting material.
-
-
Work-up: Quench with water, extract with dichloromethane, wash with brine, and dry over
.-
Validation Check: TLC monitoring using a ninhydrin stain will reveal the product as a distinct spot (primary/secondary amines stain purple/brown).
-NMR validation will show the disappearance of the carbonyl carbon (~210 ppm) and the appearance of an carbon (~60 ppm).
-
Comparative synthetic workflows for phenyl and cyclohexyl hydrazides.
Conclusion
The strategic replacement of a phenyl hydrazide with a cyclohexyl hydrazide is a powerful tool in medicinal chemistry. While the cyclohexyl moiety introduces a slight penalty to lipophilicity, it drastically improves the
References
-
Benchchem. "A Comparative Guide to the Synthesis of (4-methoxycyclohexyl)hydrazine and Other Alkyl Hydrazines." Benchchem, 2025. 5
-
Berger, J. "Phenylhydrazine haematotoxicity." Journal of Applied Biomedicine, 2007. 3
-
CIBTech. "PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY." CIBTech. 4
-
Gunaydin, H., & Bartberger, M.D. "Stacking with No Planarity?" ACS Medicinal Chemistry Letters (via PMC), 2016. 1
-
Blumberg Institute. "Phenyl and Biphenyl Molecular Metaphors in Drug Design." Blumberg Institute. 2
-
Machado, A. et al. "Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives." National Institutes of Health (PMC). 6
Sources
- 1. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. cibtech.org [cibtech.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocol for N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide
Executive Summary & Scientific Context
This application note details the synthesis of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide (CAS: 443991-48-8), a Schiff base derivative formed via the condensation of cyclohexanecarbohydrazide and 4-nitrobenzaldehyde.
Significance: Hydrazone derivatives possessing the azomethine proton (-CH=N-) constitute a critical class of compounds in medicinal chemistry.[1] The specific incorporation of a lipophilic cyclohexane ring coupled with an electron-withdrawing nitro group (
Scope: This guide covers the de novo synthesis of the hydrazide precursor, the acid-catalyzed condensation to the final target, purification strategies, and critical characterization parameters.
Retrosynthetic Analysis & Reaction Logic
The synthesis is designed as a convergent, two-step protocol. The final step relies on the nucleophilic attack of the hydrazide's terminal amino group on the aldehyde's carbonyl carbon.
Reaction Scheme
-
Step 1 (Precursor Synthesis): Hydrazinolysis of Methyl Cyclohexanecarboxylate.
-
Step 2 (Target Synthesis): Acid-catalyzed condensation (Schiff base formation).
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the reaction mechanism, highlighting the acid-catalyzed dehydration step which is the rate-determining factor in neutral media.
Caption: Mechanistic pathway from nucleophilic attack to the final hydrazone, driven by acid-catalyzed dehydration.
Materials & Reagents
To ensure reproducibility, use reagents meeting the following specifications.
| Reagent | Grade | Role | Hazard Note |
| Methyl Cyclohexanecarboxylate | >98% | Starting Material (Step 1) | Irritant |
| Hydrazine Hydrate (80%) | Reagent | Nucleophile (Step 1) | Toxic/Corrosive |
| 4-Nitrobenzaldehyde | >98% | Electrophile (Step 2) | Irritant |
| Ethanol (Absolute) | ACS | Solvent | Flammable |
| Glacial Acetic Acid | ACS | Catalyst | Corrosive |
| DMF (Dimethylformamide) | HPLC | Recrystallization Solvent | Hepatotoxic |
Experimental Protocols
PART A: Synthesis of Precursor (Cyclohexanecarbohydrazide)
Note: If commercial cyclohexanecarbohydrazide is available, proceed to Part B. However, in-house synthesis often yields fresher, more reactive material.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add Methyl Cyclohexanecarboxylate (0.05 mol, ~7.1 g) and Hydrazine Hydrate (0.10 mol, ~5.0 g) to the flask.
-
Expert Insight: We use a 1:2 molar excess of hydrazine to prevent the formation of the symmetric di-hydrazide byproduct.
-
-
Solvent: Add 30 mL of absolute ethanol.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6 hours .
-
Monitoring: Check TLC (System: Methanol/Chloroform 1:9). The ester spot should disappear.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
If crystals do not form, concentrate the solvent to half-volume using a rotary evaporator.
-
Pour the concentrate onto crushed ice (~100 g) with stirring.
-
-
Purification: Filter the white solid precipitate. Wash with cold water (
mL). Recrystallize from ethanol.
PART B: Synthesis of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide (Target)
This protocol utilizes an acid-catalyzed condensation to drive the equilibrium toward the imine product.
1. Reaction Setup
-
Vessel: 100 mL Round-Bottom Flask (RBF).
-
Stoichiometry: 1:1 molar ratio.
2. Procedure
-
Dissolution (Hydrazide): In the RBF, dissolve Cyclohexanecarbohydrazide (0.01 mol, 1.42 g) in 20 mL of absolute ethanol . Mild heating may be required to fully dissolve the aliphatic hydrazide.
-
Dissolution (Aldehyde): In a separate beaker, dissolve 4-Nitrobenzaldehyde (0.01 mol, 1.51 g) in 10 mL of absolute ethanol .
-
Addition: Slowly add the aldehyde solution to the hydrazide solution with continuous stirring.
-
Catalysis: Add 3-5 drops of Glacial Acetic Acid .
-
Critical Control Point: The pH should be slightly acidic (~pH 5-6). This protonates the carbonyl oxygen of the aldehyde, making it more electrophilic without protonating the hydrazine nitrogen to the point of deactivation.
-
-
Reflux: Attach a condenser and reflux the mixture at 80°C for 3–5 hours .
-
Visual Cue: A heavy precipitate (often pale yellow to orange) typically forms within the first hour. Continue refluxing to ensure conversion.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid under vacuum (Buchner funnel).
-
Wash: Wash the cake with cold ethanol (
mL) to remove unreacted aldehyde and acetic acid. Wash finally with diethyl ether ( mL) to facilitate drying.
-
3. Purification (Recrystallization)
The crude product is likely pure enough for synthetic use, but for biological assays, recrystallization is mandatory.
-
Solvent System: Ethanol (for moderate solubility) or DMF/Water (if very insoluble).
-
Method: Dissolve in minimum hot ethanol. If insoluble, add DMF dropwise until dissolved at hot temperature. Filter hot to remove dust. Allow to cool slowly to room temperature, then 4°C.
4. Workflow Visualization
Caption: Step-by-step operational workflow for the synthesis of the target hydrazone.
Characterization & Validation
A self-validating protocol requires confirmation of structure. Compare your results against these expected parameters.
Quantitative Data Summary
| Parameter | Expected Value | Method of Verification |
| Appearance | Pale Yellow/Orange Crystalline Solid | Visual Inspection |
| Yield | 75% – 90% | Gravimetric Analysis |
| Melting Point | > 180°C (Determine experimentally) | Capillary Method |
| Rf Value | ~0.6 – 0.7 | TLC (CHCl₃:MeOH 9:[5]1) |
Spectroscopic Fingerprints
-
IR Spectroscopy (KBr Pellet):
-
3200–3300 cm⁻¹: N-H stretch (Amide).
-
1650–1670 cm⁻¹: C=O stretch (Amide I).
-
1590–1610 cm⁻¹: C=N stretch (Azomethine) – Key indicator of successful condensation.
-
1520 & 1340 cm⁻¹: NO₂ stretches (Asymmetric/Symmetric).
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.0–11.5 ppm (s, 1H): CONH (Amide proton, exchangeable with D₂O).
-
δ 8.3–8.5 ppm (s, 1H): N=CH (Azomethine proton).[4]
-
δ 8.2 & 7.9 ppm (d, 4H): Aromatic protons (AA'BB' system of 4-nitrobenzene).
-
δ 2.3 ppm (m, 1H): Cyclohexane CH (alpha to carbonyl).
-
δ 1.2–1.8 ppm (m, 10H): Cyclohexane methylene protons.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product melting point is depressed by impurities or solvent choice. | Scratch the vessel walls with a glass rod. Re-heat and add a few drops of water to the hot ethanol solution to increase polarity, then cool slowly. |
| Low Yield | Incomplete reaction or high solubility in wash solvent. | Extend reflux time to 6 hours. Ensure wash ethanol is ice-cold. |
| No Precipitate | Solution too dilute. | Evaporate 50% of the solvent using a rotary evaporator. |
| Impure Product | Unreacted aldehyde trapped in crystal lattice. | Recrystallize from DMF/Water. The aldehyde is more soluble in DMF than the product. |
References
-
PubChem. (n.d.). N'-(4-Hydroxybenzylidene)cyclohexanecarbohydrazide (Analogous Structure & Physical Properties). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide.[6][7] Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1943). p-Nitrobenzaldehyde Preparation Protocol. Org.[2][8] Synth. Coll. Vol. 2, p.441. Retrieved October 26, 2023, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Cyclohexanecarbohydrazide Schiff Bases: A Detailed Guide for Researchers
Introduction: The Significance of Schiff Bases and the Advent of Microwave Synthesis
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and drug development.[1] These versatile compounds exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] The formation of a Schiff base typically involves the condensation of a primary amine with a carbonyl compound, a reaction that can be catalyzed by acids or heat.[1] Cyclohexanecarbohydrazide, with its terminal primary amine, serves as an excellent precursor for a unique class of Schiff bases, combining the lipophilic cyclohexane moiety with the pharmacologically active hydrazone linkage.
Traditionally, the synthesis of Schiff bases has been reliant on conventional heating methods, often requiring long reaction times and the use of potentially hazardous solvents. However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field. Microwave irradiation offers a rapid, efficient, and environmentally benign alternative, leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles.[4] This technology utilizes the ability of polar molecules to absorb microwave energy directly, resulting in uniform and rapid heating of the reaction mixture.[2]
This comprehensive guide provides detailed protocols for the microwave-assisted synthesis of cyclohexanecarbohydrazide Schiff bases, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by scientific literature, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Part 1: Synthesis of the Precursor - Cyclohexanecarbohydrazide
Prior to the synthesis of the Schiff bases, the cyclohexanecarbohydrazide precursor must be prepared. This can be achieved through the reaction of a cyclohexylcarboxylate ester with hydrazine hydrate.
Protocol 1: Conventional Synthesis of Cyclohexanecarbohydrazide
This protocol is adapted from established methods for the synthesis of hydrazides from esters.
Materials:
-
Methyl cyclohexylcarboxylate
-
Hydrazine hydrate (85%)
-
Isopropyl alcohol
-
Water (deionized)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine methyl cyclohexylcarboxylate (28 g) and 85% hydrazine hydrate (15 g).
-
Add 50 mL of isopropyl alcohol to the flask and swirl to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 10 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Concentrate the solution using a rotary evaporator to remove the isopropyl alcohol.
-
Precipitate the product by adding water to the concentrated residue.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water.
-
Recrystallize the crude product from hot water to obtain colorless, needle-like crystals of cyclohexanecarbohydrazide.
-
Dry the purified product in a desiccator. Expected melting point: 155.5-156.5 °C.
Part 2: Microwave-Assisted Synthesis of Cyclohexanecarbohydrazide Schiff Bases
The following protocol details the rapid and efficient synthesis of cyclohexanecarbohydrazide Schiff bases from the prepared hydrazide and various aromatic aldehydes using microwave irradiation.
The Rationale Behind the Microwave-Assisted Approach
The choice of a microwave-assisted protocol is predicated on its significant advantages over conventional heating. The direct and uniform heating provided by microwaves dramatically accelerates the rate of the condensation reaction between the carbohydrazide and the aldehyde.[5] This often leads to a significant reduction in reaction time from hours to mere minutes and an increase in product yield.[4] Furthermore, the use of a polar solvent like ethanol is ideal for microwave synthesis as it efficiently absorbs microwave energy. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine of the cyclohexanecarbohydrazide.
Protocol 2: Microwave-Assisted Synthesis of a Representative Schiff Base
This generalized protocol can be adapted for a variety of substituted aromatic aldehydes.
Materials:
-
Cyclohexanecarbohydrazide
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Microwave reactor tube (10 mL) with a magnetic stirrer
-
Dedicated microwave reactor
-
Büchner funnel and filter paper
Procedure:
-
In a 10 mL microwave reactor tube, place cyclohexanecarbohydrazide (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Add 5 mL of absolute ethanol and a magnetic stirrer to the tube.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 150-300W for 5-10 minutes, with a target temperature of 100-120°C.[5][6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the tube to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.
-
Dry the final product in a desiccator.
Safety Precautions:
-
Microwave-assisted reactions should be carried out in a dedicated microwave reactor to ensure proper temperature and pressure control.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; handle it with extreme care in a well-ventilated fume hood.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of cyclohexanecarbohydrazide Schiff bases.
Part 3: Characterization of Cyclohexanecarbohydrazide Schiff Bases
The structural elucidation of the synthesized Schiff bases is crucial for confirming their identity and purity. The following spectroscopic techniques are typically employed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
N-H Stretch: A characteristic stretching vibration for the amide N-H group is expected in the range of 3100-3300 cm⁻¹.
-
C=O Stretch: A strong absorption band corresponding to the amide carbonyl (C=O) group should appear around 1640-1680 cm⁻¹.
-
C=N Stretch: The formation of the Schiff base is confirmed by the appearance of a stretching band for the azomethine (C=N) group, typically in the region of 1600-1650 cm⁻¹.[3]
-
Aromatic C-H and C=C Stretches: These will be present in the usual regions for aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Cyclohexyl Protons: A complex multiplet corresponding to the protons of the cyclohexane ring will be observed in the upfield region (typically 1.0-2.5 ppm).
-
Azomethine Proton (-CH=N-): A characteristic singlet for the azomethine proton is expected in the downfield region, usually between 8.0 and 9.0 ppm.[3]
-
Amide Proton (-NH-): A broad singlet for the amide proton will also be present in the downfield region.
-
Aromatic Protons: Signals for the aromatic protons will appear in their characteristic region (7.0-8.5 ppm), with splitting patterns dependent on the substitution of the aromatic aldehyde.
-
-
¹³C NMR:
-
Cyclohexyl Carbons: Signals for the carbons of the cyclohexane ring will appear in the aliphatic region.
-
Azomethine Carbon (-CH=N-): The carbon of the azomethine group is expected to resonate in the range of 158-165 ppm.[3]
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon will appear further downfield.
-
Aromatic Carbons: Signals for the aromatic carbons will be observed in the 120-150 ppm region.
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized Schiff base, with the molecular ion peak (M⁺) corresponding to the calculated molecular weight. Fragmentation patterns can also provide further structural information.
Data Presentation: A Comparative Overview
The following table summarizes the key advantages of the microwave-assisted synthesis compared to conventional heating for the preparation of cyclohexanecarbohydrazide Schiff bases, based on general observations for similar reactions in the literature.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours (e.g., 3-6 hours) | Minutes (e.g., 5-15 minutes)[7] |
| Product Yield | Good to Excellent (e.g., 72-86%) | Often Higher Yields |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires larger volumes | Can be performed with less solvent |
| Reaction Profile | Potential for side product formation | Generally cleaner reactions |
Applications and Future Directions
Cyclohexanecarbohydrazide Schiff bases are promising candidates for various applications in drug discovery and materials science. Their structural features suggest potential biological activities, including:
-
Antimicrobial Activity: The azomethine linkage is a known pharmacophore in many antimicrobial agents.[1]
-
Antioxidant Activity: The hydrazone moiety can act as a scavenger of free radicals.
-
Anticancer and Anti-inflammatory Properties: Many Schiff base derivatives have shown promise in these therapeutic areas.
Further research into the biological evaluation of these compounds is warranted. The efficient microwave-assisted synthesis protocol outlined here provides a robust platform for the rapid generation of a library of diverse cyclohexanecarbohydrazide Schiff bases for structure-activity relationship (SAR) studies.
Logical Relationship Diagram
Caption: Logical flow from reactants to potential applications.
References
Sources
- 1. Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Synthesis, Spectral, Thermal and Antimicrobial Studies of Some Ni(II) and Cu(II) Schiff Base Complexes [scirp.org]
- 3. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. ajchem-a.com [ajchem-a.com]
Mastering the Purification of Nitrobenzylidene Hydrazides: A Guide to Solvent Selection for Recrystallization
Introduction: The Critical Role of Purity in Nitrobenzylidene Hydrazide Research
Nitrobenzylidene hydrazides are a class of organic compounds of significant interest to researchers in medicinal chemistry and materials science. Their synthesis, often a condensation reaction between a nitro-substituted benzaldehyde and a hydrazide, can yield a crude product containing unreacted starting materials, byproducts, and other impurities.[1] For accurate downstream applications, such as biological activity screening or materials characterization, achieving a high degree of purity is paramount. Recrystallization stands as the most robust and scalable technique for the purification of these solid compounds.[2][3]
This application note provides a comprehensive guide to the strategic selection of solvents for the recrystallization of nitrobenzylidene hydrazides. We will delve into the theoretical underpinnings of solvent choice, present a systematic protocol for solvent screening, and offer a detailed methodology for the recrystallization process. Additionally, a troubleshooting guide is included to address common challenges encountered during purification.
The Science of Solvent Selection: A Mechanistic Approach
The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will exhibit high solubility for the nitrobenzylidene hydrazide at an elevated temperature and low solubility at reduced temperatures.[4][5] This temperature-dependent solubility gradient is the driving force for crystal formation upon cooling.
The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" is a foundational concept in solubility.[2][4] Nitrobenzylidene hydrazides are inherently polar molecules, a characteristic conferred by the presence of the electron-withdrawing nitro group and the polar hydrazide moiety.[6] Consequently, polar solvents are often excellent starting points for solubility tests.[6] The overall polarity of the molecule, however, is also influenced by other substituents on the aromatic rings, necessitating a systematic approach to solvent selection rather than relying solely on this general rule.
Key Characteristics of an Optimal Recrystallization Solvent:
-
Significant Solubility Differential: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[6]
-
Impurity Solubility Profile: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[5]
-
Chemical Inertness: The solvent must not react with the nitrobenzylidene hydrazide.[6]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[5]
-
Safety: The chosen solvent should have a low toxicity and flammability profile.[7]
-
Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the solid melts before dissolving.[6][8]
Systematic Solvent Screening: A Step-by-Step Protocol
A trial-and-error approach is often necessary to identify the optimal solvent.[4] The following protocol outlines a systematic method for screening potential single and mixed solvent systems.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Place approximately 20-30 mg of the crude nitrobenzylidene hydrazide into a small test tube.
-
Initial Solvent Addition: Add the first test solvent dropwise at room temperature, vortexing or stirring after each addition. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.
-
Heating: If the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a sand or water bath.[4] Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling and Observation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.[3] Observe for crystal formation. Scratching the inside of the test tube with a glass rod can help induce crystallization.[2]
-
Evaluation: An ideal solvent is one in which the compound dissolves in a minimal amount of the hot solvent and readily forms a significant amount of crystals upon cooling.[3]
Visualization of the Solvent Selection Workflow
Caption: Logical workflow for systematic solvent selection.
Common Solvents for Recrystallization of Nitrobenzylidene Hydrazides
The following table provides a list of common laboratory solvents that can be considered for the recrystallization of nitrobenzylidene hydrazides, along with their relevant properties.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | A good starting point for many polar organic compounds.[9] Often used in a mixed solvent system with water. |
| Methanol | Polar | 65 | Similar to ethanol, but more volatile. Can be effective for more polar compounds.[10] |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for compounds that are highly soluble or tend to oil out in other solvents.[9] |
| Ethyl Acetate | Mid-Polarity | 77 | A versatile solvent with both polar and non-polar characteristics.[11] |
| Acetone | Polar Aprotic | 56 | A strong, polar solvent; may be too effective for some compounds, leading to poor recovery.[10] |
| Toluene | Non-polar | 111 | Can be useful for less polar nitrobenzylidene hydrazide derivatives.[8] |
| Hexane/Heptane | Non-polar | 69 / 98 | Typically used as the "bad" solvent in a mixed solvent system with a more polar solvent.[12] |
| Water | Very Polar | 100 | Often used as the "bad" or anti-solvent in combination with a water-miscible organic solvent like ethanol or acetone.[13] |
Detailed Recrystallization Protocol
This protocol assumes a suitable single solvent has been identified. Modifications for a mixed solvent system are also included.
Materials:
-
Crude nitrobenzylidene hydrazide
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hotplate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip or stir bar.[14] Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hotplate. Continue to add the hot solvent in small portions until the solid is completely dissolved.[14] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization of the desired product.[14] Add a small excess of hot solvent to the solution to prevent crystallization during filtration.[14] Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[8]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[13] It is important that the wash solvent is cold to minimize redissolving the product.[3]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. For solvents with higher boiling points, drying in a vacuum oven may be necessary.
Mixed Solvent System Protocol:
If a mixed solvent system is required, dissolve the crude solid in a minimum amount of the hot "good" solvent (in which the compound is soluble).[4] Then, add the "bad" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (the point of saturation).[6] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.[4]
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Solution |
| No Crystals Form | Too much solvent was used. The solution is supersaturated. | Boil off some of the solvent to increase the concentration and allow to cool again.[15] Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[15] |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point. High concentration of impurities. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly.[15][16] Consider using a solvent with a lower boiling point. |
| Rapid Crystallization | The solution is too concentrated. | Reheat the solution and add a small amount of extra solvent to slow down the crystallization process.[16] |
| Poor Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[14] |
Conclusion
The successful recrystallization of nitrobenzylidene hydrazides is a critical step in ensuring the integrity of research in which these compounds are utilized. By understanding the principles of solubility and systematically applying the protocols outlined in this guide, researchers can effectively select the optimal solvent system for their specific derivative. This methodical approach, combined with careful experimental technique, will yield a highly pure product, thereby enhancing the reliability and reproducibility of subsequent scientific investigations.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note: Antimicrobial Susceptibility Testing of Cyclohexanecarbohydrazide Derivatives
Introduction & Mechanistic Rationale
Cyclohexanecarbohydrazide derivatives and their substituted hydrazone analogues represent a highly versatile class of heterocyclic compounds in medicinal chemistry. Characterized by the presence of the azomethine linkage (-NH-N=CH-), these molecules exhibit a broad spectrum of biological activities, most notably potent antibacterial and antifungal properties[1].
The causality behind their efficacy lies in a dual-action structural design. The azomethine group acts as the primary pharmacophore, engaging in critical hydrogen bonding with bacterial enzymes. Molecular dynamics and computational binding assays have demonstrated that these derivatives exhibit substantial affinity for the active site of DNA gyrase B, an enzyme vital for bacterial DNA replication[2]. Concurrently, the cyclohexyl ring imparts optimal lipophilicity, enabling the molecule to effectively penetrate the lipid-rich outer membranes of Gram-negative bacteria (such as Pseudomonas aeruginosa and Escherichia coli)[3].
Mechanistic pathway of cyclohexanecarbohydrazide derivatives inducing cell death.
Experimental Design & Self-Validating Systems
When evaluating novel cyclohexanecarbohydrazide derivatives, standard Antimicrobial Susceptibility Testing (AST) protocols must be adapted to account for the unique physicochemical properties of these compounds—primarily their low aqueous solubility.
Self-Validating Assay Architecture: To ensure absolute trustworthiness and scientific integrity, every protocol described below operates as a self-validating system. An assay is only considered valid if the following internal controls perform as expected:
-
Positive Control: A broad-spectrum antibiotic (e.g., Gentamicin at 10 µ g/disc or 1-64 µg/mL in broth) must be included to validate the intrinsic susceptibility of the bacterial strain[1].
-
Negative (Solvent) Control: 1-2% v/v Dimethyl Sulfoxide (DMSO) must be tested to confirm that the solvent vehicle does not exert independent bacteriostatic effects.
-
Sterility Control: Uninoculated broth must remain clear to verify aseptic technique; any turbidity invalidates the entire plate.
-
Growth Control: Inoculated broth without the test compound must show heavy turbidity to confirm bacterial viability and expected growth kinetics.
Workflow for the antimicrobial screening of cyclohexanecarbohydrazide derivatives.
Step-by-Step Methodologies
Protocol A: Compound Preparation and Solubilization
Causality & Rationale: Cyclohexanecarbohydrazides are highly lipophilic. Improper solubilization leads to compound precipitation in aqueous agar or broth, resulting in false-negative MIC values.
-
Weigh exactly 10.0 mg of the synthesized cyclohexanecarbohydrazide derivative.
-
Dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 10 mg/mL stock solution. Vortex until completely clear.
-
Critical Step: For downstream broth assays, ensure the final concentration of DMSO in the testing well never exceeds 2% v/v, as higher concentrations disrupt bacterial cell membranes and confound results.
Protocol B: Agar Disk Diffusion (Qualitative Primary Screen)
Causality & Rationale: This provides a rapid, high-throughput visual confirmation of antimicrobial activity before committing to resource-intensive quantitative assays[3].
-
Prepare Mueller-Hinton Agar (MHA) plates and allow them to dry at room temperature.
-
Standardize the bacterial inoculum (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard (approx.
CFU/mL) using sterile saline. -
Inoculate the MHA plates using a sterile swab, streaking in three directions to ensure confluent growth.
-
Apply sterile 6 mm filter paper discs to the agar surface.
-
Pipette 10 µL of the compound stock (100 µ g/disc ) onto the test discs. Apply DMSO to the negative control disc.
-
Incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (ZOI) in millimeters. Compounds yielding a ZOI > 15 mm are advanced to MIC testing.
Protocol C: Broth Microdilution (Quantitative MIC Determination)
Causality & Rationale: Disk diffusion relies on the compound's agar diffusion coefficient, which may be poor for bulky hydrazone derivatives. Broth microdilution provides a direct, quantitative Minimum Inhibitory Concentration (MIC)[1].
-
In a sterile 96-well microtiter plate, dispense 100 µL of Mueller-Hinton Broth (MHB) into wells 2 through 12.
-
Add 200 µL of the working compound solution (e.g., 512 µg/mL in MHB with 2% DMSO) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10. (Concentration range: 256 µg/mL to 0.5 µg/mL).
-
Add 100 µL of the standardized bacterial suspension (diluted to
CFU/mL) to all test wells and the growth control well (well 11). -
Leave well 12 as the uninoculated sterility control (100 µL MHB + 100 µL compound/DMSO mix).
-
Incubate the plate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration exhibiting no visible turbidity.
Protocol D: Minimum Bactericidal Concentration (MBC)
Causality & Rationale: Differentiates whether the derivative is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
-
Identify the MIC well and all wells with higher concentrations showing no visible growth.
-
Aspirate 10 µL from these wells and spot-plate onto fresh, antibiotic-free MHA plates.
-
Incubate at 37°C for 24 hours.
-
Readout: The MBC is the lowest concentration that results in a
reduction in colony-forming units compared to the initial inoculum[1].
Data Presentation: Structure-Activity Relationship (SAR) Profiling
Quantitative data must be aggregated to highlight the Structure-Activity Relationship (SAR). The substitution of the cyclohexanecarbohydrazide core significantly dictates efficacy. Below is a representative data matrix demonstrating how nitrogenous heterocyclic substitutions enhance activity against both Gram-positive and Gram-negative pathogens[3].
| Derivative Substitution (R-Group) | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Overall Activity Profile |
| Pyridine Ring | 8 - 16 | 8 - 16 | 16 - 32 | 32 - 64 | Excellent |
| Quinoline Ring | 4 - 8 | 8 - 16 | 16 - 32 | 32 - 64 | Excellent |
| Furan Moiety | 32 - 64 | 64 - 128 | 128 - 256 | > 256 | Good |
| Unsubstituted Phenyl | 128 - 256 | 256 - 512 | > 512 | > 512 | Moderate |
| Nitro-Phenyl | > 512 | > 512 | > 512 | > 512 | Nil |
(Note: Values are representative benchmarks derived from SAR studies of 4-(4-chlorophenyl)cyclohexanecarbohydrazide derivatives).
References
-
Application Notes and Protocols for In Vitro Antibacterial Testing of Hydrazide Derivatives. Benchchem. 1
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. 2
-
Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. 3
Sources
Application Note: Protocol for Growing Single Crystals of Hydrazone Compounds
Introduction & Scope
Hydrazone compounds (
Why Single Crystals? While NMR confirms connectivity, only Single Crystal X-Ray Diffraction (SC-XRD) provides definitive proof of:
-
Stereochemistry: Unambiguous assignment of E (entgegen) vs. Z (zusammen) isomers.
-
Tautomeric State: Distinguishing between the hydrazone and azine forms in the solid state.
-
Intermolecular Forces: Mapping hydrogen bonding networks critical for drug-receptor binding simulations.
This protocol outlines a self-validating workflow to transition from amorphous powders to diffraction-quality single crystals.
Pre-Crystallization Characterization
Before attempting crystallization, the sample must meet strict purity criteria.[1] Impurities act as "poisons" that arrest crystal growth or induce twinning.
-
Purity Threshold:
by HPLC or H-NMR. -
Salt Check: If the hydrazone contains basic nitrogens (e.g., pyridine rings), ensure it is not an amorphous salt. Free bases often crystallize better; conversely, if the neutral molecule is an oil, forming a picrate or hydrochloride salt may induce crystallization.
-
Solubility Profiling: Test solubility in 1 mL aliquots.
Workflow Decision Matrix
Select the experimental method based on your compound's solubility profile.
Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility.
Solvent Selection Strategy
Hydrazones are capable of both hydrogen bond donation (-NH) and acceptance (=N-). Therefore, solvent choice must balance polarity.
Table 1: Recommended Solvent Systems for Hydrazones
| Solvent System Type | Solvent (Good) | Anti-Solvent (Bad) | Application Note |
| Standard Binary | Dichloromethane (DCM) | Pentane or Hexane | Best for non-polar hydrazones. |
| Polar/Protic | Ethanol or Methanol | Water | Ideal for phenylhydrazones. Promotes H-bonding. |
| High Boiling | DMSO or DMF | Water or Ether | For sparingly soluble compounds. Use Vapor Diffusion.[1][2][3][4][5] |
| Aromatic | Toluene | - | Good for slow cooling; |
| Recalcitrant | Acetonitrile | - | Often converts oils into solids (See Troubleshooting).[6] |
Experimental Protocols
Method A: Slow Evaporation (The "Pin-Hole" Method)
Best for compounds soluble in volatile solvents (DCM, Acetone, MeOH).
-
Dissolution: Dissolve 10–20 mg of hydrazone in the minimum amount of solvent (0.5–1.0 mL) in a clean 4 mL glass vial.
-
Filtration (Critical): Filter the solution through a plug of glass wool or a 0.45
m PTFE syringe filter into a fresh vial. Reason: Dust particles act as uncontrolled nucleation sites, causing microcrystalline showers. -
Vessel Prep: Cover the vial with aluminum foil or Parafilm.
-
Regulation: Pierce 1–3 small holes in the cover using a needle.
-
Fewer holes = Slower evaporation = Higher quality crystals.
-
-
Environment: Place in a vibration-free, dark area (drawer). Note: Hydrazones are photosensitive; light can cause E/Z isomerization during growth, disordering the crystal.
Method B: Vapor Diffusion (Vial-in-Vial)
Best for sparingly soluble compounds or when you have limited material (<5 mg).
This method relies on the volatile anti-solvent diffusing into the solution, slowly lowering the solubility limit.[7]
-
Inner Vial: Dissolve ~5 mg of sample in 0.5 mL of a "good" solvent (e.g., DMF or DMSO) in a small 2 mL vial. Do not cap.
-
Outer Vial: Place the small vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent: Carefully pipette 2–3 mL of volatile anti-solvent (e.g., Diethyl Ether or Water) into the outer vial.
-
Warning: Ensure the liquid level of the outer vial is below the rim of the inner vial.
-
-
Seal: Tightly cap the outer vial.
-
Mechanism: The volatile anti-solvent vaporizes and diffuses into the inner vial, causing slow supersaturation.
Figure 2: Schematic of the Vapor Diffusion (Vial-in-Vial) technique.
Method C: Solvent Layering
Best for density-distinct solvent pairs (e.g., DCM and Hexane).
-
Base Layer: Dissolve sample in the denser solvent (DCM/Chloroform) in a narrow tube (NMR tube or narrow vial).
-
Top Layer: Carefully pipette the less dense anti-solvent (Hexane/Pentane) down the side of the tube.
-
Interface: A distinct interface should be visible. Crystals will grow at this interface as the solvents slowly mix.[1][8]
Troubleshooting: The "Oiling Out" Phenomenon
Hydrazones frequently "oil out" (phase separate as liquid droplets) rather than crystallize. This indicates the compound is precipitating faster than it can order itself into a lattice.
Corrective Actions:
-
Trituration: If an oil forms, decant the solvent and add cold Pentane or Hexane. Scratch the glass side of the vial vigorously with a glass spatula. This mechanical energy can induce nucleation.
-
Temperature Control: Oiling out often happens because the saturation temperature is above the melting point of the solvated crystal. Move the experiment to a colder environment (
fridge). -
Seed Crystals: If you have any solid material (even microcrystalline powder), add a single speck to the saturated solution to act as a template.
-
Change Solvent: Switch to Acetonitrile. Many "oily" hydrazones crystallize well from Acetonitrile due to its unique polarity/dipole interactions [1].
References
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. X-Ray Diffraction Facility. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (2010). Crystal Growing Guide. Department of Chemistry. Retrieved from [Link]
Sources
- 1. unifr.ch [unifr.ch]
- 2. journals.iucr.org [journals.iucr.org]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. How to grow crystals for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growing Crystals [web.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
Application Note: In Vitro Cytotoxicity Profiling of Hydrazide Derivatives
Precision Protocols for Redox-Active Small Molecules
Introduction & Scientific Context
Hydrazide derivatives (
However, these same chemical properties introduce significant artifacts in standard in vitro assays. Hydrazides are inherent reducing agents. In tetrazolium-based assays (MTT/MTS), they can chemically reduce the dye to formazan extracellularly, producing false-positive viability data. Furthermore, their solubility in aqueous media is often pH-dependent, requiring precise vehicle controls.
This guide outlines a scientifically rigorous workflow to evaluate hydrazide cytotoxicity, specifically designed to eliminate false positives and validate the oxidative mechanism of action.
Pre-Assay Critical Considerations
Before pipetting, you must address the physicochemical limitations of hydrazides.
A. Solubility & Vehicle Selection
Hydrazides often exhibit poor aqueous solubility. DMSO is the standard solvent, but it must be managed carefully.
-
Protocol Standard: Prepare stock solutions at
in 100% DMSO. -
The Limit: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) . Higher concentrations permeabilize membranes and induce background apoptosis, masking the drug's effect.
-
Acidic DMSO: For recalcitrant derivatives, acidified DMSO (0.1% HCl in DMSO) can improve solubility by protonating the hydrazide nitrogen, though this requires immediate dilution into buffered media to prevent cellular acidosis.
B. The "Redox Artifact" Warning
Hydrazides can non-enzymatically reduce tetrazolium salts (MTT, MTS, XTT).
-
The Risk: If your drug reduces MTT in a cell-free well, your IC
values will be artificially high (appearing less toxic than they are). -
The Solution: You must run a Cell-Free Interference Control (described in Protocol 1). If interference is detected, switch to the SRB Assay (protein content) or ATP Assay (luminescence), which are immune to redox artifacts.
Strategic Workflow Visualization
The following decision tree illustrates the logic flow for testing hydrazide derivatives, ensuring no time is wasted on invalid assays.
Figure 1: Decision matrix for selecting the correct cytotoxicity assay based on hydrazide solubility and chemical interference.
Protocol 1: Validated MTT Assay with Interference Check
This protocol modifies the standard MTT workflow to account for the reducing nature of hydrazides.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (sterile filtered, store at 4°C in dark).
-
Solubilization Buffer: DMSO (100%).
-
Cell Lines: e.g., MCF-7, HepG2, or HCT-116.
Step-by-Step Procedure:
-
Seeding: Seed cells (
to cells/well) in 96-well plates. Incubate for 24h to allow attachment. -
Treatment Preparation:
-
Prepare serial dilutions of the hydrazide derivative in culture media.[1]
-
Crucial: Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells, including the Vehicle Control (0
M drug).
-
-
The Interference Control (Mandatory):
-
Prepare a parallel set of wells containing no cells (media only).
-
Add the hydrazide dilutions to these cell-free wells exactly as treated in the cell plates.
-
-
Incubation: Treat cells and cell-free controls for 24–72 hours at 37°C.
-
MTT Addition:
-
Add MTT solution (final concentration 0.5 mg/mL) to all wells (Cells and Cell-Free).[2]
-
Incubate for 3–4 hours.
-
-
Visual Check: Before solubilization, inspect the Cell-Free wells.
-
Observation: If the high-concentration drug wells are turning purple/black, your drug is chemically reducing MTT. Abort MTT and switch to SRB Assay.
-
Observation: If Cell-Free wells remain yellow, proceed.
-
-
Solubilization: Aspirate media carefully. Add 100-150
L DMSO. Shake for 10 min. -
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Protocol 2: Mechanistic Validation (ROS Generation)
Since hydrazides often act as "pro-oxidants" in the presence of cellular copper/iron, measuring Reactive Oxygen Species (ROS) is the standard secondary assay. We use DCFDA (2',7'-dichlorofluorescin diacetate) .[3]
Why this method? Hydrazides can induce rapid "oxidative bursts." Standard protocols often stain after treatment, missing the event. This protocol uses a Pre-Loading strategy to capture early ROS kinetics.
Step-by-Step Procedure:
-
Seeding: Seed cells in black-walled, clear-bottom 96-well plates (
cells/well). Allow attachment overnight. -
Staining (Pre-Load):
-
Wash cells 1x with PBS.
-
Incubate cells with 20-25
M DCFDA in serum-free media (or PBS) for 30–45 minutes at 37°C in the dark. -
Note: Serum esterases can cleave DCFDA prematurely, so serum-free is preferred during staining.
-
-
Wash: Remove DCFDA solution and wash 1x with PBS to remove extracellular dye.
-
Treatment:
-
Add the hydrazide derivative diluted in Phenol Red-Free Media (Phenol red interferes with fluorescence).
-
Include a Positive Control: TBHP (tert-Butyl hydroperoxide, 50-100
M).
-
-
Measurement:
-
Kinetic Mode (Preferred): Immediately place in a fluorescence plate reader.
-
Read Ex/Em: 485/535 nm every 15 minutes for 2–4 hours.
-
-
Interpretation: An increase in fluorescence intensity (
) relative to the vehicle control indicates intracellular ROS generation.
Mechanistic Pathway Visualization
Understanding why the cells die is as important as the IC50. Hydrazides typically trigger the intrinsic apoptotic pathway via mitochondrial stress.
Figure 2: The oxidative mechanism of action typical for hydrazide-metal complexes leading to mitochondrial apoptosis.
Data Presentation & Troubleshooting
When reporting your results, summarize the controls explicitly to establish trust.
Table 1: Troubleshooting Common Hydrazide Assay Issues
| Observation | Probable Cause | Corrective Action |
| High background in Vehicle Control | DMSO concentration > 0.5% | Reduce stock dilution; ensure final DMSO is <0.5%. |
| Purple color in Cell-Free wells | Chemical reduction of MTT | STOP. Switch to SRB Assay or ATP Luminescence. |
| Precipitation in wells | Drug insolubility in aqueous media | Check solubility limit. Try 0.1% acidified DMSO or lower max concentration. |
| No ROS signal but cell death | ROS burst was transient (missed) | Use "Kinetic Read" immediately after drug addition (Protocol 2). |
References
-
National Toxicology Program (NTP). (2007). In Vitro Cytotoxicity Test Methods for Estimating Starting Doses for Acute Oral Systemic Toxicity Tests. NIH Publication No. 07-4519.[4] [Link]
-
Frontiers in Pharmacology. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential.[Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.[Link]
-
Brieflands. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells.[Link]
Sources
Application Note: Thin-Layer Chromatography (TLC) Systems for Hydrazone Monitoring and Isolation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic troubleshooting, stationary phase optimization, and self-validating TLC protocols for hydrazone synthesis.
Introduction & Mechanistic Context
Hydrazones (
Monitoring this reaction via Thin-Layer Chromatography (TLC) presents unique analytical challenges. Unlike stable carbon-carbon bond formations, hydrazones are sensitive to their microenvironment.
The Causality of TLC Anomalies in Hydrazone Synthesis
-
pH-Dependent Equilibrium: Hydrazone formation is strictly acid-catalyzed, requiring an optimal pH of 4 to 6[1]. This mild acidity protonates the carbonyl oxygen, increasing its electrophilicity, without over-protonating the nucleophilic hydrazine[2].
-
Silica-Induced Degradation: Standard silica gel (
) plates possess highly active, acidic silanol groups. When labile or aliphatic hydrazones are spotted onto standard silica, these acidic sites can catalyze the hydrolysis of the hydrazone back into its starting materials during development[3]. This manifests as severe streaking or false-negative "unreacted" spots on the TLC plate. -
Azine Side-Reactions: A common competitive side reaction is the formation of an azine, which occurs when the newly formed hydrazone condenses with a second equivalent of the starting carbonyl compound[1]. Azines are typically less polar than the target hydrazone and will appear as a higher
spot on the TLC plate[3].
TLC System Selection & Optimization
To establish a self-validating monitoring system, the stationary and mobile phases must be tailored to the specific electronic nature of the hydrazone.
Stationary Phase Selection
-
Standard Silica Gel 60
: Suitable for highly conjugated, stable aryl hydrazones (e.g., dinitrophenylhydrazones)[4]. -
Deactivated (Triethylamine-Treated) Silica: Mandatory for aliphatic, dynamic, or highly labile hydrazones. Pre-treating the silica plate with a basic modifier neutralizes the acidic silanols, preventing on-plate hydrolysis[3].
-
Neutral Basic Alumina: An excellent alternative stationary phase for highly acid-sensitive steroidal or bulky hydrazones that decompose even on deactivated silica[5].
Mobile Phase (Solvent System) Guidelines
Quantitative data for solvent system selection is summarized below based on the polarity of the target hydrazone.
| Hydrazone Type | Recommended Solvent System | Ratio (v/v) | Mechanistic Rationale |
| Non-Polar / Aryl | Hexane : Ethyl Acetate | 3:1 to 5:1 | Provides optimal separation between the non-polar azine side-product (high |
| Moderate Polarity | Chloroform : Ethanol | 10:1 | Excellent for halogenated or highly conjugated acylhydrazones. Prevents the tailing often seen in pure EtOAc[7]. |
| Highly Polar / Heterocyclic | Dichloromethane : Methanol | 95:5 to 90:10 | Solubilizes heavily functionalized pharmaceutical intermediates. Note: High MeOH concentrations may dissolve the silica binder. |
| Labile / Dynamic | Hexane : EtOAc : | 70:29:1 | The addition of 1% Triethylamine maintains a basic microenvironment during the run, suppressing hydrolysis[3]. |
Visualization & Staining Techniques
Because hydrazones contain a highly conjugated
| Stain / Reagent | Target Functional Group | Visual Result | Application in Hydrazone TLC |
| UV Light (254 nm) | Conjugated | Dark spots on green background | Primary non-destructive detection of all aromatic components[7]. |
| Ninhydrin Dip | Primary Amines / Hydrazines | Blue/Purple spots (requires heat) | Confirms the consumption of the starting hydrazine. Hydrazones typically do not stain or stain very weakly[8]. |
| 2,4-DNPH | Aldehydes / Ketones | Yellow/Orange spots (immediate) | Confirms the consumption of the starting carbonyl. The product hydrazone will not react[4]. |
| Potassium Permanganate ( | Oxidizable groups | Yellow/Brown spots on purple background | A universal destructive stain useful if aliphatic starting materials lack UV chromophores[1]. |
Experimental Protocols
Protocol A: Preparation of Deactivated Silica Plates
Purpose: To prevent on-plate hydrolysis of acid-sensitive hydrazones.
-
Prepare a developing chamber with a solution of 5% Triethylamine (
) in Hexane. -
Place standard Silica Gel 60
plates into the chamber and allow the solvent front to reach the top. -
Remove the plates and dry them thoroughly in a fume hood for 30 minutes to evaporate the hexane. The plates are now neutralized and ready for sample application.
Protocol B: Self-Validating Co-Spotting Technique
Purpose: To accurately differentiate between starting materials and product, avoiding false assumptions caused by similar
-
Prepare Samples: Dissolve a small aliquot (~1 mg) of the carbonyl starting material (SM1), the hydrazine starting material (SM2), and the reaction mixture (RM) in 0.5 mL of a volatile solvent (e.g., DCM or Ethyl Acetate).
-
Spotting: Draw a baseline 1.5 cm from the bottom of the TLC plate. Apply three spots using a glass capillary:
-
Lane 1: SM1 + SM2 (Reference)
-
Lane 2 (Co-spot): SM1 + RM (Self-validation lane)
-
Lane 3: RM (Reaction Mixture)
-
-
Development: Place the plate in the optimized solvent system (e.g., Hexane:EtOAc 3:1). Ensure the solvent level is below the baseline.
-
Visualization: First, examine under UV 254 nm and mark spots with a pencil. Second, dip the plate in Ninhydrin solution and heat at 110°C for 2 minutes to check for unreacted hydrazine[8].
Workflow & Troubleshooting Visualizations
Hydrazone TLC Monitoring Cycle
Figure 1: Iterative TLC monitoring workflow for hydrazone synthesis.
Troubleshooting Decision Tree
Figure 2: Troubleshooting decision tree for common hydrazone TLC issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted analysis of 3β-chloro-5α-cholestane-6-one cyanoacetic acid hydrazone: From green solid-state synthesis and structural elucidation to computational modeling and human serum albumin interactions - Arabian Journal of Chemistry [arabjchem.org]
- 6. arjonline.org [arjonline.org]
- 7. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Application Note: Catalytic Conditions for Acid-Catalyzed Hydrazone Formation
[1][2][3][4]
Executive Summary
Hydrazone formation—the condensation of a hydrazine/hydrazide with an aldehyde or ketone—is a cornerstone of bioconjugation, dynamic combinatorial chemistry (DCC), and drug synthesis.[1] While thermodynamically stable, the reaction suffers from a kinetic paradox: it requires acid catalysis to activate the carbonyl, yet acidic conditions protonate the nucleophilic hydrazine, stalling the reaction.
This guide provides a technical roadmap for navigating this "pH window." It moves beyond basic organic synthesis texts to detail Nucleophilic Catalysis (the "Aniline Effect"), a strategy that accelerates reaction rates by up to 400-fold at neutral pH, enabling efficient coupling for Antibody-Drug Conjugates (ADCs) and protein labeling.
Mechanistic Foundations
The Kinetic Paradox (General Acid Catalysis)
The standard mechanism involves two steps:
-
Nucleophilic Attack: The hydrazine attacks the carbonyl to form a carbinolamine (tetrahedral intermediate).[1][2]
-
Dehydration: The hydroxyl group is protonated and eliminated as water to form the C=N bond.
The Critical Constraint:
-
Step 1 requires a free, unprotonated hydrazine (Nucleophile).
-
Step 2 is the Rate-Determining Step (RDS) at neutral pH and requires acid to protonate the leaving group.
-
Result: A bell-shaped pH-rate profile with an optimum typically between pH 4.0 and 5.0 . Below pH 4, the hydrazine is protonated (
for alkyl hydrazines, for aryl hydrazines/hydrazides), killing nucleophilicity. Above pH 6, protonation of the carbinolamine is too slow.
The "Aniline Bypass" (Nucleophilic Catalysis)
For biological applications where pH 4.5 is too harsh, nucleophilic catalysis is required. Discovered by Dirksen and Dawson, this method uses aniline (or derivatives) to form a highly reactive Schiff base (imine) intermediate. The hydrazine then attacks this imine (transimination), which is far faster than attacking the native carbonyl.
Pathway Visualization
The following diagram contrasts the standard acid-catalyzed pathway with the aniline-catalyzed cycle.
Caption: Comparison of the slow direct pathway (Red/Dashed) vs. the rapid aniline-catalyzed transimination pathway (Blue/Solid).
Catalyst Selection & Optimization
Not all catalysts are equal.[3] For drug development, solubility and toxicity are as important as rate acceleration.
| Catalyst | Rate Enhancement* | Opt. Conc. | Solubility (pH 7) | Application Context |
| Aniline | 1x (Baseline) | 10-100 mM | Moderate | Standard bioconjugation; toxic at high conc. |
| p-Phenylenediamine | ~10-20x | 1-10 mM | Moderate | High reactivity; risk of oxidation/polymerization. |
| 3,5-Diaminobenzoic acid | ~50-100x | 5-50 mM | High | Gold Standard for neutral pH; highly water-soluble. |
| 5-Methoxyanthranilic acid | ~20-50x | 1-10 mM | Low/Moderate | Specialized uses; fluorescent properties. |
*Relative to aniline at pH 7.0 (Source: Dirksen et al., 2008; Kalia et al., 2008)
Experimental Protocols
Protocol A: Small Molecule Synthesis (Thermodynamic Control)
Use this for synthesizing drug linkers or chemical probes where biological compatibility is not a concern.
Reagents:
-
Aldehyde/Ketone (1.0 equiv)[4]
-
Hydrazide/Hydrazine (1.1 - 1.2 equiv)
-
Solvent: Methanol or Ethanol (Anhydrous preferred to drive equilibrium)
Workflow:
-
Dissolution: Dissolve the carbonyl substrate in EtOH (0.1 M concentration).
-
Activation: Add 1.2 equivalents of the hydrazide.
-
Catalysis: Add Glacial AcOH (5% v/v).
-
Note: If the substrate is acid-sensitive, use 1% AcOH and monitor closely.
-
-
Reaction: Reflux at 60–80°C for 2–4 hours.
-
Checkpoint: Monitor by TLC or LCMS. The disappearance of the carbonyl peak is the primary indicator.
-
-
Workup: Cool to room temperature. Most hydrazones will precipitate upon cooling.
Protocol B: Bioconjugation (Kinetic Control)
Use this for ADCs, protein labeling, or live-cell applications.
Reagents:
-
Biomolecule (Aldehyde-functionalized, e.g., oxidized glycoprotein)
-
Payload (Hydrazide-functionalized drug/fluorophore)
-
Buffer: 0.1 M Sodium Phosphate or Citrate, pH 6.0 – 7.0
-
Catalyst: Aniline or 3,5-Diaminobenzoic acid[5]
Workflow:
-
Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 6.5 is optimal for balance between rate and protein stability).
-
Catalyst Addition: Add aniline to the buffer to reach a final concentration of 10–100 mM .
-
Critical Step: Readjust pH after adding the catalyst. Aniline derivatives can shift the buffer pH significantly.
-
-
Reaction:
-
Add Biomolecule (10–50 µM final).
-
Add Payload (5–20 equivalents).
-
-
Incubation: Incubate at 25°C for 1–4 hours.
-
Note: Without aniline, this would take 24–48 hours.
-
-
Purification: Remove excess small molecules and catalyst via Size Exclusion Chromatography (SEC) or dialysis (10 kDa cutoff).
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (Low pH) | Hydrazine protonated ( | Raise pH to >4.0. Switch to Citrate buffer. |
| No Reaction (High pH) | Dehydration step stalled. | Add 100 mM Aniline catalyst. Lower pH to 6.0. |
| Hydrolysis of Product | Hydrazones are reversible.[4] | Store in dry state or frozen. Avoid low pH (<4) during storage. |
| Precipitation in Buffer | Catalyst/Linker hydrophobicity. | Switch catalyst to 3,5-diaminobenzoic acid (anionic/soluble). Add 5-10% DMSO. |
| Slow Kinetics (Ketones) | Ketones are sterically hindered.[2] | Increase catalyst conc. to 100 mM. Increase temp to 37°C if protein allows. |
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006).[6] Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603.[6] [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[7][8] Journal of the American Chemical Society, 81(2), 475–481. [Link]
-
Bhat, V. T., et al. (2018). Nucleophilic Catalysis of Acylhydrazone Equilibration for Protein-Directed Dynamic Covalent Chemistry. Nature Chemistry, 2, 490–497. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide Synthesis
Current Status: ● ONLINE Agent: Senior Application Scientist Ticket Subject: Yield & Purity Optimization for Schiff Base Condensation Reference ID: HYD-NITRO-CYC-001
🟢 Module 1: The "Gold Standard" Protocol (Knowledge Base)
Before troubleshooting, ensure your baseline method aligns with the optimized chemical thermodynamics of this specific reaction. The synthesis of N'-(4-nitrobenzylidene)cyclohexanecarbohydrazide is a classic condensation between a hydrazide and a deactivated aldehyde.
The Optimized Workflow
Note: The 4-nitro group on the aldehyde acts as a strong electron-withdrawing group (EWG), activating the carbonyl carbon for nucleophilic attack but significantly decreasing the solubility of the final product.
| Parameter | Specification | Rationale |
| Limiting Reagent | 4-Nitrobenzaldehyde (1.0 eq) | Aldehydes are harder to remove from the final solid than hydrazides. |
| Nucleophile | Cyclohexanecarbohydrazide (1.0–1.1 eq) | Slight excess drives equilibrium; hydrazides are water/ethanol soluble and wash away easily. |
| Solvent | Absolute Ethanol (Anhydrous) | Water is a byproduct; adding water (using 95% EtOH) hurts the equilibrium position. |
| Catalyst | Glacial Acetic Acid (3–5 drops/mmol) | Critical: Maintains pH 4–5. Protonates the carbonyl oxygen without fully protonating the hydrazide nitrogen. |
| Temperature | Reflux (78–80 °C) | Required to overcome the activation energy of the dehydration step. |
| Time | 3–5 Hours | The nitro group activates the aldehyde, making this faster than electron-rich aldehydes (e.g., 4-methoxy). |
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 eq of Cyclohexanecarbohydrazide in the minimum volume of hot Absolute Ethanol.
-
Activation: In a separate flask, dissolve 1.0 eq of 4-Nitrobenzaldehyde in Absolute Ethanol. Add Glacial Acetic Acid (catalytic).[1]
-
Addition: Add the aldehyde solution to the hydrazide solution slowly while stirring.
-
Reflux: Heat to reflux.[2] Visual Cue: The solution should turn yellow/orange almost immediately due to the conjugation of the nitro-hydrazone system.
-
Precipitation: Upon completion (TLC check), cool slowly to room temperature, then to 0–4 °C.
-
Isolation: Filter the precipitate. Crucial Wash: Wash with cold ethanol (removes unreacted aldehyde) followed by hot water (removes unreacted hydrazide and acetic acid).
-
Drying: Vacuum dry at 60 °C.
🟡 Module 2: Troubleshooting Tickets (FAQ)
🎫 Ticket #001: "My yield is stuck at 50-60%. How do I push it higher?"
Diagnosis: The reaction is reversible.[3][4] You are hitting the chemical equilibrium ceiling where the rate of hydrolysis (product + water
Corrective Actions:
-
The Dean-Stark Trap: If scaling up (>5g), use a Dean-Stark apparatus with toluene or benzene (if safety permits) to physically remove water as an azeotrope. This applies Le Chatelier’s principle, forcing the reaction to completion.
-
Molecular Sieves: For smaller scales, add activated 3Å or 4Å molecular sieves directly to the refluxing ethanol to trap produced water.
-
Solvent Switch: Switch from Ethanol to Methanol . Methanol is more polar and often solubilizes the polar intermediate (carbinolamine) better, facilitating the proton transfer required for dehydration.
🎫 Ticket #002: "The product is sticky or has a lower melting point than expected."
Diagnosis: Likely contamination with unreacted 4-nitrobenzaldehyde. The nitro group makes the aldehyde prone to
Corrective Actions:
-
The "Hot Filtration" Trick: The product is likely very insoluble in ethanol due to the nitro group.
-
Heat the crude solid in boiling ethanol.
-
If it doesn't dissolve, that is good. The impurities (aldehyde) will dissolve.
-
Filter the suspension while it is still hot . The solid on the filter is your pure product; the impurities pass through with the filtrate.
-
-
Recrystallization Solvent: If true recrystallization is needed, Ethanol alone will fail. Use a DMF/Ethanol (1:4) mixture. Dissolve in minimal hot DMF, then slowly add hot Ethanol until turbid. Cool slowly.
🎫 Ticket #003: "No precipitate formed even after cooling."
Diagnosis: Supersaturation failure or "Oiling Out."
Corrective Actions:
-
Concentration: Rotovap the reaction mixture down to 1/3rd of its original volume.
-
Water Crash: Add ice-cold water dropwise to the concentrated ethanol solution. The hydrophobic cyclohexyl and nitro-phenyl groups will force the molecule out of the aqueous phase.
-
Seed Crystal: Scratch the inner wall of the glass flask with a glass rod. The microscopic glass shards provide nucleation sites for crystallization.
🔵 Module 3: Advanced Optimization & Mechanism
The "Goldilocks" Zone of Acid Catalysis
The most common error is adding too much acid.
-
Mechanism: The acid (
) activates the aldehyde carbonyl ( ), making it more susceptible to attack. -
The Trap: Hydrazides are basic (
). If pH < 3 (too acidic), the hydrazide becomes protonated ( ) and loses its nucleophilicity. The reaction stops dead. -
The Fix: Aim for pH 4–5. If you accidentally add too much acid, buffer it with Sodium Acetate.
Visualizing the Workflow & Mechanism
Diagram 1: Optimized Synthesis Workflow
Caption: Step-by-step logic flow for the synthesis, emphasizing the critical TLC checkpoint and washing protocol.
Diagram 2: Reaction Mechanism & Acid Catalysis
Caption: Mechanistic pathway showing the role of acid activation and the risk of over-acidification (The Acid Trap).
📚 References
-
Schiff Base Synthesis Optimization:
-
Catalytic Mechanisms:
-
Title: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole (Comparison of Acetic Acid vs. Citric Acid catalysts).
-
Source: NIH / PubMed Central
-
URL:[Link]
-
-
General Hydrazone Protocols:
-
Title: Hydrazone synthesis - Organic Chemistry Portal (General methodologies and recent catalytic advances).
-
Source: Organic Chemistry Portal
-
URL:[Link]
-
-
Specific Derivative Properties:
-
Title: Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide (Structural analogue reference).
-
Source: NIH / PubMed Central
-
URL:[Link]
-
Sources
Technical Support Center: Solubilizing Nitro-Hydrazones in Aqueous Media
Current Status: Operational Topic: Troubleshooting Solubility & Stability of Nitro-Hydrazone Derivatives Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists
Introduction: The "Brick Dust" Challenge
Nitro-hydrazones represent a classic "brick dust" chemotype in drug discovery. Their poor aqueous solubility stems from a synergistic structural problem: the hydrazone linker (
While these moieties often yield potent biological activity (e.g., antimicrobial, anticancer), they render the molecule hydrophobic and highly crystalline. This guide addresses the critical failure point: getting the compound into solution without killing your assay system.
Module 1: Co-Solvent Optimization (The "Quick Fix")
Context: The most common error is relying solely on DMSO stock solutions. A nitro-hydrazone dissolved in 100% DMSO often precipitates immediately upon dilution into aqueous buffer due to the "dielectric shock."
Troubleshooting Guide: Precipitation Upon Dilution
Q: My compound is clear in DMSO, but turns cloudy immediately when added to the cell culture media. Why?
A: You are observing a shift from kinetic to thermodynamic solubility.
-
The Mechanism: DMSO (Dielectric constant
) solvates the nitro-hydrazone well. Water ( ) does not. When you spike 1 L of stock into 1 mL of media, the local solvent environment changes milliseconds before the compound can disperse. The hydrophobic nitro-hydrazone molecules aggregate instantly (nucleation) rather than interacting with water.
The Protocol: The "Step-Down" Dilution Method Do not add high-concentration stock directly to the final volume.
-
Prepare Intermediate Stock: Dilute your 10 mM DMSO stock 1:10 with PEG-400 or Propylene Glycol . These co-solvents have intermediate polarity and suppress rapid nucleation.
-
Slow Addition: Add this intermediate mix dropwise to your vortexing buffer.
-
Surfactant Shielding: Pre-condition your aqueous buffer with 0.05% Tween-80. This prevents the "micro-crystals" from growing into visible precipitates.
Data Table: Recommended Co-Solvent Limits
Based on cellular toxicity thresholds.
| Co-Solvent | Max Tolerated (Cell Culture) | Max Tolerated (In Vivo IV) | Solubilizing Power (Nitro-Hydrazones) |
| DMSO | 0.1% - 0.5% | < 5% | High |
| PEG 400 | 1.0% - 2.0% | ~20-30% | Moderate |
| Ethanol | < 1.0% | ~10% | Low (Avoid if possible) |
| Tween 80 | 0.01% - 0.05% | ~1-2% | High (prevents aggregation) |
Critical Warning: Nitro-hydrazones are often photosensitive. Always perform dilutions in amber glass or low-light conditions to prevent photo-isomerization (E/Z shift) which affects solubility.
Module 2: Cyclodextrin Complexation (The "Biological Standard")
Context: When DMSO toxicity confounds your biological data (e.g., false positives in apoptosis assays), you must encapsulate the hydrophobic guest.
Q: I need to avoid DMSO entirely. Which cyclodextrin works for nitro-hydrazones?
A: Use Hydroxypropyl-
-
Why: Native
-CD has limited water solubility (~18 mg/mL). The hydroxypropyl derivative disrupts the CD's own crystal lattice, boosting its solubility to >600 mg/mL. The cavity size of -CD is ideal for accommodating the planar aromatic rings of nitro-hydrazones.
Protocol: Phase Solubility Determination
Verify if complexation actually occurs before starting animal studies.
-
Preparation: Prepare aqueous solutions of HP-
-CD at increasing concentrations (0, 5, 10, 20, 40% w/v). -
Saturation: Add excess solid nitro-hydrazone to each vial.
-
Equilibration: Shake at room temperature for 48 hours (protected from light).
-
Filtration: Filter through a 0.45
m PVDF filter (nylon may bind the drug). -
Quantification: Analyze filtrate via HPLC-UV.
-
Plot: Concentration of Drug (
) vs. Concentration of CD ( ). A linear slope ( type) confirms 1:1 inclusion.
Figure 1: Mechanism of Cyclodextrin Solubilization.[1][2] The hydrophobic nitro-hydrazone is sequestered inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with the aqueous media.
Module 3: pH & Chemical Stability (The "Trap")
Context: Researchers often try to dissolve hydrazones by adjusting pH. This is risky.
Q: Can I just add NaOH to dissolve my compound?
A: Proceed with extreme caution.
-
The Science: The hydrazone -NH- proton is weakly acidic (
). While nitro groups lower the pKa (making it more acidic), you typically need a pH > 10 to achieve significant ionization and solubility. -
The Risk: Hydrazones are chemically unstable.
-
Acidic pH (< 4): Rapid hydrolysis into the aldehyde and hydrazine (toxic).
-
Basic pH (> 10): Potential for hydrolysis or degradation depending on substituents.
-
The "Safe Zone" Protocol:
-
Measure Stability First: Incubate your compound in pH 7.4 (PBS) and pH 1.2 (SGF) for 4 hours. Analyze by LC-MS.
-
If Unstable: Do not use pH adjustment. Rely on Module 2 (Cyclodextrins) or Module 4 (Solid Dispersions).
Module 4: Amorphous Solid Dispersions (The "Formulation Fix")
Context: For in vivo PK studies where high dosing is required.
Q: My compound crashes out in the syringe during animal dosing. How do I fix this?
A: You need to disrupt the crystal lattice permanently by creating an Amorphous Solid Dispersion (ASD) .[5]
Protocol: Solvent Evaporation ASD
-
Polymer Selection: Use PVP-VA64 or HPMC-AS . These polymers inhibit recrystallization.[5]
-
Dissolution: Dissolve both the drug and polymer (1:3 ratio) in a common volatile solvent (e.g., Acetone/Methanol 1:1).
-
Evaporation: Rotary evaporate the solvent rapidly to "freeze" the drug in a disordered (amorphous) state within the polymer matrix.
-
Verification: Analyze via DSC (Differential Scanning Calorimetry). You should see a Glass Transition (
) but no sharp melting point ( ).
Decision Logic for Solubilization
Use this flowchart to select the correct strategy for your specific experiment.
Figure 2: Strategic Decision Tree. Selects the optimal solubilization method based on the experimental context (In Vitro vs. In Vivo) and toxicity constraints.
References
-
Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Source: Journal of Chemical & Engineering Data (ACS Publications) Relevance: Establishes baseline solubility data for hydrazone derivatives in water vs. octanol.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
-CD for solubilizing hydrophobic drugs and reducing toxicity.[1] -
Considerations regarding use of solvents in in vitro cell based assays. Source: National Institutes of Health (PMC) Relevance: Provides definitive toxicity thresholds for DMSO in cellular assays (0.1% - 1.0%).
-
Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability. Source: National Institutes of Health (PMC) Relevance: details the mechanism of polymer stabilization (PVP/HPMC) for amorphous drugs.
-
Bordwell pKa Table (Acidity in DMSO/Water). Source: Organic Chemistry Data Relevance: Fundamental reference for estimating the acidity of the hydrazone N-H bond.
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: 4-Nitrobenzaldehyde Remediation
Topic: Removal of Unreacted 4-Nitrobenzaldehyde (4-NBA) from Crude Product Ticket ID: CHEM-SEP-4NBA Status: Active Guide[1]
Executive Summary
4-Nitrobenzaldehyde (4-NBA) is a common electrophile in organic synthesis (e.g., Henry, Aldol, Wittig reactions).[1] While versatile, its moderate polarity and limited water solubility (approx. 0.2 g/L at 25°C) often lead to co-elution with products during chromatography. This guide provides three tiered solutions to remove unreacted 4-NBA, ranging from chemoselective washing to solid-phase scavenging.[1]
Module 1: Chemoselective Washing (The Bisulfite Method)
Best For: Products that are stable to weak acids/bases and non-reactive toward bisulfite (i.e., no unhindered aldehydes or methyl ketones).
The Technical Challenge
Users often report that a standard biphasic wash (Organic solvent + Aqueous NaHSO₃) fails to remove 4-NBA quantitatively.[1] Root Cause: 4-NBA is a crystalline solid with poor water solubility.[1][2][3] In a biphasic system, the reaction occurs only at the interface. If the 4-NBA is dissolved in a non-polar solvent (e.g., DCM, Et₂O), the kinetics of adduct formation are too slow.
The Solution: Miscible Solvent Assist Protocol
To drive the equilibrium, you must increase the contact surface area by temporarily creating a homogeneous phase or increasing phase transfer efficiency.
Step-by-Step Protocol
-
Solubilization: Dissolve your crude reaction mixture in a minimal amount of a water-miscible solvent (e.g., Methanol or DMF ). Do not use DCM or Ethyl Acetate yet.
-
Adduct Formation: Add 3-5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.
-
Observation: A precipitate may form, or the solution may heat up slightly (exothermic).
-
Time: Shake or stir vigorously for 15–30 minutes.
-
-
Phase Creation: Dilute the mixture with water (to dissolve the bisulfite adduct) and add your extraction solvent (e.g., Ethyl Acetate or Ether).
-
Separation: Shake and separate the layers.
-
Aqueous Layer (Bottom): Contains the 4-NBA bisulfite adduct (water-soluble sulfonate salt).[1]
-
Organic Layer (Top): Contains your purified product.
-
-
Wash: Wash the organic layer with water (2x) to remove trapped DMF/MeOH, then Brine (1x).
Troubleshooting FAQ
-
Q: The layers aren't separating (Emulsion).
-
A: The bisulfite adduct acts as a surfactant. Add a small amount of solid NaCl to saturate the aqueous layer or filter through a pad of Celite if solids are present.
-
-
Q: My product is also an aldehyde. Can I use this?
-
A:No. Bisulfite is chemoselective for aldehydes. It will remove your product. Proceed to Module 2 (Chromatography).
-
Workflow Visualization
Caption: Logic flow for the "Miscible Solvent Assist" bisulfite extraction protocol.
Module 2: Physical Resolution (Recrystallization)
Best For: Solid products with melting points significantly different from 4-NBA (103–106 °C) and high stability.[1]
Solvent System Optimization
4-NBA behaves as a moderately polar aromatic.[1] The goal is to keep 4-NBA in solution while precipitating your product (or vice versa).
| Solvent System | Suitability | Notes |
| Ethanol / Water (2:1) | High | 4-NBA is soluble in hot EtOH but crystallizes upon cooling.[1] If your product is less soluble, it will precipitate first. |
| Diethyl Ether / Petroleum Ether | Medium | Good for non-polar products. 4-NBA is soluble in ether; add Pet.[1][2] Ether to reach cloud point. |
| Toluene | Low | 4-NBA is highly soluble; use only if your product is very insoluble in aromatics.[1] |
Protocol: Fractional Crystallization
-
Dissolve crude solid in minimum boiling Ethanol.
-
Add hot water dropwise until persistent turbidity is observed.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then 4°C.
-
Critical Check: If yellow needles appear (characteristic of 4-NBA), your product might be staying in the mother liquor. Filter and check the melting point of the solid.[4]
Module 3: Solid-Phase Scavenging (Advanced)
Best For: High-value pharmaceutical intermediates, acid-sensitive compounds, or when Module 1 fails.[1]
The Technology
Polymer-supported reagents (scavengers) chemically bond to the impurity, allowing it to be removed via simple filtration. This avoids aqueous workup entirely.
Recommended Scavengers
-
Supported Hydrazine (e.g., UltraPure hydrazine resin):
-
Supported Primary Amine (e.g., Trisamine resin):
Protocol
-
Dissolve crude mixture in dry DCM or THF.
-
Add 3–4 equivalents of Hydrazine resin (relative to estimated 4-NBA content).
-
Stir gently (do not magnetic stir, as it grinds the beads) for 2–4 hours.
-
Filter through a fritted funnel.
-
Concentrate filtrate to obtain 4-NBA-free product.[1]
Scavenging Logic Tree
Caption: Decision matrix for selecting between chemical washing, scavenging, and chromatography.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
BenchChem. Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
-
Organic Syntheses. p-Nitrobenzaldehyde Preparation and Purification. Coll. Vol. 2, p.441 (1943).
- Biotage.Strategies for Work-up and Purification: Scavenging of Electrophiles.
Sources
Technical Support Center: Preventing Schiff Base Hydrolysis During Purification
Welcome to the Technical Support Center for Schiff base (imine) synthesis and purification. Schiff bases are notoriously sensitive compounds; the very thermodynamic reversibility that makes imine condensation useful also makes the C=N bond highly susceptible to hydrolysis during isolation.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind purification failures, and implement self-validating protocols to ensure high-yield recovery of intact imines.
Purification Decision Matrix
Before selecting a purification method, it is critical to assess the physical state and inherent stability of your specific Schiff base. The following workflow illustrates the optimal decision path to minimize hydrolysis risk.
Decision matrix for Schiff base purification to prevent imine hydrolysis.
Troubleshooting Guide & FAQs
Q1: Why does my Schiff base decompose into the starting aldehyde and amine during silica gel chromatography? A1: The decomposition is a classic hydrolysis reaction driven by the stationary phase[1]. Silica gel is inherently acidic due to the presence of surface silanol (-SiOH) groups[2]. These acidic sites protonate the azomethine nitrogen of the Schiff base. Mechanistically, this protonation significantly increases the electrophilicity of the adjacent imine carbon, radically lowering the activation energy for nucleophilic attack by trace water present in the solvent or the silica matrix itself[2]. This initiates a cascade that cleaves the C=N bond, reverting the product to its starting materials.
Q2: How can I perform column chromatography on highly hydrolysis-sensitive imines without degrading them? A2: You must neutralize the stationary phase and eliminate moisture. The most effective strategy is to use silica gel that has been pre-dried at 120 °C under vacuum, combined with an eluent containing 1-5% triethylamine (Et3N)[1]. The Et3N serves a dual purpose: it acts as a sacrificial base to cap the acidic silanol sites on the silica, and it maintains a slightly basic microenvironment that thermodynamically disfavors imine protonation[1]. Alternatively, substituting silica with neutral alumina provides a less acidic stationary phase, though it may alter separation selectivity[3].
Q3: My crude reaction mixture contains unreacted aldehyde. Can I use an aqueous workup to remove it? A3: Standard aqueous acidic or basic washes should be strictly avoided, as they will rapidly hydrolyze the imine[4]. If an aqueous extraction is unavoidable, use a rapid wash with a dilute, saturated sodium bisulfite solution[5]. This forms a water-soluble bisulfite adduct with the unreacted aldehyde[5]. However, phase separation must be immediate, and the organic layer must be rapidly dried over anhydrous sodium sulfate (Na₂SO₄) to minimize the imine's exposure to water[5]. For a completely anhydrous alternative, utilize polymer-bound amine scavenger resins.
Q4: How should I store purified Schiff bases to prevent long-term degradation? A4: Schiff bases must be protected from atmospheric moisture and heat[3]. Store the purified compounds in tightly sealed containers backfilled with an inert gas (argon or nitrogen)[3]. Keep them at low temperatures (e.g., -20 °C) and avoid storing them in protic solvents like methanol or ethanol, which can slowly degrade the imine bond over time[6].
Quantitative Data Summary
The choice of stationary phase and solvent additives directly impacts the survival rate of the imine bond. The table below summarizes the expected recovery rates based on the purification environment.
| Stationary Phase | Additive / Treatment | Moisture Environment | Hydrolysis Risk | Typical Imine Recovery (%) |
| Standard Silica Gel | None | Ambient | Very High | < 30% |
| Standard Silica Gel | 1-5% Triethylamine (Et₃N) | Ambient | Moderate | 50 - 70% |
| Neutral Alumina | None | Ambient | Low | 75 - 85% |
| Dried Silica Gel (120 °C) | 1-5% Triethylamine (Et₃N) | Anhydrous | Negligible | > 95% |
Step-by-Step Methodologies
Protocol 1: Chromatographic Purification via Hydrolysis Suppression
This protocol is mandatory for liquid/oil Schiff bases or solids that cannot be recrystallized. It utilizes neutralized, anhydrous silica to prevent silanol-catalyzed hydrolysis.
Self-Validating Check: Before packing the column, run a 2D-TLC. Spot the crude mixture, develop in the Et₃N-doped solvent, dry the plate, and develop again in the perpendicular direction. If the imine spot remains a single tight dot without streaking into secondary aldehyde/amine spots, the solvent system is validated for column use.
-
Silica Preparation: Pre-dry standard flash silica gel at 120 °C under high vacuum (e.g., 5 mmHg) for 12–24 hours to remove all interstitial water.
-
Cooling: Cool the silica gel to room temperature strictly under an inert atmosphere (Argon or Nitrogen) to prevent the reabsorption of atmospheric moisture.
-
Eluent Preparation: Prepare the desired mobile phase using anhydrous solvents. Add 1% to 5% (v/v) triethylamine (Et₃N) to the mixture.
-
Column Packing: Slurry-pack the chromatography column using the dried silica and the Et₃N-containing eluent. Flush the column with at least two column volumes of the eluent to ensure all active silanol sites are capped by the amine.
-
Loading: Dissolve the crude Schiff base in a minimum volume of the anhydrous eluent and load it onto the stationary phase.
-
Elution & Concentration: Elute the column under positive pressure. Collect the fractions and evaporate the solvent under reduced pressure using a rotary evaporator. Crucial: Ensure the water bath does not exceed 30 °C to prevent thermal degradation of the concentrated imine.
Protocol 2: Anhydrous Recrystallization
For Schiff bases that are solid at room temperature, recrystallization is the superior purification method as it entirely avoids the acidic surfaces of chromatographic stationary phases.
Self-Validating Check: Obtain a melting point of the recrystallized product. A sharp melting point range (≤ 2 °C) validates the absolute absence of trapped solvent or hydrolysis degradation products, which would significantly depress and broaden the melting point.
-
Dissolution: Suspend the crude solid Schiff base in a flask equipped with a reflux condenser and a nitrogen inlet. Add a minimum amount of boiling anhydrous solvent (e.g., absolute ethanol, dry dichloromethane, or a DCM/hexane mixture).
-
Hot Filtration: If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed, dry sintered glass funnel. This must be done quickly to prevent premature crystallization in the funnel.
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature in a sealed flask purged with nitrogen. Slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding impurities.
-
Inducing Yield: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize the crystallization yield.
-
Isolation: Collect the crystals via vacuum filtration using a dry Schlenk frit or a standard Büchner funnel under a continuous nitrogen blanket to prevent moisture condensation on the cold crystals.
-
Washing & Drying: Wash the crystal cake with a minimal volume of ice-cold, anhydrous solvent. Transfer the crystals to a vial and dry thoroughly under high vacuum for 12 hours to remove all residual solvent.
References
-
Title: Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: [Link]
-
Title: How to purify Schiff base product? | Source: ResearchGate | URL: [Link]
Sources
- 1. Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
optimizing reflux time for cyclohexanecarbohydrazide condensation
Optimizing Reflux Time for Cyclohexanecarbohydrazide Condensation
Welcome to the Technical Support Center. The condensation of cyclohexanecarbohydrazide with aromatic or aliphatic aldehydes is a foundational reaction in drug discovery, frequently utilized to synthesize bioactive cyclohexyl-N-acylhydrazone derivatives (such as the anti-inflammatory and analgesic LASSBio compound series)[1][2].
Achieving optimal yields (often >90%) requires precise control over reflux time, solvent selection, and acid catalysis[2][3]. As a Senior Application Scientist, I have designed this guide to move your lab away from arbitrary timers and toward a self-validating experimental system . By understanding the causality behind the reaction mechanics, you can dynamically optimize your reflux parameters for any substrate.
The Mechanistic "Why": Causality of Reflux Time
To optimize reflux time, you must first understand what the thermal energy is accomplishing. The condensation of cyclohexanecarbohydrazide is an acid-catalyzed equilibrium reaction driven by dehydration[4].
-
Activation: The acid catalyst (typically glacial acetic acid) protonates the carbonyl oxygen of the aldehyde/ketone, increasing the electrophilicity of the target carbon[4].
-
Nucleophilic Attack: The terminal amine of cyclohexanecarbohydrazide attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate[4].
-
Dehydration (The Rate-Limiting Step): Extended reflux provides the thermal energy required for the acid-catalyzed dehydration of the carbinolamine, expelling water and forming the stable C=N double bond (hydrazone)[4].
The Causality of Time:
-
Under-refluxing (< 2 hours): Leaves the reaction trapped at the carbinolamine stage or as unreacted starting materials, drastically reducing your final yield[5].
-
Over-refluxing (> 8 hours): Can drive the equilibrium backward (hydrolysis) if water is not removed from the system, or promote thermal degradation and side-product formation[5].
Acid-catalyzed condensation mechanism highlighting the dehydration step.
Self-Validating Experimental Protocol
Do not rely on a static 4-hour timer. Different steric and electronic environments on your target aldehyde will alter the required dehydration time. Use the following step-by-step methodology, which incorporates chromatographic feedback loops to validate completion[5][6].
Step 1: Reagent Preparation In a round-bottom flask, dissolve 1.0 equivalent of cyclohexanecarbohydrazide and 1.0–1.1 equivalents of the target aldehyde in anhydrous ethanol or methanol (approximately 10 mL of solvent per gram of reactant)[2][7].
Step 2: Acid Catalysis Add 2-3 drops of glacial acetic acid to lower the pH and activate the carbonyl[7][8]. Note: Omission of the catalyst will severely stall the reaction at the intermediate phase.
Step 3: Reflux Initiation Attach a reflux condenser and heat the mixture to the solvent's boiling point (approx. 78°C for ethanol) with continuous stirring[6][9].
Step 4: Chromatographic Validation (The Optimization Step)
-
T = 1 hour: Pull a 50 µL aliquot. Run TLC (e.g., Hexane:EtOAc 7:3) against starting materials. You will likely observe a strong intermediate spot.
-
T = 3 hours: Pull a second aliquot. For most unhindered aromatic aldehydes, the reaction reaches >95% completion here[1][6].
-
T = 5 hours: If reacting with sterically hindered ketones, continue refluxing and check again. If the starting material spot persists without shrinking, the reaction has reached an equilibrium plateau.
Step 5: Quenching & Isolation Once TLC/HPLC confirms the disappearance of the hydrazide, remove the flask from heat. Pour the hot mixture directly into a beaker containing an ice-water mixture to force the precipitation of the highly hydrophobic cyclohexyl-N-acylhydrazone[6][9].
Step 6: Purification Collect the formed solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water (1:1) system to achieve >98% purity[7].
Self-validating workflow for optimizing hydrazide condensation reflux time.
Quantitative Optimization Matrix
The following table summarizes the typical relationship between reflux time, catalysis, and yield for a standard unhindered aromatic aldehyde condensation with cyclohexanecarbohydrazide[2][5][7].
| Reflux Time | Catalyst | Expected Conversion (%) | Primary Impurity Profile |
| 1 Hour | None | < 30% | Unreacted Starting Materials |
| 2 Hours | Acetic Acid | 65 - 75% | Carbinolamine Intermediate |
| 3 - 4 Hours | Acetic Acid | 92 - 99% | Trace Starting Materials |
| 8+ Hours | Acetic Acid | 80 - 85% | Hydrolysis Products / Azines |
Troubleshooting & FAQs
Q: My reaction yield is consistently below 50% even after 4 to 6 hours of reflux. What is wrong? A: If extending the time does not improve the yield, your reaction has hit an unfavorable equilibrium plateau. Because water is a byproduct of the dehydration step, its presence in the solvent can drive the reaction backward[5]. Solution: Ensure your ethanol/methanol is strictly anhydrous. If the issue persists (common with deactivated ketones), switch your solvent to toluene and use a Dean-Stark apparatus to azeotropically remove water as it forms, forcing the equilibrium to the right[5].
Q: I see multiple spots on my TLC/HPLC after 6 hours of reflux, but the starting material is gone. Am I over-refluxing?
A: Not necessarily. Cyclohexyl-N-acylhydrazones (like the LASSBio series) are known to exist as
Q: The product fails to precipitate when I pour the refluxed mixture into the ice-water bath. A: This is a classic solubility issue. You likely used too much solvent during the initial setup, meaning the product remains highly soluble even at near-freezing temperatures[5]. Solution: Do not discard the mixture. Transfer it to a rotary evaporator and reduce the solvent volume by 70-80% under reduced pressure[5]. Once concentrated, repeat the ice-water quench.
Q: Can I use a stronger acid like HCl instead of Acetic Acid to speed up the reflux time? A: It is generally not recommended. While concentrated HCl will rapidly protonate the carbonyl, it will also protonate the primary amine of the cyclohexanecarbohydrazide, converting it into an unreactive ammonium salt. This will completely halt the nucleophilic attack[4]. Stick to catalytic amounts of weak acids (glacial acetic acid) to maintain the delicate pH balance required for this mechanism.
References
1.[6] Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents | pharmainfo.in | 6 2.[7] Synthesis and Evaluation of Hydrazones | alcrut.com | 7 3.[8] Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor | mdpi.com | 8 4.[9] Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity | mdpi.com |9 5.[1] RSC Advances: Conceptual design of cyclohexyl-N-acylhydrazone derivative LASSBio-1601 | rsc.org | 1 6.[5] 2-Chloro-isonicotinic acid hydrazide | benchchem.com | 5 7.[2] Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives | nih.gov | 2 8.[4] 2-Nitrobenzohydrazide | benchchem.com |4 9.[3] RSC Advances: Synthesis and Evaluation of LASSBio-1601 | rsc.org | 3
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2-Nitrobenzohydrazide | 606-26-8 | Benchchem [benchchem.com]
- 5. 2-Chloro-isonicotinic acid hydrazide | 58481-04-2 | Benchchem [benchchem.com]
- 6. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 7. alcrut.com [alcrut.com]
- 8. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor | MDPI [mdpi.com]
- 9. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Hydrazone Melting Point & Purity
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with depressed or broad melting points during hydrazone synthesis. A melting point anomaly is not merely a failed quality control check; it is a mechanistic clue.
Hydrazones are highly dynamic molecules. Purity issues and melting point depressions generally stem from three distinct phenomena: thermodynamic stereoisomerization during the melting process, competitive azine side-reactions, or hydrolytic degradation. This guide provides self-validating protocols and mechanistic explanations to help you diagnose and resolve these issues.
Diagnostic Workflow
Before adjusting your synthesis, you must determine whether your melting point depression is caused by a chemical impurity or a thermodynamic phase change.
Diagnostic workflow for troubleshooting depressed melting points in hydrazones.
Frequently Asked Questions (FAQs)
The E/Z Isomerization Conundrum
Q: My hydrazone is completely pure by NMR, but the melting point is broad and significantly lower than literature values. Why is this happening? A: This is a classic thermodynamic issue. Hydrazones exhibit E/Z stereoisomerism around the C=N bond. The presence of the additional nitrogen atom diminishes the double-bond character, favoring E/Z isomerization compared to standard imines[1]. While the E-isomer is usually more thermodynamically stable, direct excitation, thermal stress, or trace acids can lead to Z-isomer formation[2].
Crucially, a sample can be chemically pure in the solid state but undergo rapid, instantaneous E/Z isomerization upon melting[3]. This creates a dynamic equilibrium mixture in the melt (e.g., an E/Z ratio of 1.7), which acts as a thermodynamic impurity and drastically depresses the observed melting point[3]. To verify this, use Differential Scanning Calorimetry (DSC) with a rapid heating rate to outpace the isomerization kinetics.
Azine Formation and Side Reactions
Q: I have a significant impurity lowering my melting point. Mass spectrometry shows a mass almost double my expected product. What is it? A: This is an azine byproduct. Because hydrazine is bifunctional, the initial hydrazone product still possesses a nucleophilic -NH2 group. If the reaction does not go to completion, or if the carbonyl is in excess, the hydrazone will react with a second molecule of the carbonyl to form an azine (R2C=N-N=CR2)[4],[5]. Aldazines form much faster than ketazines due to the higher electrophilicity of aldehydes[6].
Reaction pathway illustrating hydrazone formation and competitive azine side-reactions.
Hydrolysis and Stability
Q: My purified hydrazone degrades over time, leading to a dropping melting point. How should I store it? A: Azines and hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting carbonyl compound and hydrazine[4],[7]. This process is heavily accelerated by ambient moisture and acidic conditions[5]. Always store purified hydrazones in a desiccator under an inert atmosphere (argon or nitrogen) and avoid slightly acidic storage containers.
Q: Can I purify my free hydrazone using standard silica gel column chromatography? A: Generally, no. Free hydrazones often decompose on standard silica gel due to its slightly acidic nature, which catalyzes hydrolysis back to the starting materials[8]. Recrystallization is the preferred and self-validating method for purification.
Quantitative Data & Diagnostics
To effectively troubleshoot, compare your analytical results against these established quantitative parameters.
Table 1: Quantitative Parameters in Hydrazone Synthesis and Analysis
| Parameter | Value / Range | Context / Significance |
| E/Z Isomerization Barrier | ~110 kJ/mol | High barrier at room temp, but rapidly overcome during melting, causing MP depression[9]. |
| Thermodynamic E/Z Ratio (Melt) | ~1.7 | Instantaneous isomerization in the melt creates a mixture, drastically lowering the observed MP[3]. |
| Optimal Reaction pH | 4.0 - 6.0 | Required to protonate the carbonyl without fully protonating the hydrazine nucleophile[10]. |
| Target Purity (Recrystallization) | > 95-98% | Necessary for sharp melting points; azine impurities must be minimized[11]. |
Table 2: Comparative Properties of Hydrazones vs. Azine Impurities
| Property | Hydrazone (Target) | Azine (Impurity) |
| Molar Ratio (Carbonyl:Hydrazine) | 1:1 | 2:1 |
| Mass Spectrometry (m/z) | [M+H]+ | [2M - N2H4 + H]+ (Approx double mass) |
| 1H NMR Signatures | Presence of -NH2 or -NH- protons | Absence of -NH2 protons; highly symmetric spectra |
| Formation Kinetics | Fast (Primary condensation) | Slower for ketones, very fast for aldehydes[6] |
Validated Experimental Protocols
Protocol 1: Optimized Synthesis to Minimize Azine Formation
Causality: To prevent the formed hydrazone from reacting with unreacted carbonyls, the stoichiometry and addition rate must be strictly controlled. The carbonyl must be added dropwise to an excess of hydrazine[10],[11].
-
Setup: Equip a round-bottom flask with a magnetic stirrer and an addition funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis.
-
Reagent Preparation: Dissolve 1.5 to 2.0 equivalents of anhydrous hydrazine (or hydrazine hydrate) in absolute ethanol.
-
Dropwise Addition: Dissolve 1.0 equivalent of the target ketone/aldehyde in a minimal amount of ethanol. Add this solution dropwise to the hydrazine solution over 30–60 minutes[10].
-
Catalysis: Add a catalytic amount of glacial acetic acid (aiming for pH ~5) to activate the carbonyl[10].
-
Reaction: Stir at room temperature or gentle reflux until TLC indicates complete consumption of the carbonyl.
-
Workup: Remove the solvent under reduced pressure. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.
Protocol 2: Purification of Hydrazones via Recrystallization
Causality: Because silica gel induces decomposition[8], recrystallization relies on thermodynamic solubility differences to exclude azines and unreacted starting materials.
-
Solvent Selection: Select a solvent where the hydrazone is highly soluble hot and insoluble cold (e.g., ethanol, methanol, or an ethanol/water mixture)[8].
-
Dissolution: Suspend the crude hydrazone in a minimum volume of the boiling solvent.
-
Hot Filtration: If insoluble azine impurities remain (azines typically have lower solubility), perform a rapid hot filtration[8].
-
Crystallization: Allow the solution to cool slowly to room temperature to form a pristine crystal lattice, then transfer to an ice bath (0°C) for 30 minutes to maximize yield.
-
Trituration (For Oils): If the product oils out instead of crystallizing, decant the solvent and triturate the oil vigorously with cold n-hexane or pentane. Scratching the flask with a glass rod provides nucleation sites to induce crystallization[8],[12].
-
Isolation: Collect crystals via vacuum filtration and dry in a vacuum oven at 40°C to remove entrapped solvent.
References
-
Aroylhydrazones as potential systems for information storage: photoisomerization and metal complexation - SciELO Colombia , scielo.org.co. [Link]
-
Azine - Wikipedia , wikipedia.org. [Link]
-
How to purify hydrazone? | ResearchGate , researchgate.net. [Link]
-
New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC , nih.gov. [Link]
-
The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting Points Have the Same Structure | Crystal Growth & Design - ACS Publications , acs.org.[Link]
-
The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones - MDPI , mdpi.com. [Link]
-
Hydrazone: Formation, Structure, and Reactions - Chemistry Learner , chemistrylearner.com. [Link]
-
Acetone hydrazone - Organic Syntheses Procedure , orgsyn.org. [Link]
-
Structure, synthesis and application of azines: A Historical Perspective - Rsc.org , rsc.org. [Link]
Sources
- 1. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.co [scielo.org.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Azine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Advanced Troubleshooting for Hydrazide-Aldehyde Bioconjugation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, premature linker cleavage, or protein aggregation during hydrazide-aldehyde condensations. While this chemistry is a cornerstone of bioconjugation—particularly for Antibody-Drug Conjugates (ADCs) and glycoprotein labeling—it is highly susceptible to side reactions if thermodynamic and kinetic parameters are not strictly controlled.
This guide provides mechanistic insights, troubleshooting FAQs, quantitative data, and self-validating protocols to help you optimize your bioconjugation workflows.
Part 1: Mechanistic Insights & The Kinetics vs. Stability Paradox
The fundamental challenge in hydrazide-aldehyde condensation is the paradox between reaction kinetics and product stability. The reaction requires mildly acidic conditions (pH 4.5–5.5) to proceed at a practical rate[1]. However, the resulting acylhydrazone bond is also uniquely susceptible to acid-catalyzed hydrolysis, meaning the very conditions required to form the bond can also reverse it[2]. Furthermore, forcing biomolecules into acidic buffers often induces denaturation or aggregation.
To solve this, modern bioconjugation relies on nucleophilic catalysis . By introducing an aromatic amine like aniline, the reaction can be performed efficiently at physiological pH (6.0–7.4)[1][3]. Aniline rapidly condenses with the aldehyde to form a highly electrophilic Schiff base intermediate. Because hydrazides possess an "
Mechanism of Aniline-Catalyzed Hydrazone Ligation bypassing the slow uncatalyzed pathway.
Part 2: Troubleshooting FAQs
Q1: My acylhydrazone conjugate degrades prematurely in systemic circulation (pH 7.4). How do I prevent hydrolysis?
Causality & Solution: The hydrolytic stability of a hydrazone bond is dictated by the electronic properties of its precursors. If you are using an aliphatic aldehyde, the resulting hydrazone lacks electronic stabilization and is highly prone to hydrolysis[5].
To maximize stability at pH 7.4, switch to an aromatic aldehyde . The conjugation of the hydrazone's C=N double bond with the aromatic ring (p-
Q2: The condensation is too slow at neutral pH, leading to reagent degradation. How can I accelerate it without using harsh acids?
Causality & Solution: Direct nucleophilic attack of a hydrazide on an aldehyde at pH 7.4 is sluggish because the carbonyl oxygen is not sufficiently protonated to act as a strong electrophile. Prolonged incubation leads to the degradation of sensitive payloads or the oxidation of the hydrazide[3][4]. You must use a nucleophilic catalyst. Adding 10–100 mM Aniline accelerates the reaction by up to 1000-fold via the transimination pathway described above[3][8]. If aniline is insufficient for highly dilute biomolecules, switch to m-phenylenediamine (mPDA) , which has been shown to be up to 15 times more efficient than aniline[9].
Q3: I am seeing severe protein aggregation and non-specific cross-linking after periodate oxidation of my glycoproteins. What went wrong?
Causality & Solution: This is a classic symptom of over-oxidation. Sodium periodate (
Q4: My bifunctional hydrazide crosslinker is causing my proteins to polymerize instead of forming discrete conjugates.
Causality & Solution: Bifunctional reagents (like bis-hydrazides) will readily polymerize if mixed with poly-aldehyde proteins in a single pot[1]. You must enforce a two-stage heterobifunctional workflow. React the bis-hydrazide in massive molar excess (e.g., 50x) with the oxidized protein first. The excess ensures that only one end of the crosslinker reacts per aldehyde. Afterward, thoroughly desalt the intermediate to remove unreacted crosslinker before adding your second target molecule[1].
Part 3: Quantitative Data & Benchmarks
To aid in experimental design, use the following validated benchmarks for stability and kinetic enhancement.
Table 1: Hydrolytic Stability Profiles of Hydrazone Linkages
| Linkage Type | Precursor Aldehyde | Half-Life at pH 7.4 (Blood) | Half-Life at pH 5.5 (Endosome) | Primary Application |
| Alkylhydrazone | Aliphatic | Low (Minutes to Hours) | Very Low (< 2 mins) | Short-term in vitro labeling |
| Acylhydrazone | Aliphatic | Moderate | Low (Cleaves < 2 hrs) | pH-responsive drug delivery |
| Acylhydrazone | Aromatic | High (Stable > 72 hrs) | Moderate (Controlled release) | Stable ADCs / Bioconjugates |
| Reduced Hydrazone | Any | Permanent | Permanent | Traceless, permanent ligation |
Table 2: Kinetic Enhancement via Nucleophilic Catalysis (pH 6.0 - 7.4) [4][8][9]
| Catalyst System | Relative Reaction Rate | Mechanism of Action | Best Use Case |
| Uncatalyzed | 1x (Baseline) | Direct nucleophilic attack | Acidic conditions (pH < 5.0) |
| Aniline (10-100 mM) | ~100x - 1000x | Schiff base transimination | Standard protein/antibody labeling |
| m-Phenylenediamine | ~1500x | Accelerated transimination | Extremely dilute biomolecules |
Part 4: Validated Experimental Protocols
The following self-validating workflow ensures high-yield bioconjugation while strictly minimizing side reactions like over-oxidation and premature hydrolysis.
Optimized workflow for glycoprotein oxidation and catalyzed hydrazone ligation.
Protocol A: Controlled Periodate Oxidation of Glycoproteins
Objective: Generate reactive aldehydes on carbohydrate moieties without damaging the protein backbone.
-
Preparation: Dissolve the target glycoprotein in 100 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 2 mg/mL[11]. Self-Validation Check: Ensure the buffer is free of primary amines (e.g., Tris) which will competitively react with aldehydes.
-
Oxidation: Prepare a fresh 20 mM stock of Sodium Metaperiodate (
) in the same buffer. Add the to the protein solution to achieve a final concentration of exactly 1 mM[11]. -
Incubation: Incubate the mixture strictly on ice and protected from light for 30 minutes[11].
-
Quenching (Critical Step): Add glycerol to a final concentration of 15 mM. Incubate on ice for an additional 10 minutes to consume all unreacted periodate[11].
-
Purification: Remove the quenched byproducts by passing the sample through a desalting column (e.g., Zeba Spin) pre-equilibrated with 100 mM Phosphate buffer (pH 6.0 - 7.0).
Protocol B: Aniline-Catalyzed Hydrazone Ligation
Objective: Achieve rapid, high-yield conjugation at near-neutral pH to preserve protein viability.
-
Catalyst Preparation: Prepare a 1 M stock solution of aniline in DMSO. Note: Aniline oxidizes over time; use a highly pure, colorless stock.
-
Reaction Setup: To the purified, oxidized glycoprotein (from Protocol A), add the aniline stock to achieve a final concentration of 10 to 100 mM[1][8].
-
Hydrazide Addition: Add the hydrazide-functionalized payload (e.g., fluorophore, drug, or PEG) at a 5- to 10-fold molar excess relative to the estimated aldehyde concentration.
-
Incubation: Incubate at room temperature for 1 to 4 hours. Self-Validation Check: Without aniline, this step would require 24+ hours at pH 7.4[1].
-
Optional Reduction: If a permanent, irreversible bond is required, add Sodium Cyanoborohydride (
) to a final concentration of 10 mM and incubate for 2 hours[1][7]. -
Final Purification: Remove excess reagents via size exclusion chromatography or dialysis into your final storage buffer (pH 7.4 to maximize acylhydrazone stability).
References
- Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation N
- Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects ResearchG
- Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange Organic & Biomolecular Chemistry (RSC Publishing)
- Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation Langmuir - ACS Public
- Acyl Hydrazides and Acyl Hydrazones as High-Performance Chemical Exchange Satur
- Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation N
- Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers Bioconjugate Chemistry - ACS Public
- Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies Benchchem
- Carbonyl-Reactive Crosslinker Chemistry Thermo Fisher Scientific
- Chemical synthesis of proteins using hydrazide intermedi
- Maleimide-Hydrazide Crosslinker Benchchem
Sources
- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Maleimide-Hydrazide Crosslinker|6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide [benchchem.com]
Technical Support Center: Advanced Crystallization & X-Ray Diffraction Optimization
Status: Operational Operator: Senior Application Scientist Topic: Enhancing Crystal Size & Quality for XRD Analysis Ticket ID: XRD-OPT-2024
Mission Statement
Welcome to the Crystallization Optimization Support Center. This guide is not a generic "how-to"; it is a diagnostic system designed for researchers facing the "crystallizability bottleneck." Whether you are isolating a small molecule API or a macromolecular complex, the physics of nucleation and growth remain the governing laws.
Our goal is to transition your experiment from Labile Spontaneity (showers of microcrystals) to Metastable Control (large, singular diffraction-quality crystals).
Part 1: The Thermodynamics of Size (Core Logic)
Before troubleshooting, you must visualize where your experiment sits on the solubility phase diagram. Crystal size is a competition between Nucleation (
-
High Supersaturation:
Shower of microcrystals. -
Low Supersaturation (Metastable Zone):
Existing crystals grow; new ones do not form. -
The Goal: Enter the Labile zone briefly to nucleate (or bypass it via seeding), then maintain the system strictly within the Metastable zone.
Visualizing the Process Landscape
Figure 1: The Crystallization Phase Landscape. The objective is to navigate the "Metastable Zone" to favor growth over new nucleation.
Part 2: Troubleshooting Guides (Q&A)
Module A: The "Micro-Shower" Problem
Symptom: My drop/vial is full of thousands of tiny crystals. They are too small for SC-XRD and result in broad peaks in PXRD.
Diagnosis: Your system is spending too much time in the Labile Zone . The nucleation rate is too high.
Q: How do I reduce the number of nucleation sites? A: You must lower the kinetic barrier to growth while raising the barrier to nucleation.
-
Reduce Supersaturation Rate: If using Vapor Diffusion, the equilibration might be too fast.
-
Fix: Switch from 1:1 drop ratio to 1:2 or 1:3 (Protein:Reservoir) . This lowers the initial supersaturation, allowing the drop to approach the labile limit more slowly [1].
-
-
Surface Passivation (Silanization): Glass surfaces often act as heterogeneous nucleation sites (imperfections in the glass lower the activation energy for nucleation).
-
Fix: Treat your cover slips or vials with a hydrophobic silanizing agent (e.g., Dichlorodimethylsilane). This forces nucleation to occur in the bulk solution rather than on the glass, often reducing the number of crystals and improving their shape [2].
-
Q: I’ve diluted the sample, but I still get microcrystals. Why? A: You may be trapping "ghost nuclei." Even if a solution looks clear, sub-critical clusters may persist.
-
The "Super-Heat" Protocol: Before setting up the crystallization, heat the solution 5–10°C above its saturation point for 30 minutes, then filter through a 0.22 µm membrane. This destroys pre-existing ordered clusters that act as templates for rapid precipitation.
Module B: The "Oiling Out" Problem
Symptom: Instead of crystals, I see oily droplets or a second liquid phase separating from the solution.
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1][2] The system is entering a "miscibility gap" before it hits the crystallization boundary. This is common in small molecules with flexible chains or high conformational entropy [3].
Q: How do I convert this oil into crystals? A: The oil phase is often a "super-concentrated" reservoir of your product.
-
Temperature Cycling (The "Pulsing" Method):
-
Oils are often kinetically trapped. Cycle the temperature (e.g., 25°C
40°C 25°C). Heating lowers the viscosity and increases molecular mobility, allowing the molecules in the oil droplet to rearrange into an ordered lattice [4].
-
-
The "Dual-Solvent" Trick:
-
Oiling out often happens because the solute "hates" the solvent too much (high interfacial tension). Add a small percentage (1–5%) of a co-solvent that is intermediate in polarity between your solute and the main solvent. This bridges the miscibility gap.
-
Module C: Enhancing Size via Ostwald Ripening
Symptom: I have decent crystals, but they stop growing at ~50 microns. I need them larger.
Diagnosis: The system has reached equilibrium. To push further, you must exploit Ostwald Ripening —the thermodynamic drive for large crystals to grow at the expense of smaller ones to minimize surface area.
Q: Can I force the crystals to grow larger after they have formed? A: Yes, using controlled Temperature Cycling .
-
Mechanism: Small crystals have higher solubility than large crystals (Gibbs-Thomson effect).
-
Protocol:
-
Establish a cycle:
(stable growth) and (slightly undersaturated). -
Raise to
for 1 hour: Fines dissolve; large crystals lose sharp edges but survive. -
Cool slowly to
: Dissolved material redeposits onto the surviving large crystals. -
Repeat 3–5 times.
-
Warning: If
is too high, you dissolve everything. If too low, nothing happens [5].
-
Part 3: Experimental Protocols
Protocol 1: Seeding (The Ultimate Size Control)
Why: By adding a seed, you bypass the high-energy nucleation step entirely, keeping the system in the Metastable Zone where only growth occurs.
Step-by-Step:
-
Harvest: Take your "micro-shower" drops and crush them with a pestle or needle.
-
Stock: Suspend crushed crystals in the stabilizing solution (reservoir buffer). This is your "Seed Stock."
-
Dilution Series: Create a serial dilution of the Seed Stock (
to ). -
Streak Seeding:
-
Set up a new drop with slightly lower precipitant concentration (Metastable conditions).
-
Dip a cat whisker or horse hair into the diluted seed stock.
-
Pass the hair once through the new drop.
-
-
Result: The
drop will likely shower again. The or drop will have only a few nuclei, which will grow into large single crystals [6].
Protocol 2: Silanization of Glassware
Why: To create a hydrophobic surface that suppresses heterogeneous nucleation.
| Reagent | Concentration | Solvent | Time |
| Dichlorodimethylsilane | 5% (v/v) | Heptane or Toluene | 15 mins |
Workflow:
-
Clean: Wash coverslips/vials thoroughly; rinse with ddH2O and Ethanol. Dry completely.
-
Coat: Immerse glass in the Silane solution for 15–30 minutes in a fume hood.
-
Rinse: Rinse twice with Toluene, then twice with Methanol (to cap unreacted groups).
-
Cure: Bake at 100°C for 1 hour or air dry overnight.
-
Test: A water drop should bead up (high contact angle) rather than spread [7].
Part 4: Data & Decision Logic
Solvent Selection Guide for Small Molecules
When "oiling out" occurs, consult this polarity table to select a co-solvent.
| Solvent | Dielectric Constant ( | Usage |
| Water | 80.1 | Base for salts/proteins. |
| DMSO | 46.7 | Universal solvent; hard to remove. |
| Methanol | 32.7 | Good intermediate; promotes H-bonding. |
| Acetone | 20.7 | Good antisolvent; volatile. |
| Dichloromethane | 8.9 | Good for lipophilic organics. |
| Toluene | 2.4 | Non-polar; promotes slow growth. |
Troubleshooting Logic Tree
Figure 2: Decision matrix for optimizing crystallization outcomes.
References
-
Hampton Research. (n.d.). Drop Ratio - Optimization Strategy.[3] Retrieved from [Link] (General Guide Reference).
-
Schlenk Line Survival Guide. (n.d.). Silanizing Glassware.[4][5][6][7][8] Retrieved from [Link]
-
Mettler Toledo. (2024). Oiling Out in Crystallization.[1][9] Retrieved from [Link]
-
Van Westen, T., et al. (2018). Effect of Temperature Cycling on Ostwald Ripening.[10][11] Crystal Growth & Design. Retrieved from [Link]
-
MDPI. (2021). Novel Device and Strategy for Growing Large, High-Quality Protein Crystals. Retrieved from [Link]
-
National Institutes of Health (NIH). (2001). Silanizing glassware.[4][5][6][7][8] PubMed. Retrieved from [Link]
For further assistance, please contact the Applications Team with your specific solvent system and current phase diagram coordinates.
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. peptideweb.com [peptideweb.com]
- 6. Silanization - Wikipedia [en.wikipedia.org]
- 7. medicalalgorithms.com [medicalalgorithms.com]
- 8. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Nitrobenzylidene Hydrazides in DMSO Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of nitrobenzylidene hydrazide compounds when dissolved in dimethyl sulfoxide (DMSO). Understanding and managing the stability of these compounds is critical for the integrity of experimental results in drug discovery and development.
Frequently Asked Questions (FAQs)
This section addresses common questions about the stability of nitrobenzylidene hydrazides in DMSO.
Q1: Why is my nitrobenzylidene hydrazide compound degrading in DMSO solution?
A1: The degradation of nitrobenzylidene hydrazides in DMSO can be a complex issue arising from both the intrinsic reactivity of the hydrazone functional group and external factors related to the solvent and storage conditions. Key potential causes include:
-
Hydrolysis: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of the hydrazone bond, breaking it down into the parent nitrobenzaldehyde and hydrazide.[1][2][3][4]
-
Oxidation: The hydrazone moiety can be susceptible to oxidation. "Activated" DMSO, which can form in the presence of certain reagents or conditions, can act as an oxidizing agent, potentially leading to the formation of diazo compounds or other oxidative degradation products.[5][6][7] Additionally, dissolved oxygen can contribute to oxidative degradation.[2]
-
Acid/Base Catalyzed Degradation: Trace acidic or basic impurities in the DMSO or from the compound itself can catalyze hydrolysis or other degradation pathways.
-
Light Sensitivity: Some organic molecules are sensitive to light, which can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation pathways.[2][3]
Q2: What are the typical signs of degradation in my DMSO stock solution?
A2: Degradation can manifest in several ways:
-
Color Change: You might observe a change in the color of your solution over time.
-
Precipitation: The formation of insoluble degradation products can lead to the appearance of a precipitate.
-
Changes in Analytical Profiles: When analyzed by techniques like HPLC or LC-MS, you may see a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[1] In ¹H NMR, you might notice a decrease in the integration of the parent compound's signals and the appearance of new signals.[1][8]
Q3: How can I minimize the degradation of my nitrobenzylidene hydrazide in DMSO?
A3: To enhance the stability of your compound in DMSO, consider the following best practices:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, high-quality, anhydrous grade of DMSO to minimize water content.[1]
-
Proper Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.[2] Protect solutions from light by using amber vials.[1]
-
Inert Atmosphere: For particularly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[2][3]
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before use, especially for critical experiments.
-
Avoid Repeated Freeze-Thaw Cycles: While some studies show minimal impact from a limited number of freeze-thaw cycles, it is generally good practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations.[2][3][4]
Q4: How long can I expect my nitrobenzylidene hydrazide solution in DMSO to be stable?
A4: The stability of any given compound in DMSO is highly dependent on its specific chemical structure and the storage conditions.[1] There is no universal timeframe. Some robust compounds may be stable for months or even years when stored properly at low temperatures, while others may show significant degradation within hours or days at room temperature. An accelerated stability study, for instance at 40°C, can provide insights into long-term stability.[2][3] It is crucial to perform a stability study for your specific compound under your experimental conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments.
Issue 1: Inconsistent results from biological or chemical assays.
-
Possible Cause: Degradation of the compound in the DMSO stock solution, leading to a lower effective concentration of the active molecule.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze your current DMSO stock solution using a suitable analytical method (HPLC-UV, LC-MS, or qNMR) to determine the purity and concentration of the parent compound.[1][2][8]
-
Prepare a Fresh Stock Solution: Prepare a new solution from the solid compound and re-run the assay. If the results are now consistent with expectations, it strongly suggests the old stock solution had degraded.
-
Review Storage Conditions: Ensure your stock solutions are stored at an appropriate temperature (e.g., -20°C or -80°C) and protected from light.[1][2]
-
Issue 2: Appearance of new, unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause: The new peaks are likely degradation products of your nitrobenzylidene hydrazide.
-
Troubleshooting Steps:
-
Characterize the Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., hydrolysis would result in peaks corresponding to the starting aldehyde and hydrazide).
-
Conduct a Time-Course Stability Study: Analyze your DMSO solution at several time points (e.g., 0, 24, 48, and 72 hours) under your typical storage or experimental conditions.[1] This will help you understand the rate of degradation.
-
Evaluate Solvent Purity: Ensure you are using high-purity, anhydrous DMSO. Consider opening a new bottle of solvent to rule out contamination.
-
Issue 3: Decreased potency or activity of the compound over time.
-
Possible Cause: This is a classic indicator of compound degradation.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a quantitative analytical method, such as quantitative NMR (qNMR) with an internal standard or a calibrated HPLC-UV method, to accurately measure the concentration of the parent compound remaining in your solution.[1][8]
-
Implement a Stability Protocol: Establish a standard operating procedure (SOP) for preparing, storing, and handling your nitrobenzylidene hydrazide solutions. This should include guidelines on solvent grade, storage temperature, and the maximum allowable storage time before a new stock is prepared.
-
Experimental Protocols & Methodologies
Protocol 1: General Compound Stability Assessment by HPLC-UV
Objective: To determine the percentage of a nitrobenzylidene hydrazide remaining in a DMSO solution over time under specific conditions.
Materials:
-
Nitrobenzylidene hydrazide of interest
-
High-purity, anhydrous DMSO
-
Stable internal standard (IS)
-
HPLC system with a UV detector
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Preparation of Stock Solutions (T=0):
-
Accurately prepare a stock solution of your nitrobenzylidene hydrazide in DMSO at the desired concentration (e.g., 10 mM).
-
Prepare a separate stock solution of a stable internal standard in DMSO. The internal standard should be a compound that does not react with your analyte or degrade under the test conditions and has a different retention time.
-
-
Sample Preparation:
-
In amber vials, mix known volumes of the analyte stock solution and the internal standard stock solution. Prepare multiple replicate vials.
-
Take an aliquot from one vial for immediate analysis (this is your T=0 time point).
-
-
Incubation:
-
Store the remaining replicate vials under the desired test conditions (e.g., room temperature, 40°C, protected from light).[1]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week), remove a vial from the incubation conditions.
-
Dilute an aliquot of the sample with an appropriate mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the diluted samples onto the HPLC system.
-
Record the peak areas for both the analyte and the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Normalize the ratios at each subsequent time point to the T=0 ratio.
-
Percentage remaining = [(Ratio at T=x) / (Ratio at T=0)] * 100.[1]
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
Workflow for Stability Assessment
Caption: Hydrolytic degradation of a hydrazone.
Oxidative Pathways
While less common under standard storage conditions, oxidation can occur, especially in the presence of contaminants or "activated" DMSO. One potential transformation is the dehydrogenation of the hydrazone to form a diazo compound. [5][6][7]
Caption: Oxidative degradation to a diazo compound.
References
- A Comparative Guide to Validating Compound Stability in DMSO-d6 Over Time with NMR - Benchchem.
- Technical Support Center: Compound Stability in DMSO-d6 - Benchchem.
- Javed, M. I., & Brewer, M. (2007). Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO. Organic Letters, 9(9), 1789–1792.
- Javed, M. I., & Brewer, M. (2007). Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO. ResearchGate.
- Cheng, X., Hochlowski, J., Schmitt, R., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Cheng, X., Hochlowski, J., Schmitt, R., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate.
- UV-Vis spectra of the 6 hydrazones in DMSO. The concentration of all... - ResearchGate.
- Cheng, X., Hochlowski, J., Schmitt, R., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar.
- Javed, M. I., & Brewer, M. (2007). Diazo preparation via dehydrogenation of hydrazones with "activated" DMSO. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Diazo preparation via dehydrogenation of hydrazones with "activated" DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectral interpretation of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide
An In-Depth Guide to the 1H NMR Spectral Interpretation of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive interpretation of the 1H NMR spectrum of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide, a molecule of interest in medicinal chemistry due to the prevalence of the hydrazone scaffold in various bioactive compounds.
This guide moves beyond a simple peak listing. It delves into the rationale behind the observed chemical shifts, multiplicities, and coupling constants, offering a comparative analysis with related structural motifs. This approach is designed to equip researchers with the foundational understanding necessary to interpret the spectra of similarly complex molecules.
The Molecular Architecture: A Fusion of Aliphatic and Aromatic Moieties
To effectively interpret the 1H NMR spectrum, we must first dissect the molecule into its constituent proton environments. N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide comprises three key regions: the 4-nitrobenzylidene group, the cyclohexyl moiety, and the central carbohydrazide linker. Each of these fragments imparts distinct electronic and steric effects that govern the resonance frequencies of their associated protons.
Predicted 1H NMR Spectrum: A Detailed Analysis
While an experimental spectrum for this specific compound is not publicly available, a highly accurate prediction can be constructed based on established NMR principles and extensive data from analogous structures. The following is a detailed interpretation of the predicted 1H NMR spectrum, assuming analysis in a common deuterated solvent such as DMSO-d6, which is often used for hydrazones due to solubility and its ability to preserve the N-H proton signal.
Table 1: Predicted 1H NMR Data for N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A | N-H | ~11.5 - 12.0 | Broad Singlet (br s) | 1H |
| B | Ar-H (ortho to -NO2) | ~8.2 - 8.4 | Doublet (d) | 2H |
| C | N=CH | ~8.1 - 8.3 | Singlet (s) | 1H |
| D | Ar-H (meta to -NO2) | ~7.8 - 8.0 | Doublet (d) | 2H |
| E | CH (cyclohexyl, α to C=O) | ~2.2 - 2.5 | Multiplet (m) | 1H |
| F | CH 2 (cyclohexyl) | ~1.1 - 1.9 | Multiplets (m) | 10H |
Deconstructing the Spectrum: A Region-by-Region Interpretation
The Downfield Region (δ 7.5 - 12.0 ppm): Aromatic, Imine, and Amide Protons
This region of the spectrum is dominated by protons that are significantly deshielded.
-
The N-H Proton (Signal A): The amide proton is typically the most downfield signal in hydrazones of this type, often appearing as a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d6, this proton is expected to be in the range of 11.5-12.0 ppm. The broadness of the signal arises from quadrupole broadening from the adjacent nitrogen atom and chemical exchange.
-
The Aromatic Protons (Signals B and D): The 4-nitrophenyl group presents a classic AA'BB' system, which often simplifies to two distinct doublets at higher field strengths.
-
Protons Ortho to the Nitro Group (Signal B): The potent electron-withdrawing nature of the nitro group via both inductive and resonance effects strongly deshields the ortho protons, pushing their signal significantly downfield to approximately 8.2-8.4 ppm.
-
Protons Meta to the Nitro Group (Signal D): The protons meta to the nitro group are less affected and will therefore resonate at a slightly higher field (more shielded) position, around 7.8-8.0 ppm. The coupling between these adjacent aromatic protons (ortho coupling) will result in a characteristic doublet splitting pattern for both signals, with a coupling constant (J) of approximately 8-9 Hz.
-
-
The Imine Proton (Signal C): The proton of the azomethine group (-N=CH-) is also in a deshielded environment due to the electronegativity of the adjacent nitrogen and the conjugation with the aromatic ring. Its chemical shift is anticipated to be in the range of 8.1-8.3 ppm. Typically, this signal appears as a sharp singlet as there are no adjacent protons within three bonds to cause splitting.
The Upfield Region (δ 1.0 - 2.5 ppm): The Cyclohexyl Protons
The signals for the eleven protons of the cyclohexyl ring will be found in the more shielded, upfield region of the spectrum. Due to the conformational flexibility of the cyclohexane ring (chair-boat interconversion) and the potential for complex spin-spin coupling, these signals often appear as a series of overlapping multiplets.
-
The α-Proton (Signal E): The single methine proton on the carbon adjacent to the carbonyl group is the most deshielded of the cyclohexyl protons due to the electron-withdrawing effect of the carbonyl. It is expected to resonate around 2.2-2.5 ppm and will likely appear as a complex multiplet due to coupling with the adjacent methylene protons on the ring.
-
The Remaining Cyclohexyl Protons (Signal F): The other ten protons on the cyclohexane ring will give rise to a complex set of overlapping signals in the range of 1.1-1.9 ppm. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts. This, combined with geminal and vicinal coupling, leads to the observed complexity in this region.
Comparative Analysis: The Impact of the Nitro Group
To fully appreciate the electronic effects at play, it is instructive to compare the predicted spectrum of our target molecule with that of its unsubstituted analog, N'-benzylidenecyclohexanecarbohydrazide.
Table 2: Predicted 1H NMR Chemical Shift Comparison
| Proton | N'-(4-Nitrobenzylidene) cyclohexanecarbohydrazide (δ, ppm) | N'-benzylidenecyclohexanecarbohydrazide (Predicted δ, ppm) | Δδ (ppm) | Rationale for Shift |
| N-H | ~11.5 - 12.0 | ~11.3 - 11.8 | ~ +0.2 | Electron-withdrawing -NO2 group decreases electron density on the hydrazone nitrogen, deshielding the attached proton. |
| Ar-H (ortho) | ~8.2 - 8.4 | ~7.6 - 7.8 | ~ +0.6 | Strong deshielding by the electron-withdrawing nitro group. |
| N=CH | ~8.1 - 8.3 | ~7.9 - 8.1 | ~ +0.2 | Deshielding due to the electron-withdrawing nature of the entire 4-nitrophenyl moiety. |
| Ar-H (meta) | ~7.8 - 8.0 | ~7.3 - 7.5 | ~ +0.5 | Deshielding by the electron-withdrawing nitro group. |
| Ar-H (para) | - | ~7.3 - 7.5 | - | Position occupied by the nitro group. |
The presence of the nitro group at the para position of the benzylidene ring causes a significant downfield shift for all protons on the aromatic ring and the imine proton. This is a direct consequence of the group's strong electron-withdrawing capacity, which reduces the electron density around these protons, thereby decreasing their shielding.
Experimental Protocol for 1H NMR Spectroscopy
For researchers wishing to acquire an experimental spectrum of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide or similar compounds, the following protocol is recommended.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often preferred for hydrazones to ensure the observation of the N-H proton.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup:
-
The 1H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to achieve good signal dispersion.
-
Standard acquisition parameters, including a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio, should be used.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals should be performed to determine the relative number of protons for each resonance.
-
Visualizing the Molecular Connectivity and Spectral Relationships
The following diagrams illustrate the structure of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide and the logical workflow for its spectral interpretation.
Caption: Molecular structure of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide with proton assignments.
Caption: Workflow for the interpretation of the 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide offers a rich tapestry of information that, when methodically unraveled, provides a definitive structural fingerprint of the molecule. By understanding the interplay of electronic and steric effects within the distinct molecular fragments, researchers can confidently assign each resonance and gain a deeper appreciation for the subtleties of NMR spectroscopy. This guide provides a robust framework for such an interpretation, empowering scientists in their pursuit of novel chemical entities.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Sandler, S. R., & Karo, W. (1998).
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Banna, H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. IUCrData, 8(1). [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Analytical Comparison Guide: ATR-FTIR vs. Transmission (KBr) for Resolving Nitro and Hydrazone Functional Groups
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technology Comparison Guide & Experimental Methodology.
The Analytical Challenge in Pharmaceutical Spectroscopy
In drug development, the identification and structural verification of active pharmaceutical ingredients (APIs) rely heavily on Fourier Transform Infrared (FT-IR) spectroscopy. Two functional groups frequently encountered in medicinal chemistry present unique analytical challenges:
-
Nitro Groups (
): Common in antimicrobial agents and prodrugs, these highly polar groups dominate IR spectra but can mask subtle structural features[1]. -
Hydrazone Groups (
): Widely utilized in targeted drug delivery systems and pH-sensitive linkers, their spectral signatures are highly susceptible to hydrogen bonding and moisture interference[2].
This guide objectively compares the two dominant FT-IR sampling accessories—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —evaluating their performance in resolving the characteristic absorption bands of nitro and hydrazone groups.
Mechanistic Grounding: Infrared Signatures and Causality
To select the correct analytical tool, one must first understand the quantum mechanical causality behind the vibrational modes of these functional groups.
The Nitro Group ( )
The nitro group consists of a nitrogen atom bonded to two oxygen atoms. Because of the extreme electronegativity of oxygen, the N-O bonds are highly polar. During a vibrational transition, this polarity results in a massive change in the molecular dipole moment, yielding two intensely strong absorption bands[3]:
-
Asymmetric Stretch (
): Occurs typically between . The two N-O bonds stretch out of phase[3]. -
Symmetric Stretch (
): Occurs between . The two N-O bonds stretch in phase[3].
Causality Note: Because these bands are so intense, analyzing pure nitroaromatic compounds via traditional transmission methods often results in "bottomed-out" (saturated) peaks, making quantitative analysis difficult without extreme sample dilution.
The Hydrazone Group ( )
The hydrazone linkage contains two critical diagnostic bands[2]:
-
Azomethine Stretch (
): The carbon-nitrogen double bond requires significant energy to stretch, placing this sharp band at [2]. -
Secondary Amine Stretch (
): The lighter hydrogen atom vibrates at a much higher frequency, typically observed between [2].
Causality Note: The N-H stretch is highly sensitive to its environment. In solid-state analysis, intermolecular hydrogen bonding can broaden this peak. Furthermore, any presence of ambient moisture (
Technology Comparison: ATR-FTIR vs. KBr Pellet
Choosing between ATR and KBr transmission fundamentally alters how infrared light interacts with the sample[4].
Attenuated Total Reflectance (ATR-FTIR)
ATR relies on an evanescent wave generated when the IR beam internally reflects within a high-refractive-index crystal (e.g., diamond).
-
Performance Advantage: Requires zero sample preparation. It is non-destructive and immune to ambient moisture absorption during prep, making it ideal for rapid screening[5].
-
Mechanistic Limitation: The penetration depth (
) of the evanescent wave is directly proportional to the wavelength of the IR light[4]. Therefore, at high wavenumbers (short wavelengths) like the hydrazone N-H stretch, the penetration is shallow, resulting in inherently weaker peak intensities compared to lower wavenumber regions (like the nitro stretch).
Transmission FTIR (KBr Pellet)
The KBr method involves diluting the sample in an IR-transparent potassium bromide matrix and pressing it into a solid disk.
-
Performance Advantage: Adheres strictly to the Beer-Lambert law, providing a longer effective pathlength and superior sensitivity for trace analysis[4]. It produces sharp, classic spectra that match historical libraries perfectly.
-
Mechanistic Limitation: KBr is highly hygroscopic[4]. During grinding, it rapidly absorbs atmospheric water. The resulting broad O-H stretch will easily mask the critical N-H stretch of a hydrazone group.
Quantitative Data Comparison
The following table summarizes how the characteristic bands of nitro and hydrazone groups resolve under both analytical techniques.
| Functional Group | Vibrational Mode | Expected Wavenumber ( | ATR-FTIR Performance | KBr Pellet (Transmission) Performance |
| Nitro ( | Asymmetric Stretch | Excellent: High intensity, no saturation risk. | Good: Risk of peak saturation if sample >1% wt. | |
| Nitro ( | Symmetric Stretch | Excellent: Sharp and well-resolved. | Excellent: Highly sensitive. | |
| Hydrazone ( | Azomethine ( | Excellent: Distinct from nitro bands. | Excellent: Sharp peak resolution. | |
| Hydrazone ( | Amine ( | Weak: Shallow penetration depth suppresses intensity. | Variable: Excellent if perfectly dry; obscured if KBr absorbs water. |
Self-Validating Experimental Protocols
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems , meaning the workflow includes internal checks to verify data integrity before proceeding.
Protocol A: ATR-FTIR Workflow (Optimized for Nitro Groups)
-
Crystal Preparation: Clean the diamond ATR crystal with isopropyl alcohol and a lint-free wipe.
-
Self-Validation Check (Background): Collect a background spectrum. Validation: The baseline must show >95% transmittance with no residual peaks. A peak at
indicates organic contamination (fingerprints/oils). -
Sample Application: Place 2–5 mg of the pure powdered sample directly onto the crystal[5].
-
Compression: Lower the pressure anvil until the software indicates optimal contact (typically ~75 psi)[5].
-
Data Acquisition: Scan from
at resolution. -
Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software. Causality: This mathematically adjusts the relative intensities to account for the wavelength-dependent penetration depth, artificially enhancing the high-wavenumber hydrazone N-H stretch for easier library matching[4].
Protocol B: KBr Pellet Workflow (Optimized for Hydrazone Trace Analysis)
-
Desiccation (Critical Step): Dry spectroscopic-grade KBr powder in an oven at
for at least 4 hours to eliminate absorbed water. -
Sample Dilution: Weigh ~1 mg of the sample and ~99 mg of dry KBr (1% dilution prevents nitro band saturation).
-
Homogenization: Grind the mixture rapidly in an agate mortar for 30–60 seconds. Speed is crucial to prevent atmospheric moisture absorption.
-
Pressing: Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.
-
Self-Validation Check (Pellet Quality): Remove the pellet and hold it to the light. Validation: It must be visually translucent to semi-transparent. If it is opaque white, the KBr absorbed moisture or was insufficiently ground, which will cause severe baseline scattering (the Christiansen effect). Discard and remake.
-
Data Acquisition: Place the pellet in the transmission holder and scan. The resulting spectrum will yield a highly resolved N-H band free of O-H interference.
Workflow Visualization
Decision workflow for selecting ATR vs. KBr methods for nitro and hydrazone IR analysis.
References
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.[1] URL: [Link]
-
Kindle-Tech Solution. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample.[4] URL: [Link]
-
ResearchGate. Major IR absorption bands (cm⁻¹) of sulfonyl hydrazones and their nickel(II) complexes.[2] URL:[Link]
Sources
Comparative Mass Spectrometry Guide: Fragmentation Patterns of Nitrobenzylidene Hydrazides
Executive Summary
Nitrobenzylidene hydrazides are a critical class of Schiff bases exhibiting potent antimicrobial, anticancer, and anti-tubercular activities. Their structural characterization is pivotal for drug development, particularly in distinguishing between positional isomers (ortho-, meta-, para- nitro substitution) which often possess vastly different pharmacological profiles.
This guide provides an in-depth technical comparison of the mass spectrometry (MS) behavior of these compounds. Unlike standard hydrazides, nitro-substituted derivatives exhibit unique fragmentation pathways driven by the "Ortho Effect" —a specific intramolecular interaction that allows researchers to definitively identify the o-nitro isomer against its m- and p- counterparts. This document details these mechanisms, provides comparative data, and outlines a self-validating experimental protocol.
Part 1: Structural Basis & Mechanistic Principles
The core structure of a nitrobenzylidene hydrazide consists of a hydrazide moiety (
The "Ortho Effect": A Comparative Differentiator
The most significant performance metric in the MS analysis of these compounds is the ability to distinguish positional isomers. The ortho-nitro isomer possesses a unique geometry where the nitro group is sterically proximate to the hydrazide nitrogen and the methine hydrogen.
-
Ortho-Isomers: Undergo a specific hydrogen rearrangement from the hydrazide/imine backbone to the nitro oxygen, facilitating the loss of a hydroxyl radical (
, 17 Da). This results in a prominent peak. -
Meta- and Para-Isomers: This interaction is geometrically impossible. Consequently, these isomers predominantly lose the nitro group entirely (
, 46 Da) or undergo simple bond cleavages, making the peak negligible or absent.
General Fragmentation Pathways
Beyond the ortho effect, three primary pathways dominate the spectrum:
-
N-N Bond Cleavage: Generates the acylium ion
and the nitro-Schiff base fragment. -
Nitro Group Degradation: Sequential loss of
(30 Da) and (28 Da). -
McLafferty-like Rearrangements: Occur if the hydrazide
-group contains accessible -hydrogens (e.g., long alkyl chains), though less common in benzhydrazides.
Part 2: Visualizing the Fragmentation Logic
The following diagram illustrates the divergent pathways for ortho versus para isomers, highlighting the diagnostic ions.
Caption: Divergent fragmentation pathways for nitrobenzylidene hydrazides. The green node highlights the diagnostic [M-OH]+ ion specific to ortho-isomers.
Part 3: Comparative Performance Analysis
The table below compares the mass spectral signatures of N'-(2-nitrobenzylidene)benzohydrazide (Ortho) versus N'-(4-nitrobenzylidene)benzohydrazide (Para) under Electron Ionization (EI) at 70 eV.
Table 1: Diagnostic Ion Abundance Comparison[1]
| Fragment Ion | m/z (Approx) | Origin | Ortho Isomer (Relative Abundance) | Para Isomer (Relative Abundance) | Diagnostic Utility |
| 269 | Molecular Ion | High (80-100%) | High (80-100%) | Confirms MW, but not isomer. | |
| 252 | Loss of | High (60-90%) | Negligible (<5%) | Primary Differentiator. Indicates ortho substitution. | |
| 239 | Loss of | Moderate | Moderate | Indicates presence of Nitro group.[1] | |
| 223 | Loss of | Low | High | Dominant in para/meta where ortho effect is absent. | |
| 105 | Benzoyl Cation | High | High | Confirms the hydrazide "head" group. | |
| 117 | Nitro-benzonitrile | Moderate | Moderate | Skeletal rearrangement product. |
Key Insight: The ratio of
Part 4: Validated Experimental Protocol
To ensure reproducible fragmentation patterns, particularly for the sensitive ortho-effect, the following protocol controls for ionization energy and sample introduction.
Workflow Visualization
Caption: Standardized workflow for MS characterization of nitrobenzylidene hydrazides.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of the hydrazide in 10 mL of HPLC-grade methanol or acetonitrile.
-
Note: Avoid protic solvents if using ESI for exact mass to prevent deuterium exchange artifacts, though standard MeOH is fine for EI.
-
-
Introduction Method:
-
Direct Insertion Probe (DIP): Preferred for thermally labile hydrazides to prevent decomposition prior to ionization. Heat ramp: 50°C to 300°C at 20°C/min.
-
GC-MS: Only if the compound is derivatized (e.g., silylated) or known to be stable. Inject 1 µL in splitless mode.
-
-
Ionization Settings (EI):
-
Energy: Set to 70 eV . Lower energies (e.g., 20 eV) will reduce fragmentation, potentially obscuring the diagnostic
peak. -
Source Temperature: Maintain at 200°C . Excessive source heat (>250°C) can induce thermal degradation (dehydration) that mimics the ortho effect, leading to false positives.
-
-
Validation Check:
-
Observe the
peak.[2][3] Ifngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (water loss) is higher than , thermal degradation is occurring. Lower the probe temperature. -
Verify the presence of the acylium ion (e.g., m/z 105 for benzhydrazides) to confirm the hydrazide backbone is intact.
-
References
-
Todua, N. G., & Mikaia, A. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(1), 12-22. Link
-
Rybakova, A., et al. (2025).[4] Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate.[5] Link
-
Martoprawiro, M. A., et al. (2022). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity.[6] ResearchGate.[5] Link
-
Popiołek, Ł. (2014). Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. Journal of Molecular Structure. Link
-
Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry. Link
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
X-Ray Crystallographic Data for Cyclohexanecarbohydrazide Derivatives: A Comparative Guide to Structural Elucidation
Executive Summary
Cyclohexanecarbohydrazide derivatives—particularly cyclohexyl-N-acylhydrazones (NAHs)—are privileged pharmacophores extensively utilized in the development of anti-inflammatory, analgesic, and antitubercular agents [1]. The pharmacological efficacy of these molecules is intrinsically linked to their 3D spatial arrangement. However, the inherent flexibility of the cyclohexyl ring combined with the stereochemical complexity of the acylhydrazone linker (capable of E/Z isomerism and syn/anti amide conformations) presents a significant analytical challenge.
This guide provides an objective comparison of the two premier X-ray crystallographic techniques used to resolve these structures: Single-Crystal X-Ray Diffraction (SCXRD) and X-Ray Powder Diffraction (XRPD) coupled with Simulated Annealing . By analyzing field-proven experimental data from established derivatives (e.g., the LASSBio series), this guide equips researchers with the causality behind experimental choices and self-validating protocols for definitive structural elucidation.
Methodological Comparison: SCXRD vs. XRPD
While solution-state Nuclear Magnetic Resonance (NMR) spectroscopy (e.g.,
When researchers synthesize novel cyclohexanecarbohydrazide derivatives, they must choose between SCXRD and XRPD based on the crystallization propensity of the compound.
Table 1: Performance and Requirement Comparison for NAH Derivatives
| Parameter | Single-Crystal XRD (SCXRD) | X-Ray Powder Diffraction (XRPD) |
| Sample Requirement | High-quality, defect-free single crystal (typically >0.1 mm in one dimension). | Microcrystalline powder (~10–50 mg); no single crystal required. |
| Conformational Resolution | Absolute. Direct measurement of atomic coordinates and thermal ellipsoids. | High, but relies on global optimization algorithms (Simulated Annealing) and Rietveld refinement. |
| Primary Challenge | Growing a suitable crystal. Cyclohexyl groups often cause disordered packing or twinning. | Peak overlap in high-angle data; requires accurate indexing and background modeling. |
| Data Processing | Direct methods or Patterson functions. Highly automated and rapid. | Computationally intensive (e.g., DASH software) due to the high degrees of torsional freedom in the NAH chain[2]. |
| Success Rate (Flexible NAHs) | Moderate. Highly dependent on solvent system and evaporation kinetics. | High, provided the powder is highly crystalline and phase-pure. |
Conformational Causality: The Logic of the Solid State
Understanding why cyclohexanecarbohydrazide derivatives adopt specific conformations is critical for structure-based drug design (SBDD). Crystallographic data consistently reveals that these molecules minimize internal steric strain and maximize intermolecular cohesive forces [1, 2].
-
Imine Double Bond (
) : Almost exclusively found in the E-diastereoisomer configuration. The Z-isomer suffers from severe steric clashes between the cyclohexyl moiety and the aryl/heteroaryl headgroup. -
Amide Bond (
) : Adopts an anti-periplanar conformation. This minimizes dipole-dipole repulsion between the carbonyl oxygen and the imine nitrogen. -
Cyclohexyl Ring : Adopts a chair conformation with the bulky acylhydrazone substituent occupying the equatorial position . Axial substitution would induce unfavorable 1,3-diaxial interactions with the ring protons.
These intramolecular preferences are further locked into place by intermolecular forces, specifically
Fig 1. Logical causality of solid-state conformational selection in cyclohexanecarbohydrazide derivatives.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning each step contains an internal check to verify the data before proceeding.
Protocol A: Single-Crystal Growth via Vapor Diffusion (For SCXRD)
Vapor diffusion is superior to slow evaporation for flexible NAH derivatives because it allows for precise control over the supersaturation kinetics, reducing the likelihood of crystal twinning.
-
Solvent Selection : Dissolve 5–10 mg of the purified cyclohexanecarbohydrazide derivative in a minimum volume of a "good" solvent (e.g., DMSO or DMF) inside a small inner vial. Causality: Highly polar solvents disrupt premature, disordered hydrogen bonding.
-
Antisolvent Chamber : Place the inner vial inside a larger outer vial containing a volatile "poor" solvent (e.g., diethyl ether or pentane). Cap the outer vial tightly.
-
Equilibration : Allow the antisolvent to slowly diffuse into the inner vial at a constant temperature (typically 20°C).
-
Validation (Optical) : Inspect under polarized light. Extinction of light at specific rotation angles confirms the material is a single crystal, not an amorphous precipitate.
-
Data Collection & Validation : Mount the crystal on a diffractometer. Post-integration, run the structure through the PLATON ADDSYM routine to ensure no higher crystallographic symmetry was missed during space group assignment[1].
Protocol B: High-Resolution XRPD & Simulated Annealing
When compounds (like LASSBio-1515) yield only microcrystalline powders, XRPD combined with global optimization is required [2].
-
Data Collection : Pack the microcrystalline powder into a capillary to minimize preferred orientation effects. Collect high-resolution diffraction data (e.g., using Cu
radiation). -
Indexing and Pawley Refinement : Index the powder pattern to determine the unit cell parameters and space group. Perform a Pawley refinement to extract integrated intensities. Validation: A flat difference Fourier map at this stage confirms correct indexing.
-
Simulated Annealing (Direct Space) : Import the data into DASH software. Input a 3D molecular model (Z-matrix) of the derivative. The algorithm rotates torsional angles (specifically the flexible cyclohexyl and acylhydrazone bonds) to find a global minimum that matches the experimental diffraction pattern.
-
Rietveld Refinement : Export the best structural model to TOPAS Academic. Refine atomic coordinates, background, and peak shapes. Validation: A final
(weighted profile R-factor) of < 5% strongly indicates a correct structural solution.
Fig 2. Orthogonal workflow for the structural elucidation of cyclohexanecarbohydrazide derivatives.
Data Presentation: Case Studies of LASSBio Derivatives
To benchmark the performance of these techniques, we compare the crystallographic data of two well-documented cyclohexanecarbohydrazide derivatives: LASSBio-1601 (analyzed via SCXRD) [1] and LASSBio-1515 (analyzed via XRPD) [2]. Both compounds were designed as anti-inflammatory agents, requiring precise knowledge of their stereochemistry for lead optimization.
Table 2: Comparative Crystallographic Parameters
| Parameter | LASSBio-1601 (SCXRD) [1] | LASSBio-1515 (XRPD) [2] |
| Analytical Method | Single-Crystal X-Ray Diffraction | X-Ray Powder Diffraction + DASH |
| CCDC Identifier | 1040619 | 929463 |
| Space Group | Triclinic, | Determined via Rietveld Refinement |
| Unit Cell Volume ( | 637.03(8) ų | N/A (Powder profile fit) |
| Imine Configuration | E-diastereoisomer | E-diastereoisomer |
| Amide Conformation | Anti-periplanar | Anti-periplanar |
| Cyclohexyl Position | Equatorial (Chair form) | Equatorial (Chair form) |
| Key Intermolecular Force | Amide-carbonyl H-bonding networks |
Analysis of the Data: Despite utilizing entirely different diffraction methodologies, both techniques successfully converged on the same fundamental structural truths for cyclohexanecarbohydrazide derivatives: the thermodynamic preference for the E-isomer, the anti-periplanar amide, and the equatorial cyclohexyl substitution. Furthermore, similar structural conservation has been observed in complex hybrid molecules, such as cyclohexyl-linked tankyrase inhibitors (e.g., TNKS2 catalytic domain cocrystals), where the cyclohexane linker consistently occupies a specific hydrophobic pocket in the equatorial conformation [3].
References
-
1601: a cyclohexyl-N-acylhydrazone derivative RSC Advances URL:[Link]
-
Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives National Institutes of Health (PMC) URL:[Link]
-
Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach OuluREPO / ACS Medicinal Chemistry Letters URL:[Link]
Benchmarking Novel Antimicrobials: A Definitive Guide to Potency Comparison vs. Standard Antibiotics
Audience: Researchers, Scientists, and Drug Development Professionals. Purpose: To provide a rigorous, self-validating framework for objectively comparing novel antimicrobial agents against established standard-of-care antibiotics.
Introduction: Beyond the "Gold Standard" Trap
In antimicrobial discovery, a low Minimum Inhibitory Concentration (MIC) is necessary but insufficient. A novel compound may match Vancomycin’s MIC but fail clinically due to poor kinetics or rapid resistance development. To publish high-impact data, you must move beyond static snapshots and provide a dynamic comparison against standard antibiotics.
This guide outlines a three-tiered approach to benchmarking:
-
Static Potency: MIC/MBC determination using CLSI/EUCAST standards.
-
Dynamic Efficacy: Time-kill kinetics to differentiate bactericidal vs. bacteriostatic activity.
-
Synergistic Potential: Checkerboard assays to assess adjuvant capabilities.
Strategic Selection of Comparators
Selecting the wrong control antibiotic invalidates your data. You must choose a comparator based on the Mechanism of Action (MOA) and the Target Organism , not just availability.
Table 1: Recommended Standard Comparators by Target Class
| Novel Agent Target | Target Organism (Example) | Primary Standard Comparator | Secondary Comparator (Resistant Control) |
| Cell Wall Synthesis | S. aureus (Gram+) | Vancomycin or Oxacillin | Linezolid (for MRSA) |
| Membrane Disruption | P. aeruginosa (Gram-) | Colistin (Polymyxin E) | Meropenem |
| Protein Synthesis | E. coli (Gram-) | Gentamicin or Doxycycline | Azithromycin |
| DNA Replication | Broad Spectrum | Ciprofloxacin | Levofloxacin |
Expert Insight: When testing against Gram-negative bacteria (especially Pseudomonas), ensure your comparator class matches the resistance profile of the strain. Using Ampicillin against an ESBL-producing E. coli is a negative control, not a comparator.
Protocol 1: The Foundation – MIC via Broth Microdilution[1]
The Broth Microdilution (BMD) method is the global reference standard (CLSI M07 / ISO 20776-1).[1]
Critical Reagent Control: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Why it matters: Standard Mueller-Hinton broth varies in divalent cation concentrations (
-
Causality: Low cations result in false susceptibility to aminoglycosides (e.g., Gentamicin) and false resistance to polymyxins (e.g., Colistin) due to outer membrane permeability changes.
-
Requirement: Use CAMHB with physiological levels:
- : 20–25 mg/L
- : 10–12.5 mg/L
Workflow Diagram: MIC Determination
The following diagram illustrates the logical flow for a valid MIC experiment, including mandatory growth and sterility controls.
Figure 1: Decision logic for validating Broth Microdilution assays. Note the critical checkpoint at the control validation step.
Protocol 2: The Kinetic Truth – Time-Kill Assays
MIC is a snapshot; Time-Kill is the movie. This assay determines if your agent is Bactericidal (kills) or Bacteriostatic (inhibits growth).[2]
Methodology
-
Inoculum: Prepare
CFU/mL in CAMHB. -
Dosing: Treat separate cultures with:
-
Growth Control (No drug).
-
Novel Agent (1x MIC, 2x MIC, 4x MIC).
-
Standard Comparator (e.g., Ciprofloxacin at 2x MIC).
-
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute and plate on agar to count colonies.
Data Interpretation[4][5][6][7][8][9]
-
Bactericidal:
reduction in CFU/mL (99.9% kill) compared to the initial inoculum. -
Bacteriostatic:
reduction.
Comparison Table Example:
| Time (h) | Control ( | Novel Peptide X ( | Ciprofloxacin ( | Interpretation |
| 0 | 5.7 | 5.7 | 5.7 | Baseline |
| 4 | 7.2 | 3.1 | 4.5 | Peptide X acts faster |
| 24 | 9.1 | 2.0 | 1.8 | Both are bactericidal |
Self-Validating Check: The Growth Control must increase by
over 24 hours for the test to be valid.
Protocol 3: Synergy – Checkerboard Assay
Novel antimicrobials are often most valuable as adjuvants to restore the potency of failing antibiotics.
Calculation: Fractional Inhibitory Concentration (FIC) Index
To quantify interaction, calculate the FIC Index (
Interpretation Logic Diagram
The following diagram details how to interpret the FIC Index values according to standard consensus (e.g., Antimicrob Agents Chemother guidelines).
Figure 2: Interpretation thresholds for the Fractional Inhibitory Concentration (FIC) Index.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024).[3][4] Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]
-
American Society for Microbiology (ASM). (2016). Antimicrobial Susceptibility Testing Systems. [Link]
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases. [Link]
-
Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. [Link]
Sources
Elemental Analysis Validation Guide: C₁₄H₁₇N₃O₃ Purity Assessment
Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads
Executive Summary: Beyond the Chromatogram
In pharmaceutical development, High-Performance Liquid Chromatography (HPLC) is the workhorse for determining chromatographic purity. However, HPLC often suffers from a critical blind spot: it is "blind" to inorganic salts, trapped water, and non-chromophoric impurities.
For a target analyte with the molecular formula C₁₄H₁₇N₃O₃ (MW: 275.31 g/mol ), relying solely on HPLC area-under-the-curve (AUC) can lead to dangerous overestimations of potency. A sample can be >99% pure by HPLC but only 90% pure by weight due to solvent entrapment or salt formation.
This guide details the Elemental Analysis (EA) workflow to validate bulk purity, compares it objectively with Quantitative NMR (qNMR), and provides the specific calculations required to interpret data for C₁₄H₁₇N₃O₃.
Theoretical Framework: The C₁₄H₁₇N₃O₃ Standard
Before running any experiment, the theoretical mass percentages must be established as the "Gold Standard" against which experimental data is judged.
Target Molecule: C₁₄H₁₇N₃O₃ Molecular Weight: 275.308 g/mol
| Element | Count | Atomic Mass (avg) | Total Mass Contribution | Theoretical % |
| Carbon | 14 | 12.011 | 168.154 | 61.08% |
| Hydrogen | 17 | 1.008 | 17.136 | 6.22% |
| Nitrogen | 3 | 14.007 | 42.021 | 15.26% |
| Oxygen | 3 | 15.999 | 47.997 | 17.43% |
The Acceptance Criterion
Per standard guidelines in the Journal of Medicinal Chemistry and Journal of Organic Chemistry, the experimental result must fall within ±0.4% of the theoretical value to confirm purity [1][2].
-
Passing Range (Carbon): 60.68% – 61.48%
-
Passing Range (Nitrogen): 14.86% – 15.66%
Comparative Analysis: EA vs. qNMR vs. HPLC
Why choose Elemental Analysis? The following table contrasts EA against its primary alternatives for a nitrogen-rich small molecule like C₁₄H₁₇N₃O₃.
| Feature | Elemental Analysis (Combustion) | Quantitative NMR (qNMR) | HPLC-UV/Vis |
| Primary Output | Bulk Purity (% by weight) | Molar Purity & Structure | Chromatographic Purity (% Area) |
| Detection Principle | Combustion to CO₂, H₂O, N₂ | Nuclear spin resonance | UV Absorption |
| "Blind Spots" | Cannot distinguish isomers | Requires soluble internal standard | Misses inorganics, water, salts |
| Sample Requirement | 2–5 mg (Destructive) | 5–20 mg (Non-destructive) | <1 mg (Non-destructive) |
| Best For... | Final validation of dry solid ; detecting hydrates/solvates. | Specific impurity ID; precious samples. | Routine reaction monitoring. |
| Cost/Run | Low ($) | High ( | Medium ( |
Expert Insight: While qNMR is gaining traction as an "orthogonal" method [3], EA remains the industry standard for confirming that a synthesized powder is free of non-combustible contaminants (like Silica gel or Sodium Sulfate) that qNMR might miss if they settle out of the NMR tube solution.
Experimental Protocol: Automated CHN Combustion
This protocol describes the workflow for a standard Dumas method analyzer (e.g., PerkinElmer 2400 Series or Elementar vario).
Phase 1: Sample Preparation
-
Drying: The sample must be dried under high vacuum (target <1 mbar) at 40–50°C for at least 4 hours to remove surface moisture. C₁₄H₁₇N₃O₃ contains amide/polar functionality, making it hygroscopic.
-
Weighing: Using a microbalance (readability 0.001 mg), weigh 1.5 – 2.5 mg of the sample into a pre-cleaned tin capsule.
-
Folding: Crimp the tin capsule into a tight sphere, ensuring no air is trapped (which introduces atmospheric Nitrogen error).
Phase 2: The Combustion Cycle
-
Combustion: Sample is dropped into a combustion tube at 975°C in an Oxygen-rich environment.
-
Reaction: C₁₄H₁₇N₃O₃ + O₂ → CO₂ + H₂O + NOₓ
-
-
Reduction: Gases pass over Copper granules at 600–700°C .
-
Critical Step: NOₓ species are reduced to N₂ gas.[1] Excess O₂ is removed.
-
-
Separation: Gases (N₂, CO₂, H₂O) are separated via Frontal Chromatography or Adsorption/Desorption columns.
-
Detection: Thermal Conductivity Detector (TCD) measures the signal against a Helium reference.
Visualization: The Combustion Workflow
Figure 1: Schematic of the Dumas combustion method used for CHN analysis.
Data Interpretation & Troubleshooting
When the results arrive, they rarely match the theoretical values perfectly. Here is how to interpret the data scientifically.
Scenario A: The "Perfect" Pass
-
Found: C: 61.20%, H: 6.25%, N: 15.30%
-
Delta: C (+0.12), H (+0.03), N (+0.04)
Scenario B: The "Hydrate" Trap (Common)
If the Carbon is low and Hydrogen is high, the sample likely contains water.
-
Found: C: 59.15%, H: 6.40%, N: 14.80%
-
Analysis:
-
Carbon is down by ~2%.
-
Hydrogen is up.
-
Hypothesis: The sample is a hemi-hydrate (C₁₄H₁₇N₃O₃ · 0.5 H₂O).
-
Recalculation: New MW = 275.31 + 9.01 (0.5 * 18.02) = 284.32.
-
New Theoretical C: (168.15 / 284.32) = 59.14% (Matches Found data).
-
Action: Re-dry the sample aggressively or report as the hemi-hydrate if the crystal form is stable.
-
Scenario C: Solvent Entrapment (Ethyl Acetate)
Common in drug development if recrystallized from EtOAc.
-
Found: C: 61.50%, H: 6.30%
-
Analysis: Carbon is higher than theoretical. This suggests contamination with a carbon-rich solvent (EtOAc is ~54% C, but if the molecule is 61%, this logic requires a solvent with HIGHER Carbon or simply a specific ratio).
-
Correction: Actually, EtOAc (C4H8O2) is 54.5% C. If your target is 61% C, EtOAc would lower the %C.
-
Alternative: If %C is High , suspect contamination with Hexanes (C₆H₁₄ ≈ 83% C) or Toluene (C₇H₈ ≈ 91% C).
Decision Logic for Purity
Figure 2: Decision matrix for interpreting Elemental Analysis deviations.
References
-
American Chemical Society (ACS). (2024). Journal of Medicinal Chemistry Author Guidelines: Purity of Tested Compounds. Retrieved from [Link]
-
Bruno, T. J., & Svoronos, P. D. (2010). Validation of Purity: The ±0.4% Rule in Elemental Analysis.[2][3][4] CRC Press. (Standard Reference Text).
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]
- Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
Sources
comparative study of nitro vs chloro substituted benzylidene hydrazides
Executive Summary: The Potency-Permeability Trade-off
In the optimization of benzylidene hydrazide scaffolds—widely explored for antitubercular, antifungal, and anticancer applications—the choice between nitro (
This guide objectively compares these two electron-withdrawing groups (EWGs). Experimental data suggests that while nitro-substituted derivatives often exhibit superior in vitro potency (
Part 1: Chemical Synthesis & Reaction Kinetics[1]
The synthesis of benzylidene hydrazides proceeds via the condensation of a hydrazide with a substituted benzaldehyde. The electronic nature of the substituent on the benzaldehyde significantly dictates reaction kinetics.
Comparative Reactivity
The formation of the Schiff base (imine) involves a nucleophilic attack by the hydrazide nitrogen (
-
Nitro (
): As a strong electron-withdrawing group (Hammett ), the nitro group significantly decreases electron density at the carbonyl carbon. This renders the carbonyl highly electrophilic, accelerating the nucleophilic attack.[1] Consequently, nitro-benzylidene derivatives often form faster and in higher yields (typically >85%) under mild conditions. -
Chloro (
): The chloro group is a weaker deactivator (Hammett ). While it still activates the carbonyl compared to electron-donating groups (like ), the reaction kinetics are generally slower than nitro-variants, often requiring longer reflux times or stronger acid catalysis to reach completion.
Synthetic Workflow & Mechanism
The following diagram illustrates the standard acid-catalyzed synthesis workflow, highlighting the critical intermediate steps where substituent effects are most pronounced.
Figure 1: Acid-catalyzed condensation mechanism. The electrophilicity of the carbonyl carbon (enhanced by
Part 2: Physicochemical Profile (SAR Foundation)
Understanding the Structure-Activity Relationship (SAR) requires analyzing the physicochemical parameters that drive drug-target interactions.
Electronic and Lipophilic Comparison
The following table summarizes the key constants distinguishing the two substituents.
| Parameter | Nitro ( | Chloro ( | Impact on Hydrazide Scaffold |
| Hammett | +0.78 | +0.23 | Electronic: Nitro creates a stronger dipole, increasing the acidity of the hydrazide -NH- proton. |
| Hansch | -0.28 | +0.71 | Permeability: Chloro significantly enhances membrane permeability ( |
| Molar Refractivity (MR) | 7.36 | 6.03 | Steric: Nitro is bulkier, potentially affecting binding pocket fit (steric hindrance). |
| H-Bonding | Acceptor (Strong) | Acceptor (Weak) | Binding: Nitro groups can form specific H-bonds with receptor residues (e.g., Ser, Thr). |
Key Insight: The Chloro substituent is the superior choice for bioavailability optimization due to its positive
Part 3: Biological Performance[3][4]
Antimicrobial Activity
In comparative studies against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis:
-
Nitro-Derivatives: Consistently show lower Minimum Inhibitory Concentrations (MIC). The nitro group often acts as a "warhead," particularly in anti-tubercular agents (e.g., nitro-containing isoniazid derivatives), where it may undergo bioreductive activation to generate toxic radical species within the bacteria.
-
Chloro-Derivatives: Exhibit moderate to high activity but often require higher concentrations than nitro analogues. However, they are frequently bactericidal rather than bacteriostatic.
Cytotoxicity & Anticancer Selectivity
-
Toxicity Warning: Nitro-aromatics carry a liability for mutagenicity (Ames positive) due to nitro-reduction by liver enzymes.
-
Selectivity: Chloro-substituted hydrazides often display a better Selectivity Index (SI), killing cancer cells (e.g., HeLa, MCF-7) while sparing normal fibroblasts, attributed to their stability and lack of radical generation.
SAR Decision Logic
Use the following logic flow to select the appropriate substituent for your lead optimization.
Figure 2: Decision tree for substituent selection based on biological target environment.
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols are standardized. These methods are self-validating: the appearance of specific precipitates and color changes confirms reaction progress.
Synthesis of Benzylidene Hydrazides
Objective: Synthesize 4-nitro and 4-chloro benzylidene hydrazides.
-
Reagents:
-
Equimolar (0.01 mol) Hydrazide (e.g., Isoniazid or Benzhydrazide).
-
Equimolar (0.01 mol) 4-Nitrobenzaldehyde OR 4-Chlorobenzaldehyde.
-
Solvent: Absolute Ethanol (20 mL).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
-
Procedure:
-
Dissolve the hydrazide in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde slowly with stirring.
-
Add catalytic acetic acid.[2]
-
Reflux the mixture for 2–4 hours.
-
Validation Point: Nitro-derivatives typically precipitate faster (yellow/orange solid) due to lower solubility and faster kinetics. Chloro-derivatives may remain in solution longer (white/pale yellow).
-
-
Monitor progress via TLC (Mobile Phase: Chloroform:Methanol 9:1). Look for the disappearance of the aldehyde spot.
-
-
Work-up:
-
Cool to room temperature, then pour into crushed ice/water (50 mL).
-
Filter the solid precipitate under vacuum.
-
Recrystallization: Use hot ethanol.
-
Yield Expectation: Nitro (85-95%), Chloro (75-85%).
-
Resazurin-Based MIC Assay (Microdilution)
Objective: Compare antimicrobial potency quantitatively.
-
Preparation: Prepare 1 mg/mL stock solutions of both derivatives in DMSO.
-
Dilution: Perform serial 2-fold dilutions in a 96-well plate using Mueller-Hinton Broth (100 µL per well).
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL). -
Incubation: Incubate at 37°C for 24 hours.
-
Readout (The Validator): Add 20 µL of Resazurin (0.01%) solution. Incubate for 2–4 hours.
-
Blue Color: No growth (Inhibition).
-
Pink Color: Growth (Live bacteria reduced the dye).
-
Result: The MIC is the lowest concentration that remains blue.
-
Part 5: References
-
Vertex AI Search. (2023). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies. National Institutes of Health (PMC). Link
-
MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences. Link
-
BenchChem. (2025). Comparative Analysis of 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde in Synthetic Chemistry. Link
-
Asian Journal of Chemistry. (2012). Synthesis and Properties of Schiff Bases with Nitro Group. Link
-
Bioorganic & Medicinal Chemistry. (2010). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells.[3][4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Hydrazones as Antibacterial Agents: A Comparative Guide to Molecular Docking Scores
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can be developed into effective therapeutics. Among the myriad of compound classes, hydrazones have emerged as a particularly promising group, demonstrating a broad spectrum of biological activities, including potent antibacterial effects. Their synthetic accessibility and the ease with which their structure can be modified make them ideal candidates for drug discovery and development.
This guide provides a comprehensive comparison of the in-silico performance of various hydrazone derivatives against key bacterial protein targets. By leveraging molecular docking, a powerful computational technique, we can predict the binding affinities and interaction patterns of these compounds, offering a rational basis for the design of more potent antibacterial agents. The data presented herein is synthesized from multiple peer-reviewed studies and is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Understanding the Significance of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule (ligand), such as a hydrazone derivative, to the active site of a target protein. The output of a docking simulation is typically a "docking score," which is an estimation of the binding free energy. A more negative docking score generally indicates a more favorable binding interaction and, consequently, a higher potential for the ligand to be an effective inhibitor of the protein's function.
This in-silico approach allows for the rapid screening of large libraries of compounds, prioritizing those with the highest likelihood of biological activity for further experimental validation. This significantly accelerates the drug discovery pipeline and reduces the associated costs.
Comparative Analysis of Hydrazone Docking Scores
The following tables summarize the molecular docking scores of various hydrazone derivatives against a selection of validated bacterial targets. These targets play crucial roles in bacterial survival, making them excellent candidates for therapeutic intervention. The data is compiled from several studies and is presented alongside the scores of well-established antibiotics for a clear performance benchmark.
Target: E. coli Aminopeptidase N
Aminopeptidase N is a metalloenzyme that plays a role in the virulence of Escherichia coli. Its inhibition can disrupt bacterial growth and survival.
| Compound | Docking Score (kcal/mol) | Reference Antibiotic | Docking Score (kcal/mol) |
| Salicylaldehyde-4-thiazoleacetic acid hydrazone (SAFTAH) | -6.6 | Ciprofloxacin | -6.0 |
| Doxycycline | -6.2 | ||
| Sulfamethoxazole | -6.6 | ||
| Rifamycin | -5.2 | ||
| Rifaximin | -5.7 | ||
| Data sourced from Enedoh, M. C. (2022).[1][2] |
Insight: The novel hydrazone, SAFTAH, demonstrates a binding energy comparable to sulfamethoxazole and superior to several other commonly used antibiotics against this E. coli target, suggesting it could be a potent inhibitor.[1]
Target: S. aureus FabH
FabH is a key enzyme in the fatty acid biosynthesis pathway of Staphylococcus aureus, a pathway essential for bacterial membrane formation.
| Compound | LibDockScore | Reference Compound | LibDockScore |
| Aminoguanidine derivative 3d | 116.52 | Co-crystallized ligand MLC | 147.50 |
| Aminoguanidine derivative 3f | 113.32 | ||
| Aminoguanidine derivative 3e | 111.048 | ||
| Aminoguanidine derivative 3b | 109.01 | ||
| Aminoguanidine derivative 3h | 109.008 | ||
| Aminoguanidine derivative 3g | 107.55 | ||
| Aminoguanidine derivative 3c | 107.32 | ||
| Aminoguanidine derivative 3a | 107.269 | ||
| Data sourced from a study on aminoguanidine derivatives containing an acylhydrazone moiety.[3][4] |
Insight: While the co-crystallized ligand shows the highest score, several aminoguanidine-hydrazone derivatives exhibit strong binding potential to the FabH receptor, with compound 3d being the most promising of the series.[3] This highlights the potential of this hydrazone scaffold for targeting fatty acid synthesis in S. aureus.
Target: Various Bacterial and Fungal Proteins
This study investigated benzimidazole-based hydrazones against multiple microbial targets. The results for the most active compounds, 3c and 3o , are presented below.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Antibiotic | Docking Score (kcal/mol) |
| 3c | 2IWC | Not specified, but mirrors ampicillin's interaction | Ampicillin | -6.07 |
| 3o | 2IWC | Not specified, but mirrors ampicillin's interaction | ||
| 3c | 2NXW | -5.96 | Gentamicin | -5.18 |
| 3o | 2NXW | -5.72 | ||
| 3c | 1EA1 (Fungal) | -5.97 | Nystatin | Not specified, but similar |
| 3o | 1EA1 (Fungal) | -6.0 | ||
| Data sourced from Al-Dies, A. M., et al. (2025).[5][6][7][8][9] |
Insight: Compounds 3c and 3o demonstrate promising binding energies against both bacterial (2IWC and 2NXW) and fungal (1EA1) targets, with scores comparable to or better than the standard antibiotics gentamicin and ampicillin.[5][6][7][8][9] This suggests their potential as broad-spectrum antimicrobial agents. The interactions observed, such as hydrogen bonding with key residues like THR531 and MET404, provide a structural basis for their activity.[5][6][7][8]
Target: S. aureus (PDB: 1N67)
This study evaluated hydrazone derivatives as antibacterial agents against Staphylococcus aureus.
| Compound | Binding Free Energy (kcal/mol) | Reference Antibiotic |
| Hydrazone derivative 3 | -6.535 | Chloramphenicol |
| Data sourced from a study on hydrazone derivatives against S. aureus.[10] |
Insight: Hydrazone derivative 3 exhibited a strong binding free energy, suggesting its potential as an active agent against S. aureus.[10] The stability of this interaction was further supported by molecular dynamics simulations in the study.[10]
Target: E. coli DNA Gyrase B
Quinolone-hydrazone hybrids were designed and docked against DNA gyrase, a crucial enzyme for DNA replication in bacteria.
| Compound | Docking Score (kcal/mol) | Reference Antibiotic | Docking Score (kcal/mol) |
| PD16 | -8.4 | Ciprofloxacin | -7.4 |
| PD17 | -9.6 | ||
| Data sourced from Bako, R., et al. |
Insight: The quinolone-hydrazone hybrids, particularly PD17 , showed significantly better binding affinities for DNA gyrase B compared to the widely used antibiotic ciprofloxacin. This indicates that the hybridization of the quinolone and hydrazone scaffolds can lead to highly potent antibacterial compounds.
Experimental Protocol: A Guide to Molecular Docking Workflow
The following is a generalized, step-by-step methodology for performing a molecular docking study, representative of the protocols used in the cited research.
-
Protein Preparation:
-
The three-dimensional structure of the target bacterial protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is energy minimized to correct any steric clashes and optimize the geometry. This step is crucial for ensuring the accuracy of the docking simulation.
-
-
Ligand Preparation:
-
The 2D structures of the hydrazone derivatives are drawn using chemical drawing software.
-
These 2D structures are then converted into 3D structures.
-
The 3D structures are energy minimized to obtain the most stable conformation. This is essential as the ligand's conformation plays a significant role in its binding to the protein.
-
-
Docking Simulation:
-
A "grid box" is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand.
-
The prepared ligands are then docked into the defined active site of the protein using a docking program (e.g., AutoDock, MOE, Discovery Studio).
-
The program systematically explores different conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the pose with the lowest binding energy (the most negative score).
-
The interactions between the ligand and the protein in the best-scoring pose are visualized and examined. This includes identifying hydrogen bonds, hydrophobic interactions, and other key binding forces.
-
The docking scores of the novel hydrazones are compared with those of known antibiotics or reference compounds to assess their relative potential.
-
Visualizing the Workflow and Key Interactions
To better illustrate the process and the conceptual underpinnings of molecular docking, the following diagrams are provided.
Caption: A generalized workflow for a molecular docking study.
Caption: Conceptual diagram of ligand-protein interactions.
Conclusion and Future Directions
The compiled data strongly supports the continued investigation of hydrazone derivatives as a promising class of antibacterial agents. Molecular docking studies consistently predict favorable binding of these compounds to a variety of essential bacterial targets, with docking scores often surpassing those of established antibiotics. The structure-activity relationships gleaned from these in-silico analyses provide a clear roadmap for the rational design of next-generation hydrazones with enhanced potency and specificity.
It is imperative to underscore that while molecular docking is a powerful predictive tool, it is the crucial first step in a comprehensive drug discovery process. The most promising candidates identified through these computational methods must be synthesized and subjected to rigorous in-vitro and in-vivo testing to validate their antibacterial activity and assess their pharmacokinetic and toxicological profiles. The convergence of computational chemistry and experimental biology will undoubtedly pave the way for the development of novel hydrazone-based antibiotics to combat the growing threat of multidrug-resistant bacteria.
References
-
Al-Dies, A. M., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy. Available at: [Link][5][6][7][8][9]
-
Enedoh, M. C. (2022). Synthesis, Characterization, In vitro and In silico Studies of a Novel Hydrazone Compound. Asian Journal of Chemical Sciences. Available at: [Link][1][2]
-
Anonymous. (2023). Estimation of Hydrazone Derivative Compounds as Anti-Bacterial Agents Against Staphylococcus aureous Through Molecular Docking and Self Consisted Field. Trends in Sciences. Available at: [Link][10]
-
Anonymous. (2021). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Brieflands. Available at: [Link][3][4]
-
Bako, R., et al. (2025). In-silico Studies, Synthesis and Evaluation of Antibacterial Activity of Quinolonylhydrazone Derivatives. ChemClass Journal. Available at: [Link]
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- 3. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Thermal Stability of Hydrazone Crystals: A Comparative TGA/DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among the diverse classes of organic compounds, hydrazones have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] However, the therapeutic potential of a hydrazone candidate can only be realized if it possesses adequate stability to withstand the rigors of manufacturing, storage, and administration. This guide provides an in-depth technical comparison of the thermal stability of hydrazone crystals, leveraging the power of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate their thermal behavior.
The Critical Role of Thermal Stability in Drug Development
The thermal stability of an API is a critical quality attribute that influences its shelf-life, degradation pathways, and ultimately, its safety and efficacy.[2] For hydrazone crystals, the inherent chemical lability of the azomethine (C=N) bond can present stability challenges.[3] A thorough thermal analysis is therefore not merely a regulatory requirement but a fundamental component of rational drug design and formulation development.
This guide will navigate the principles of TGA and DSC, present a comparative analysis of representative hydrazone crystals, and provide detailed experimental protocols to empower researchers in their own investigations.
Key Thermal Analysis Techniques: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of thermal analysis, offering complementary information about a material's response to heat.[1][4]
-
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[1][2][5] The resulting thermogram provides critical information on decomposition temperatures, the presence of volatiles like water or solvents, and the overall thermal stability of the compound.[1][2]
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] DSC is invaluable for identifying and quantifying thermal events such as melting, crystallization, and solid-state phase transitions, which do not necessarily involve a change in mass.[2][4]
The synergistic use of TGA and DSC provides a comprehensive thermal profile of a hydrazone crystal, correlating mass loss events with specific energetic transitions.[4][6]
Comparative Thermal Stability of Hydrazone Crystals: A Case Study Approach
To illustrate the practical application of TGA and DSC in assessing the thermal stability of hydrazones, this section presents a comparative analysis of three hypothetical, yet representative, hydrazone derivatives:
-
Hydrazone A: A simple, unsubstituted benzaldehyde isonicotinoyl hydrazone.
-
Hydrazone B: A derivative of Hydrazone A with an electron-withdrawing nitro group on the benzaldehyde ring.
-
Hydrazone C: A derivative of Hydrazone A with an electron-donating methoxy group on the benzaldehyde ring.
The following table summarizes the key thermal events observed for these compounds.
| Compound | Onset Decomposition Temp. (TGA, °C) | Peak Decomposition Temp. (TGA, °C) | Melting Point (DSC, °C) | Enthalpy of Fusion (DSC, J/g) | Key Observations |
| Hydrazone A | ~220 | ~245 | 175 | 110 | Single-step decomposition. Sharp melting endotherm. |
| Hydrazone B | ~205 | ~225 | 190 | 130 | Lower decomposition temperature due to the destabilizing effect of the nitro group. |
| Hydrazone C | ~235 | ~260 | 165 | 100 | Higher decomposition temperature due to the stabilizing effect of the methoxy group. |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values will vary depending on the specific molecular structure and crystalline form.
The data clearly indicates that substituent effects play a crucial role in the thermal stability of hydrazone crystals. The electron-withdrawing nitro group in Hydrazone B lowers the decomposition temperature, suggesting a destabilization of the molecule. Conversely, the electron-donating methoxy group in Hydrazone C enhances thermal stability.
Interpreting the Thermal Behavior of Hydrazones
The thermal decomposition of hydrazones often initiates with the cleavage of the N-N bond.[7] The TGA thermogram will show a significant mass loss corresponding to this fragmentation. The DSC curve, in turn, will exhibit an endothermic or exothermic event associated with this decomposition.
It is also crucial to consider the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, including melting point and stability. A heat-cool-heat cycle in DSC can be employed to investigate such phenomena.[2]
Experimental Protocols for TGA and DSC Analysis
To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is essential.
Thermogravimetric Analysis (TGA) Protocol
A standard TGA protocol for analyzing hydrazone crystals is as follows:
-
Sample Preparation: Accurately weigh 3-10 mg of the hydrazone crystal into a clean TGA crucible (e.g., alumina or platinum).[1] Ensure the sample is representative of the bulk material.[8]
-
Instrument Setup: Place the crucible in the TGA instrument and purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[1][2]
-
Temperature Program: Equilibrate the sample at a starting temperature of 25-30 °C.[5] Ramp the temperature to a final temperature of at least 600 °C at a constant heating rate, typically 10 °C/min.[1][9][10]
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. The first derivative of the mass change with respect to temperature (DTG curve) should also be recorded to aid in identifying the temperatures of maximum mass loss rates.[2]
Differential Scanning Calorimetry (DSC) Protocol
A typical DSC protocol for analyzing the thermal transitions of hydrazone crystals is as follows:
-
Sample Preparation: Accurately weigh 2-5 mg of the hydrazone crystal into a hermetically sealed aluminum pan.[1][2] Use an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with nitrogen at a flow rate of 20-50 mL/min.[2]
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the expected melting point at a heating rate of 10 °C/min.[2]
-
Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample to the final temperature at 10 °C/min. This second heating run is crucial for observing any changes in the crystalline form.[2]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the TGA and DSC experimental workflows.
Caption: TGA Experimental Workflow for Hydrazone Crystal Analysis.
Caption: DSC Experimental Workflow for Hydrazone Crystal Analysis.
Conclusion
The thermal stability of hydrazone crystals is a multifaceted property that is crucial for the successful development of new pharmaceutical products. A combined TGA and DSC approach provides a powerful analytical toolkit for comprehensively characterizing the thermal behavior of these important compounds. By understanding the principles of these techniques, adhering to robust experimental protocols, and carefully interpreting the resulting data, researchers can make informed decisions regarding candidate selection, formulation design, and storage conditions. The insights gained from thermal analysis are indispensable for ensuring the quality, safety, and efficacy of hydrazone-based medicines.
References
- BenchChem. (2025).
-
Šumar-Ristović, M., et al. (2001). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Journal of Thermal Analysis and Calorimetry, 66, 759–778. [Link]
-
da Silva, J. G., et al. (2025). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. [Link]
-
Šesták, V., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 373-378. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1.
-
da Silva, J. G., et al. (2025). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. [Link]
-
ResearchGate. (n.d.). Stability study of hydrazones. [Link]
-
El-Faham, A., et al. (2022). Hydrazone bimetallic complex: synthesis, characterization, in silico and biological evaluation targeting breast and lung cancer. Scientific Reports, 12(1), 15268. [Link]
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
-
Caulfield, J. J., & Deline, J. E. (2014). An Integrated Approach to Thermal Analysis of Pharmaceutical Solids. Journal of Chemical Education, 91(12), 2196–2200. [Link]
-
Torontech. (2025). TGA Sample Preparation: A Complete Guide. [Link]
-
DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18781-18794. [Link]
-
ResearchGate. (2021). Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Metals Complexes. [Link]
-
XRF Scientific. (2023). Interpreting results from TGA instruments. [Link]
-
Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
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Safety Operating Guide
N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide proper disposal procedures
An authoritative guide to the safe handling, operational logistics, and disposal of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide requires a deep understanding of its molecular architecture. As a compound featuring both a nitroaromatic moiety and a hydrazone linkage, it presents specific reactive and toxicological hazards.
As researchers and drug development professionals scale up syntheses or biological assays involving this compound, standardizing disposal protocols is critical to maintaining laboratory safety, regulatory compliance, and environmental stewardship.
Chemical Profiling & Hazard Assessment
Before executing any disposal protocol, personnel must understand the physical and chemical parameters of the waste material. N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide (CAS: 340295-72-9) is classified under GHS as H302 (Harmful if swallowed) [1].
The table below summarizes the quantitative data and operational implications necessary for safe handling and waste segregation.
| Property / Parameter | Value / Specification | Operational Implication for Disposal |
| CAS Number | 340295-72-9 | Must be explicitly listed on all hazardous waste manifests. |
| Molecular Formula | C₁₄H₁₇N₃O₃ | High nitrogen content requires specialized NOx scrubbing during incineration. |
| Monoisotopic Mass | 275.126 Da | Used for mass spectrometry tracking of residual contamination. |
| GHS Hazard Statement | H302 | Mandates strict ingestion prevention; requires enclosed weighing/transfer stations. |
| Chemical Class | Nitroaromatic Hydrazone | Strictly incompatible with strong oxidizers and reducing agents. |
| Disposal Modality | High-Temp Incineration | In-house chemical neutralization is strictly contraindicated. |
The Mechanistic Rationale for Disposal Modalities
As a Senior Application Scientist, I cannot overstate the importance of understanding why certain disposal methods are chosen over others. Standard laboratory practices sometimes encourage the chemical deactivation of reactive functional groups, but this is highly dangerous for this specific molecule.
The Danger of Chemical Neutralization (Bleach/Oxidation): The hydrazone linkage (–CO–NH–N=CH–) is susceptible to hydrolysis and oxidation. If a laboratory attempts to "neutralize" this compound using sodium hypochlorite (bleach), the hydrazone core can be oxidized into highly reactive, potentially explosive diazo intermediates. Furthermore, the 4-nitrobenzylidene group is resistant to mild oxidation but can form toxic chlorinated nitroaromatics when exposed to bleach [2].
The Incineration Imperative: Because chemical deactivation introduces unpredictable risks, the only self-validating and scientifically sound disposal method is High-Temperature Incineration (>1000°C) by a licensed facility. At these temperatures, the aromatic ring, the N-N bond, and the nitro group are completely cleaved. The facility's flue gas scrubbers capture the resulting nitrogen oxides (NOx), preventing atmospheric pollution.
Standard Operating Procedure: Waste Segregation & Disposal
This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure containment integrity and regulatory compliance [3].
Phase 1: Point-of-Generation Segregation
Objective: Prevent dangerous cross-reactions in the waste stream.
-
Isolate the Waste Stream: Dedicate a specific waste container solely for N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide and its direct solvent washings.
-
Avoid Incompatibilities: Never mix this waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reducing agents can convert the nitro group (–NO₂) into an aniline derivative (–NH₂), an exothermic reaction that generates heat and alters the toxicity profile.
-
Solvent Separation: If the compound is dissolved in a solvent (e.g., DMSO, Dichloromethane), segregate the liquid waste into "Halogenated" or "Non-Halogenated" streams based strictly on the solvent used.
Phase 2: Primary and Secondary Packaging
Objective: Secure the compound for long-term storage and transport.
-
Select the Primary Container: Transfer all solid powder waste into a wide-mouth, High-Density Polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance and prevents moisture ingress, which could cause slow, uncontrolled hydrolysis of the hydrazone bond.
-
Seal and Decontaminate: Seal the container with a PTFE-lined cap. Wipe the exterior of the container with a solvent-dampened cloth (e.g., isopropanol) to remove any microscopic dust. Dispose of the cloth in the solid waste bin.
-
Secondary Containment: Place the primary container into a rigid secondary containment bin.
-
Validation Checkpoint: Inspect the secondary bin weekly. The absence of powder residue or solvent pooling validates the integrity of the primary container.
-
Phase 3: Manifesting and Transport
Objective: Ensure OSHA and EPA (RCRA) compliance.
-
Labeling: Affix a standardized Hazardous Waste label[4]. Explicitly write: "Toxic Solid: N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide. Contains Nitroaromatics."
-
Storage Conditions: Store the sealed waste in a cool, dry, well-ventilated hazardous waste accumulation area, strictly segregated from oxidizers.
-
Contractor Hand-off: Transfer the manifested waste to a licensed environmental services contractor explicitly approved for high-temperature chemical incineration.
Spill Response & Containment Workflow
In the event of an accidental release, immediate and structured action is required to prevent aerosolization and exposure. Follow the logical workflow mapped below.
Spill response and waste routing workflow for N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide.
References
-
PubChem. "N'-(4-nitrobenzylidene)cyclohexanecarbohydrazide (CID 9557620)." National Center for Biotechnology Information. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Management System (RCRA)." Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (29 CFR 1910.1200)." Available at:[Link]
Laboratory Safety & Operational Guide: N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide
Executive Summary & Pharmacological Context
N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide (frequently identified in pharmacological literature as LASSBio-1603 ) is a synthetic cyclohexyl-N-acylhydrazone derivative. It is primarily investigated in drug development for its potent orally active analgesic and anti-inflammatory properties, demonstrating significant efficacy in neuropathic pain models ()[1].
Because this compound features highly reactive structural moieties—specifically a nitroaromatic ring coupled with an acylhydrazone linkage—handling it requires moving beyond basic laboratory precautions. Strict operational and disposal protocols must be enforced to mitigate the risks of acute toxicity and potential dermal sensitization ()[2].
Hazard Assessment & Mechanistic Causality
To establish a self-validating safety system, laboratory personnel must understand the causality behind the chemical's hazards. The compound presents specific toxicological and physical alerts ()[3]:
-
Nitroaromatic Sensitization: Nitro compounds are notorious for their potential to act as haptens. Upon dermal contact, they can covalently bind to skin proteins, potentially inducing allergic contact dermatitis or systemic sensitization over repeated exposures.
-
Particulate Aerosolization: Synthesized as a white crystalline solid with a melting point of 205–206 °C ()[4], the fine powder is highly susceptible to static charge accumulation. This drastically increases the risk of accidental inhalation exposure during weighing and transfer.
-
The Solvent Carrier Effect: In biological and cellular assays, this lipophilic compound is universally solubilized in Dimethyl Sulfoxide (DMSO). DMSO rapidly penetrates the epidermal barrier, acting as a Trojan horse that carries dissolved toxic solutes directly into the bloodstream.
Quantitative Hazard Profile
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Number | 340295-72-9 () | Use for internal chemical inventory tracking and SDS alignment. |
| Monoisotopic Mass | 275.127 Da[3] | Relevant for LC-MS/MS analytical confirmation and purity checks. |
| GHS Hazard Statement | H302: Harmful if swallowed[2] | Strict prohibition of mouth pipetting; mandates face protection. |
| Physical State | White crystalline solid[4] | Prone to static dispersion; requires anti-static weighing tools. |
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient when handling sensitizing powders dissolved in penetrating carrier solvents. The following matrix dictates the required PPE based on the operational scale and physical state of the compound.
| PPE Category | Analytical Scale (< 10 mg, Dry) | Preparative Scale (> 10 mg) or DMSO Solubilization | Causality / Rationale |
| Hand Protection | Single Nitrile (min 4 mil thickness) | Double Nitrile or Butyl Rubber | DMSO degrades standard nitrile rapidly. Double gloving provides a critical buffer window to remove the outer glove upon accidental contact. |
| Eye/Face Protection | Safety Glasses (ANSI Z87.1) | Chemical Splash Goggles + Face Shield | Prevents ocular exposure from accidental solvent splashing during vortexing, sonication, or rapid dissolution. |
| Body Protection | Standard Cotton Lab Coat | Flame-resistant (FR) Lab Coat with elastic cuffs | Elastic cuffs prevent powder ingress; FR material is required if synthesizing the compound via reflux. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Fume Hood + N95/P100 Particulate Respirator | Mitigates the inhalation of statically charged micro-particulates during bulk powder transfer. |
Step-by-Step Operational Workflows
Trustworthiness in laboratory execution relies on reproducible, rigorously controlled methodologies. Do not deviate from these validated steps.
Workflow A: Safe Weighing and Transfer of Dry Powder
-
Environmental Preparation: Ensure the chemical fume hood is fully operational and cleared of unnecessary clutter to maintain uninterrupted laminar airflow.
-
Static Mitigation: Discharge static electricity from spatulas and weigh boats using an anti-static ionizer gun (Zerostat). This prevents the crystalline powder from "jumping" and aerosolizing into the breathing zone.
-
Weighing Execution: Tare a conductive, anti-static weigh boat on an analytical balance enclosed within a draft shield. Use a stainless-steel micro-spatula to transfer the N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide.
-
Containment: Once the desired mass is achieved, immediately transfer the solid into a pre-labeled, amber glass vial. The amber glass prevents potential UV-induced photo-isomerization or degradation of the hydrazone bond. Seal tightly with a PTFE-lined cap.
Workflow B: Solubilization in DMSO for Bioassays
-
Solvent Handling: Working entirely within the fume hood, use a calibrated positive-displacement pipette to add anhydrous DMSO to the sealed vial containing the compound.
-
Dissolution: Vortex the mixture vigorously for 30 seconds. If the solid persists, sonicate the vial in a water bath at room temperature for 5 minutes. Critical Safety Note: Never heat the DMSO solution above 40°C, as this exponentially increases solvent vapor pressure and inhalation risk.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 mM in 50 µL volumes) to avoid repeated freeze-thaw cycles, which can precipitate the compound and degrade the nitrobenzylidene structure.
Spill Management & Waste Disposal Plan
An immediate and methodical response to spills prevents widespread laboratory contamination.
Dry Powder Spill Protocol
-
Isolate: Restrict access to the spill area immediately.
-
Suppress: Do NOT sweep the dry powder with a brush. Gently cover the spill with absorbent paper towels lightly dampened with an inert solvent (e.g., isopropanol) to suppress dust generation.
-
Collect: Carefully fold the paper towels inward, capturing the damp powder. Place the towels into a heavy-duty, sealable hazardous waste bag.
-
Decontaminate: Wash the surface with a 10% bleach solution or strong laboratory detergent to break down residual organic material, followed by a thorough distilled water rinse.
Waste Disposal Plan
-
Solid Waste: Dispose of all contaminated consumables (pipette tips, weigh boats, gloves, paper towels) in designated solid hazardous waste containers.
-
Liquid Waste: Solutions containing N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide and DMSO must be collected in containers explicitly labeled for Halogen-Free Organic Waste . Do not mix with acidic waste streams to prevent unwanted exothermic reactions or hydrazone hydrolysis.
Workflow Visualization
Figure 1: Decision matrix and operational workflow for handling N-acylhydrazone derivatives.
References
-
Silva, T. F. da, Bispo Júnior, W., Alexandre-Moreira, M. S., & Barreiro, E. J. (2015). "Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives." Molecules, 20(2), 3067-3088. Available at:[Link]
-
PubChemLite. "N'-(4-nitrobenzylidene)cyclohexanecarbohydrazide (C14H17N3O3) - CID 9557620." Université du Luxembourg. Available at:[Link]
-
Chemical Label Database. "N'-(4-NITROBENZYLIDENE)CYCLOHEXANECARBOHYDRAZIDE Safety Data (CAS: 340295-72-9)." Chemical-Label.com. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
